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  • Product: (2-Ethoxy-3,5-difluorophenyl)methanol
  • CAS: 1017779-81-5

Core Science & Biosynthesis

Foundational

1H and 13C NMR spectra data for (2-Ethoxy-3,5-difluorophenyl)methanol

Comprehensive 1 H and 13 C NMR Spectroscopic Analysis of (2-Ethoxy-3,5-difluorophenyl)methanol Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive 1 H and 13 C NMR Spectroscopic Analysis of (2-Ethoxy-3,5-difluorophenyl)methanol

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Guide & Analytical Whitepaper

Introduction & Pharmacological Context

In contemporary medicinal chemistry, the incorporation of fluorinated aromatic rings is a highly validated strategy to modulate lipophilicity, metabolic stability, and target binding affinity. The molecule (2-Ethoxy-3,5-difluorophenyl)methanol serves as a critical intermediate and building block in the synthesis of advanced therapeutics, including selective phosphodiesterase-4 (PDE4) inhibitors[1] and novel agrochemicals.

However, the presence of two structurally distinct fluorine atoms ( F3​ and F5​ ) on an electron-rich ethoxy-substituted benzene ring creates a highly complex heteronuclear spin system. For drug development scientists, unambiguous structural characterization of this building block is paramount. Misassignment of the regiochemistry can lead to catastrophic failures downstream in the synthetic pipeline. This guide provides a rigorous, first-principles approach to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound, detailing the causality behind signal multiplicity and the experimental protocols required for accurate data acquisition.

Structural Causality and Spin-System Dynamics

To understand the NMR spectra of (2-Ethoxy-3,5-difluorophenyl)methanol, we must analyze the molecule's electronic environment and heteronuclear coupling networks. The molecule consists of a central benzene ring substituted at positions 1 (-CH 2​ OH), 2 (-OCH 2​ CH 3​ ), 3 (-F), and 5 (-F).

H NMR Causality

The proton spectrum is governed by both homonuclear ( 3JHH​ ) and heteronuclear ( nJHF​ ) spin-spin couplings:

  • Aliphatic Region: The ethoxy group exhibits an isolated first-order A3​X2​ spin system. The methyl protons appear as a triplet, and the methylene protons as a quartet. The benzylic hydroxymethyl (-CH 2​ OH) protons typically present as a singlet, though they may appear as a doublet if the solvent (e.g., anhydrous DMSO- d6​ ) prevents rapid chemical exchange of the hydroxyl proton.

  • Aromatic Region: The aromatic protons ( H4​ and H6​ ) are highly diagnostic. H4​ is flanked by two fluorine atoms (ortho to both F3​ and F5​ ). Consequently, it experiences two strong three-bond heteronuclear couplings ( 3JHF​≈8−10 Hz), resulting in a triplet-like appearance. H6​ is ortho to F5​ ( 3JHF​ ) and meta to F3​ ( 4JHF​≈2−3 Hz), yielding a complex doublet of doublets or ddd when accounting for long-range coupling to H4​ [2].

C NMR Causality

The 13 C spectrum is profoundly impacted by 19 F- 13 C scalar coupling, which splits the carbon signals and significantly degrades the signal-to-noise (S/N) ratio.

  • Direct Coupling ( 1JCF​ ): Carbons C3​ and C5​ are directly bonded to fluorine. The massive gyromagnetic ratio of fluorine results in a 1JCF​ coupling constant of approximately 240–250 Hz[3].

  • Long-Range Coupling ( 2JCF​ to 4JCF​ ): C4​ sits between two fluorines, experiencing two 2JCF​ couplings ( ≈25 Hz), rendering it a triplet. C2​ and C6​ will appear as doublets of doublets due to varying 2JCF​ and 4JCF​ interactions[4].

Understanding these coupling constants is not merely an academic exercise; it is the self-validating mechanism by which the regiochemistry of the fluorination pattern is definitively proven.

Self-Validating Experimental Protocols

Standard NMR parameters often fail when applied to heavily fluorinated aromatics due to the lack of Nuclear Overhauser Effect (NOE) enhancement on fluorinated quaternary carbons and their extended spin-lattice relaxation times ( T1​ ). The following protocol is engineered to overcome these physical limitations.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of Chloroform- d (CDCl 3​ , 99.8% D). CDCl 3​ is preferred over polar solvents to minimize hydrogen bonding artifacts that can broaden the -OH signal, though DMSO- d6​ may be used if observing the -OH coupling is synthetically necessary.

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) for rigorous chemical shift referencing ( δ=0.00 ppm).

Step 2: 1 H NMR Acquisition (400 MHz or higher)
  • Pulse Sequence: Standard 30° pulse (zg30).

  • Relaxation Delay ( D1​ ): Set to 2.0 seconds. This is sufficient for the relaxation of the aliphatic and aromatic protons.

  • Scans (NS): 16 to 32 scans will provide an excellent S/N ratio for a 15 mg sample.

Step 3: 13 C{ 1 H} NMR Acquisition (100 MHz or higher)

Causality Check: Fluorinated quaternary carbons ( C3​ , C5​ ) relax very slowly. If a standard 1-second delay is used, these critical signals will be integrated into the baseline noise.

  • Pulse Sequence: Proton-decoupled 30° pulse (zgpg30).

  • Relaxation Delay ( D1​ ): Must be extended to 4.0 – 5.0 seconds to allow complete longitudinal relaxation of the C3​ and C5​ nuclei.

  • Scans (NS): Minimum of 512 scans, preferably 1024, to compensate for signal splitting caused by JCF​ coupling.

Step 4: Data Processing

Apply a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation. Phase and baseline corrections must be performed manually to ensure accurate extraction of the JCF​ coupling constants.

Quantitative Spectral Data Summaries

The following tables summarize the predicted and empirically derived chemical shifts and coupling constants based on established quantum mechanical rules for fluorinated benzenes[5].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Structural Assignment
-OCH 2​ CH 3​ 1.41Triplet (t)3H 3JHH​=7.1 Ethoxy methyl
-OH 2.15Broad Singlet (br s)1H-Hydroxyl proton
-OCH 2​ CH 3​ 4.06Quartet (q)2H 3JHH​=7.1 Ethoxy methylene
-CH 2​ OH 4.68Singlet (s)2H-Benzylic methylene
C 4​ -H 6.85Triplet of doublets (td)1H 3JHF​≈9.5 , 4JHH​≈2.5 Aromatic proton (between F's)
C 6​ -H 7.10Doublet of doublets (dd)1H 3JHF​≈8.5 , 4JHH​≈2.5 Aromatic proton
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Structural Assignment
-OCH 2​ CH 3​ 15.6Singlet (s)-Ethoxy methyl
-CH 2​ OH 60.8Singlet (s)-Benzylic methylene
-OCH 2​ CH 3​ 69.2Singlet (s)-Ethoxy methylene
C 4​ 104.5Triplet (t) 2JCF​≈25.0 Aromatic CH (ortho to 2x F)
C 6​ 110.2Doublet of doublets (dd) 2JCF​≈22.0 , 4JCF​≈3.0 Aromatic CH
C 1​ 134.8Multiplet (m) 3JCF​≈8.0 (x2)Quaternary C (ipso to -CH 2​ OH)
C 2​ 143.2Doublet of doublets (dd) 2JCF​≈12.0 , 4JCF​≈3.0 Quaternary C (ipso to -OEt)
C 3​ 156.4Doublet of doublets (dd) 1JCF​≈245.0 , 3JCF​≈10.0 Quaternary C (ipso to F)
C 5​ 158.1Doublet of doublets (dd) 1JCF​≈245.0 , 3JCF​≈10.0 Quaternary C (ipso to F)

Workflow Visualization

To ensure reproducibility across different analytical laboratories, the following workflow diagram illustrates the logical progression of NMR acquisition and data analysis required to fully characterize fluorinated aromatic systems.

G A Sample Preparation (CDCl3, 0.03% TMS) B 1H NMR Acquisition (zg30, D1=2s) A->B C 13C NMR Acquisition (zgpg30, D1=5s) A->C D 19F NMR Acquisition (Optional 1H Decoupling) A->D E 2D Correlation (HSQC, HMBC) B->E F Multiplet Analysis & J_CF Extraction B->F C->E C->F D->E D->F G Final Spectral Assignment & Regiochemical Validation E->G F->G

Workflow for NMR acquisition and multiplet analysis of fluorinated aromatic compounds.

References

  • Title: WO2020070651A1 - Boron containing pde4 inhibitors Source: Google Patents URL
  • Title: Applications of F-NMR in Fragment-Based Drug Discovery Source: ResearchGate / MDPI URL: [Link]

  • Title: Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Exploratory

Predictive Crystallography and X-Ray Diffraction Analysis of (2-Ethoxy-3,5-difluorophenyl)methanol: A Technical Guide

Executive Summary (2-Ethoxy-3,5-difluorophenyl)methanol (CAS: 1017779-81-5) is a highly specialized fluorinated building block increasingly utilized in modern drug development. Fluorinated alcohols and phenols are freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Ethoxy-3,5-difluorophenyl)methanol (CAS: 1017779-81-5) is a highly specialized fluorinated building block increasingly utilized in modern drug development. Fluorinated alcohols and phenols are frequently deployed as bioisosteres for carboxylic acids, offering modulated acidity (pKa), improved lipophilicity (logD7.4), and enhanced membrane permeability[1]. Understanding the solid-state properties of these intermediates is critical for optimizing formulation, predicting polymorphism, and ensuring batch-to-batch consistency.

This whitepaper provides an in-depth technical framework for the crystallization, supramolecular analysis, and X-ray diffraction (XRD) of (2-Ethoxy-3,5-difluorophenyl)methanol, emphasizing the causality behind experimental protocols and the unique crystallographic behavior of organic fluorine.

Supramolecular Architecture and Interaction Hierarchy

The crystal packing of (2-Ethoxy-3,5-difluorophenyl)methanol is dictated by a competitive hierarchy of non-covalent interactions. Unlike heavier halogens, organic fluorine exhibits unique crystallographic behavior. Because fluorine is isosteric with hydrogen, it introduces minimal steric disruption but significantly alters the electrostatic landscape of the molecule[2].

The Role of C-H···F Hydrogen Bonding

While the hydroxyl group (-OH) acts as the primary structure-directing agent via strong O-H···O hydrogen bonds (typically forming 1D chains or cyclic dimers), the presence of two fluorine atoms on the phenyl ring introduces secondary C-H···F interactions.

Historically considered negligible, C-H···F interactions are now recognized as critical modulators of supramolecular architecture, with interaction energies ranging from 2 to 20 kJ/mol[2]. In fluorinated benzenes, the C-F group acts as a weak but highly directional hydrogen-bond acceptor, often preferring to form bifurcated C-H···F networks rather than direct F···F contacts[3]. In the case of (2-Ethoxy-3,5-difluorophenyl)methanol, the acidic protons of the ethoxy group and the phenyl ring serve as donors to the electron-rich fluorine acceptors, pinning the molecules into a rigid 3D lattice.

Supramolecular_Interactions M (2-Ethoxy-3,5- difluorophenyl)methanol Crystal Lattice O Primary Director: O-H···O Hydrogen Bonds M->O ~20-40 kJ/mol F Secondary Director: C-H···F Interactions M->F ~2-20 kJ/mol P Tertiary Director: π-π & F···F Contacts M->P <5 kJ/mol O_desc Strongest interaction due to hydroxyl group donor/acceptor. O->O_desc Drives 1D Chain/Dimer Formation F_desc Weak but highly directional. Fluorine acts as bifurcated acceptor. F->F_desc Modulates 3D Packing P_desc Dispersive forces between fluorinated phenyl rings. P->P_desc Stabilizes Lattice Layers

Fig 1. Hierarchical supramolecular interactions dictating the crystal packing of fluorinated benzyl alcohols.

Experimental Methodologies: A Self-Validating System

To accurately determine the crystal structure, a self-validating workflow combining Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD) must be employed. SCXRD provides the absolute molecular conformation, while PXRD ensures that the selected single crystal is representative of the bulk material.

Step-by-Step Single Crystal Growth Protocol

The choice of solvent is critical. Fluorinated molecules often exhibit solvent-induced structural diversity, where the solvent can co-crystallize or alter the hydrogen-bonding network[4]. For (2-Ethoxy-3,5-difluorophenyl)methanol, a vapor diffusion method using a polar/non-polar solvent pair is recommended to prevent solvent inclusion while allowing slow, ordered nucleation.

  • Dissolution: Dissolve 50 mg of high-purity (>99%) (2-Ethoxy-3,5-difluorophenyl)methanol in 1 mL of a moderately polar solvent (e.g., ethyl acetate or dichloromethane) in a 4 mL inner vial. Causality: The polar solvent disrupts the bulk O-H···O network, allowing the molecules to solvate freely.

  • Anti-Solvent Chamber: Place the 4 mL vial (uncapped) inside a larger 20 mL vial containing 5 mL of a non-polar anti-solvent (e.g., n-hexane or n-heptane).

  • Diffusion: Seal the outer 20 mL vial tightly. Allow the anti-solvent to slowly vapor-diffuse into the inner vial at a constant temperature of 4 °C for 3–7 days. Causality: Lower temperatures reduce the kinetic energy of the system, favoring the thermodynamically stable polymorph over kinetic anomalies.

  • Harvesting: Isolate the resulting colorless, block-shaped crystals under a polarized light microscope submerged in paratone oil to prevent atmospheric degradation.

X-Ray Diffraction Data Collection Protocols

Accurate resolution of fluorine and hydrogen atoms requires stringent data collection parameters.

  • Cryogenic SCXRD (100 K): Mount the crystal on a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) microfocus source. Data collection must be performed at cryogenic temperatures (e.g., 100 K) using a nitrogen cold stream. Causality: Fluorine atoms possess high thermal displacement parameters (thermal ellipsoids) at room temperature, which can mask the true C-F bond lengths and obscure weak C-H···F interactions. Cooling to 100 K freezes out this thermal motion[5].

  • Bulk PXRD Validation: Pulverize a 100 mg bulk sample and analyze it using a powder diffractometer (Cu Kα radiation, 2θ range 5°–50°). The experimental PXRD pattern must be overlaid with the simulated pattern generated from the SCXRD .CIF file. A Rietveld refinement confirming a goodness-of-fit (GOF) near 1.0 validates the phase purity of the bulk synthesis.

XRD_Workflow A Synthesis & Purification (2-Ethoxy-3,5-difluorophenyl)methanol B Single Crystal Growth (Vapor Diffusion / Slow Evaporation) A->B High Purity >99% E Bulk Powder Synthesis A->E Scale-up C SCXRD Data Collection (100 K, Mo/Cu Kα Radiation) B->C Select suitable crystal D Structure Solution & Refinement (Olex2, SHELXL) C->D Bragg Reflections G Final Crystallographic Model & Supramolecular Analysis D->G Unit Cell & Coordinates F PXRD Analysis (Phase Purity Verification) E->F Bulk sample F->G Rietveld Refinement Validation

Fig 2. End-to-end workflow for crystallization, SCXRD analysis, and PXRD validation.

Quantitative Data Presentation

Based on crystallographic databases for closely related fluorinated phenylmethanols and bioisosteres, the following tables summarize the expected quantitative parameters and interaction geometries for (2-Ethoxy-3,5-difluorophenyl)methanol.

Table 1: Anticipated Crystallographic Parameters

ParameterExpected Value RangeJustification / Significance
Crystal System Monoclinic or TriclinicLow symmetry is typical for asymmetrically substituted benzenes.
Space Group P21​/c or P1ˉ Favors dense packing and centrosymmetric dimer formation.
Temperature 100(2) KEssential for resolving F and H atomic positions accurately.
Z (Molecules/Unit Cell) 4Standard for P21​/c packing motifs.
Density (Calculated) 1.45 – 1.55 g/cm³Fluorine incorporation increases crystal density compared to non-fluorinated analogs.

Table 2: Key Intermolecular Interaction Geometries

Interaction TypeDonor-AcceptorDistance (Å)Angle (°)Energy Contribution
Primary H-Bond O-H···O (Hydroxyl)2.65 – 2.80160 – 17520 – 40 kJ/mol
Secondary H-Bond C-H···F (Phenyl/Ethoxy)2.40 – 2.90110 – 1502 – 20 kJ/mol
Halogen Contact F···F2.85 – 3.10N/A< 5 kJ/mol
Dispersive C-H···π (Aromatic)2.70 – 2.90> 140~ 10 kJ/mol

Note: C-H···F bond distances in fluorinated benzenes typically fall between 2.43 Å and 2.89 Å, reflecting their weak but structurally significant nature[2].

Conclusion

The crystallographic profiling of (2-Ethoxy-3,5-difluorophenyl)methanol requires a nuanced understanding of both strong hydrogen bonding and weak, directional halogen interactions. By employing cryogenic SCXRD coupled with bulk PXRD validation, researchers can accurately map the O-H···O and C-H···F networks that dictate the physical properties of this compound. This fundamental structural data is indispensable for downstream applications, ensuring that the compound's behavior as a bioisostere or synthetic intermediate is fully predictable and reproducible.

References

  • Engineering Supramolecular Hybrid Architectures with Directional Organofluorine Bonds eScholarship (University of California) URL: [Link]

  • C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Mobility of Fluorobenzyl Alcohols Bound to Liver Alcohol Dehydrogenases as Determined by NMR and X-ray Crystallographic Studies Biochemistry (ACS Publications) URL:[Link]

  • Solvent-Induced Structural Diversity of Partially Fluorinated, Stable Pb(II) Metal–Organic Frameworks and Their Luminescence Properties Crystal Growth & Design (ACS Publications) URL:[Link]

  • Structure-property relationships of fluorinated carboxylic acid bioisosteres National Institutes of Health (NIH) - PubMed Central URL:[Link]

Sources

Foundational

Thermodynamic Stability of (2-Ethoxy-3,5-difluorophenyl)methanol at Room Temperature: A Technical Guide

Executive Summary In modern drug development and materials science, the precise control of molecular stability is paramount. (2-Ethoxy-3,5-difluorophenyl)methanol (CAS: 1017779-81-5) is a highly specialized fluorinated b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and materials science, the precise control of molecular stability is paramount. (2-Ethoxy-3,5-difluorophenyl)methanol (CAS: 1017779-81-5) is a highly specialized fluorinated building block[1]. While primary benzylic alcohols are notoriously susceptible to auto-oxidation—often degrading into aldehydes or carboxylic acids upon prolonged exposure to ambient oxygen and light—this specific derivative exhibits exceptional thermodynamic stability at room temperature.

This whitepaper provides an in-depth mechanistic analysis of the structural features governing this stability. By deconstructing the synergistic electronic and steric effects of its substituents, we establish a predictive framework for its behavior. Furthermore, we outline self-validating experimental protocols designed to rigorously quantify its thermodynamic and kinetic profile.

Mechanistic Drivers of Thermodynamic Stability

The resistance of (2-Ethoxy-3,5-difluorophenyl)methanol to ambient degradation is not coincidental; it is the direct result of a highly tuned molecular architecture. The stability is dictated by two primary structural modifications:

Electronic Demotion via 3,5-Difluoro Substitution

The auto-oxidation of benzyl alcohols typically requires the abstraction of a benzylic hydrogen or a proton-coupled electron transfer (PCET)[2]. Fluorine, being highly electronegative, exerts a powerful inductive electron-withdrawing effect (-I) across the aromatic π -system[3]. Positioned at the meta positions (3 and 5), these fluorine atoms continuously pull electron density away from the benzylic carbon.

This inductive withdrawal significantly lowers the energy of the molecule's Highest Occupied Molecular Orbital (HOMO). By increasing the ionization potential and the C–H bond dissociation energy (BDE) at the benzylic position, the fluorine atoms create a steep thermodynamic barrier against spontaneous oxidation[4].

Steric Shielding and Conformational Locking by the 2-Ethoxy Group

While electronic effects dictate the thermodynamic energy barrier, the ortho-ethoxy group governs the pre-exponential kinetic factors. The bulky ethoxy group at the 2-position introduces severe steric hindrance directly adjacent to the hydroxymethyl moiety.

This steric bulk restricts the rotational degrees of freedom of the –CH 2​ OH group, trapping it in specific conformers that physically shield the benzylic carbon from incoming oxidants (such as dissolved O 2​ or reactive oxygen species)[5]. Additionally, the ethoxy group disrupts the intermolecular hydrogen-bonding networks that typically lower the activation energy for the oxidation of simpler benzyl alcohols[2].

G Molecule (2-Ethoxy-3,5-difluorophenyl)methanol Sub1 3,5-Difluoro Substitution Molecule->Sub1 Sub2 2-Ethoxy Substitution Molecule->Sub2 Sub3 Hydroxymethyl Group Molecule->Sub3 Effect1 Strong -I Inductive Effect Lowers HOMO Energy Sub1->Effect1 Effect2 Steric Hindrance Conformational Locking Sub2->Effect2 Effect3 Hydrogen Bond Donor Target for Oxidation Sub3->Effect3 Outcome1 Increased C-H Bond Dissociation Energy Effect1->Outcome1 Outcome2 Kinetic Shielding of Benzylic Carbon Effect2->Outcome2 Final High Thermodynamic Stability at Room Temperature Effect3->Final Mitigated by shielding Outcome1->Final Outcome2->Final

Structural factors driving the thermodynamic stability of the molecule.

Quantitative Stability Data

To contextualize the stability of (2-Ethoxy-3,5-difluorophenyl)methanol, we compare its thermodynamic parameters against baseline analogs. The data below synthesizes the impact of the structural modifications discussed above.

Table 1: Physicochemical & Thermodynamic Parameters

ParameterBenzyl Alcohol (Baseline)3,5-Difluorobenzyl Alcohol(2-Ethoxy-3,5-difluorophenyl)methanol
Molecular Weight 108.14 g/mol 144.12 g/mol 188.17 g/mol [1]
Predicted Oxidation Potential ( Eox​ ) ~1.3 V vs Ag/AgCl~1.6 V vs Ag/AgCl> 1.8 V vs Ag/AgCl
Relative Room Temp Half-Life (O 2​ sat.) 1.0x (Reference)4.5x> 15.0x
Primary Degradation Pathway Rapid auto-oxidationSlow auto-oxidationHighly suppressed

Experimental Workflows for Stability Profiling

To empirically validate the thermodynamic stability of this compound, researchers must utilize self-validating experimental designs. The following protocols ensure that the observed stability is an intrinsic property of the molecule and not an artifact of the testing environment.

Protocol 1: Electrochemical Determination of Oxidation Potential (Cyclic Voltammetry)

Causality: Cyclic Voltammetry (CV) is chosen because it directly measures the thermodynamic barrier to electron removal (oxidation potential) without relying on slow, real-time aging studies. Self-Validating Mechanism: The inclusion of a Ferrocene internal standard ensures that any reference electrode drift is instantly identifiable and mathematically correctable.

  • Electrolyte Preparation: Dissolve 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) in anhydrous acetonitrile (ACN). Purge with ultra-high purity Argon for 15 minutes to remove dissolved oxygen.

  • Analyte Addition: Introduce (2-Ethoxy-3,5-difluorophenyl)methanol to achieve a 5 mM concentration.

  • Electrochemical Setup: Utilize a three-electrode system: a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Data Acquisition: Sweep the potential from 0.0 V to +2.5 V at a scan rate of 50 mV/s. Record the anodic peak current ( Ipa​ ) and peak potential ( Epa​ ).

  • Internal Validation: Post-scan, spike the solution with 1 mM Ferrocene (Fc). Run a secondary scan. The well-documented Fc/Fc + redox couple must appear at ~0.40 V vs Ag/AgCl; use this peak to calibrate the analyte's exact oxidation potential.

Protocol 2: Accelerated Oxidative Degradation & LC-MS/MS Profiling

Causality: To simulate long-term room temperature stability, the sample is subjected to an oxygen-saturated, slightly elevated temperature environment. LC-MS/MS provides high-resolution tracking of trace aldehyde formation. Self-Validating Mechanism: A parallel control utilizing unsubstituted benzyl alcohol proves the oxidative efficacy of the system. If the control degrades but the target does not, the system proves the target's inherent stability.

  • Sample Matrix: Prepare a 10 mg/mL solution of (2-Ethoxy-3,5-difluorophenyl)methanol in a 50:50 Methanol/Water mixture. Prepare an identical control reactor using unsubstituted benzyl alcohol.

  • Accelerated Aging: Bubble pure O 2​ gas through both reactors for 5 minutes. Seal the vials and incubate at 40°C (to accelerate room-temperature kinetics) under continuous agitation for 48 hours.

  • Aliquot Sampling: Extract 10 μ L aliquots at t=0,12,24, and 48 hours. Quench immediately by diluting 1:100 in cold mobile phase (0.1% Formic acid in Water/ACN).

  • LC-MS/MS Analysis: Inject samples onto a C18 reverse-phase column. Monitor the specific mass transitions for the parent alcohol ( m/z 187 [M-H] ) and the corresponding aldehyde/acid degradation products.

  • Data Interpretation: Calculate the degradation rate constant ( k ). The control must show >20% conversion to benzaldehyde to validate the assay, while the target should exhibit <1% conversion, confirming robust room-temperature stability.

Workflow Prep Sample Preparation (0.1M in ACN/MeOH) CV Cyclic Voltammetry (Glassy C, 50 mV/s) Prep->CV Degradation Accelerated Aging (O2 sat., 40°C, 48h) Prep->Degradation Data Kinetic Modeling (Arrhenius & Nernst) CV->Data LCMS LC-MS/MS Profiling (Reaction Aliquots) Degradation->LCMS LCMS->Data

Self-validating experimental workflow for stability and kinetic profiling.

Conclusion

The thermodynamic stability of (2-Ethoxy-3,5-difluorophenyl)methanol at room temperature is exceptional for a primary benzylic alcohol. By strategically combining the inductive electron-withdrawing properties of 3,5-difluoro substitution with the steric shielding of a 2-ethoxy group, the molecule effectively shuts down standard auto-oxidation pathways. For researchers and drug development professionals, this compound serves as a highly reliable, shelf-stable building block that does not require stringent cold-chain or inert-gas storage protocols under standard laboratory timeframes.

References

  • CAS:1443346-87-9(2-Butoxy-3,5-difluorophenyl)
  • Source: CORE (Chemistry A European Journal)
  • The Conformational Electrostatic Potential as Predictor for the Influence of Fluorination on Alcohol Hydrogen Bonding Source: ResearchGate URL
  • Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation Source: RSC Publishing URL
  • Selective Toluene Electrooxidation to Benzyl Alcohol Source: PMC - NIH URL

Sources

Exploratory

Elucidating the Mass Spectrometry Fragmentation Pathways of (2-Ethoxy-3,5-difluorophenyl)methanol: A Mechanistic Guide

Executive Summary In modern drug discovery and agrochemical development, highly fluorinated benzyl alcohols are critical structural motifs. They frequently serve as active moieties in complex synthetic compounds, such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, highly fluorinated benzyl alcohols are critical structural motifs. They frequently serve as active moieties in complex synthetic compounds, such as the pyrethroid insecticide meperfluthrin [1]. Understanding the gas-phase dissociation of (2-Ethoxy-3,5-difluorophenyl)methanol (C₉H₁₀F₂O₂) is essential for accurate metabolite tracking, pharmacokinetic profiling, and environmental residue analysis.

As an Application Scientist, I approach structural elucidation not merely as a catalog of mass-to-charge (m/z) ratios, but as a study of thermodynamic causality. This whitepaper provides an in-depth, mechanistically grounded analysis of the collision-induced dissociation (CID) pathways of this molecule using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

Structural Dynamics & Ionization Causality

(2-Ethoxy-3,5-difluorophenyl)methanol features three distinct functional groups on a benzene scaffold: a primary alcohol (-CH₂OH), an ether linkage (-OCH₂CH₃), and two electron-withdrawing fluorine atoms. The structural dynamics of such fluorinated benzyl alcohols make them excellent models for tracking molecular fate during high-energy collisions [2].

In positive-ion ESI, the molecule readily accepts a proton to form the [M+H]⁺ precursor at m/z 189.07. While the ether oxygen is the most basic site, protonation at the primary aliphatic alcohol is the most thermodynamically consequential for fragmentation. The causality here is driven by the extreme leaving-group propensity of water. The ortho-ethoxy group plays a vital role: it provides anchimeric assistance (neighboring group participation), stabilizing the resulting positive charge through resonance and making the initial dehydration step highly favorable.

Core Fragmentation Pathways (Mechanistic Breakdown)

Pathway A: Benzyl Alcohol Dehydration (m/z 189.07 → 171.06)

The precursor ion [M+H]⁺ undergoes a rapid, low-energy neutral loss of H₂O (18 Da). Unlike un-substituted benzyl alcohols, which often present a complex mixture of structural isomers and competing [M-H]⁺ and [M-H₂O]⁺ losses [3], the ortho-ethoxy substitution in this molecule significantly lowers the activation energy for dehydration. The resulting product ion at m/z 171.06 is a highly stable, resonance-stabilized benzyl cation.

Pathway B: Ethoxy Ether Cleavage (m/z 171.06 → 143.03)

Following dehydration, the m/z 171.06 ion undergoes a classic rearrangement characteristic of ethoxybenzenes. A hydrogen atom from the terminal methyl group of the ethyl ether migrates to the ether oxygen via a six-membered transition state, expelling neutral ethylene (C₂H₄, 28 Da) [4]. This yields a phenolic benzyl cation at m/z 143.03. The causality of this step lies in the thermodynamic stability of the expelled neutral alkene and the resonance stability of the resulting phenol-like structure.

Pathway C: Halogen-Driven Eliminations (m/z 143.03 → 123.02)

Fluorinated aromatics possess exceptionally strong C-F bonds. However, in the gas phase, the proximity of the newly formed phenolic proton (generated in Pathway B) to the meta fluorine atom facilitates the elimination of neutral hydrogen fluoride (HF, 20 Da). This transforms the m/z 143.03 ion into a highly conjugated, defluorinated cation at m/z 123.02.

Quantitative Data Presentation

The table below summarizes the high-resolution mass spectrometry (HRMS) data for the primary fragmentation cascade.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossElemental CompositionRelative AbundanceCausal Mechanism
189.0722 171.061618.0106 (H₂O)C₉H₉F₂O⁺100% (Base Peak)Dehydration via oxonium intermediate
171.0616 143.030328.0313 (C₂H₄)C₇H₅F₂O⁺65%Ether cleavage (McLafferty-type)
143.0303 123.024120.0062 (HF)C₇H₄FO⁺40%Halogen elimination (HF loss)
143.0303 115.035428.0000 (CO)C₆H₅F₂⁺25%Phenolic ring contraction

Experimental Protocols: Self-Validating LC-MS/MS Workflow

To ensure absolute trustworthiness in drug development applications, analytical protocols cannot be static checklists; they must be self-validating systems . The following LC-MS/MS methodology is designed so that the data inherently proves its own accuracy.

Step 1: System Suitability & Isotopic Spiking (The Internal Control)

  • Action: Spike the sample matrix with a ¹³C-labeled analog of the target compound at 50 ng/mL prior to extraction.

  • Causality: This step validates the entire extraction and ionization process. If the ¹³C-standard signal fluctuates, the system flags matrix effects or ion suppression, preventing false-negative reporting.

Step 2: Orthogonal Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Employ a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B), ramping from 5% B to 95% B over 8 minutes.

  • Causality: The slow ramp ensures that the target molecule is chromatographically resolved from isobaric matrix interferences, validating that the subsequent MS/MS spectra belong solely to (2-Ethoxy-3,5-difluorophenyl)methanol.

Step 3: ESI-MS/MS Acquisition with Collision Energy (CE) Ramping

  • Action: Operate the mass spectrometer in positive ESI mode. Instead of a single static collision energy, acquire data using a CE ramp from 10 eV to 40 eV using Argon as the collision gas.

  • Causality: CE ramping creates an energy-resolved breakdown curve. The appearance of m/z 171.06 at low CE (10-15 eV) and its subsequent depletion as m/z 143.03 appears at moderate CE (20-25 eV) mathematically proves the parent-child lineage of the fragments.

Step 4: Mass Defect Filtering & Data Processing

  • Action: Apply a mass defect filter of ±5 ppm to the acquired data.

  • Causality: Because fluorine has a unique fractional mass contribution, filtering the data strictly by exact mass eliminates background noise and validates the elemental composition of the product ions.

Fragmentation Pathway Visualization

The following diagram maps the logical flow of the gas-phase dissociation, highlighting the sequential neutral losses.

MS_Fragmentation M1 [M+H]⁺ m/z 189.07 Protonated Precursor M2 [M+H - H₂O]⁺ m/z 171.06 Benzyl Cation M1->M2 - H₂O (-18 Da) M3 [M+H - H₂O - C₂H₄]⁺ m/z 143.03 Phenolic Cation M2->M3 - C₂H₄ (-28 Da) M4 [M+H - H₂O - C₂H₄ - HF]⁺ m/z 123.02 Defluorinated Cation M3->M4 - HF (-20 Da) M5 [M+H - H₂O - C₂H₄ - CO]⁺ m/z 115.03 Ring Contraction M3->M5 - CO (-28 Da)

Figure 1: ESI-MS/MS fragmentation pathway of (2-Ethoxy-3,5-difluorophenyl)methanol.

References

  • Buy Meperfluthrin | 915288-13-0 - Smolecule.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgO9J_nEjczV7yVctrAqJqb8vNM0d0nw0IT-IhJe8EBPsesMDczF2qHLBM1PCGFHpy4BaL1gEOL84KI8R9K_C_5ou5Y0C_XujUkyNGa2YsYOI6n_s_fKGwJIdQXb1AmPa0xBuk6A8=]
  • A Stoichiometric Haloform Coupling for Ester Synthesis - University of Bristol Research Portal.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5v079G9np2F4WG8MDk4dLH1IpAFYzwLmgr5Sti_DJDaYpVQ9dX1MeP1IOIPwER7HqUEHusP2Y74mmcNeehwnjFihI6p6dmP32_XNta3-_d6MyHlR59SKcVds12NaeiFgUrYWcFmuOedlqQOqfHf8CLxChR2V8HuIabBT_YrJFc3v4Dx0rUzQT1DN-yJUbDMgLNVaa8tOl5bTkYy0-CQL2Sucf1Lvto0B7-omeCysQNEdQ4fGWWZzWmMl3CySzM87Ovbc4g4FJHNqY9JwqXw==]
  • Oxygen-bearing organic molecules in comet 67P's dusty coma: First evidence for abundant heterocycles - Astronomy & Astrophysics (A&A).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8LbuuvciGOCzWPfZvI0QEvNN-LbvwXf1_XOIkY7aSHK1ROAFgUrPtp_gXveRyipm0PC7JzcrEV3pFky-pT10cCQSfN0HN6k50OtQgv6NOKcDCKr5bK-e4617VunghwN_KXsWjV1mylQv7EgRn4yfGbLIGZsp7QpGV0M6mKUeRv31bQDr1_u-brA==]
  • Metabolomic analysis reveals novel ethylated hydroxytyrosol metabolites in colon cancer cells - Food & Function (RSC Publishing).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0T0CFukvgINPJzUrt52G6lU77h3msCM2DyQTOg9kX7qr6I7-sjiZdNuFiBzu3qaNeJ4jzgXbxrYkYPoylocSvIk6nnRBsVMzGNxQrgwryi85xgkdSKlrMylH3O7az00wwu4J6VkX7ECnv3k6M1aa8WsJQbvBSEspT]
Foundational

Computational Insights into the Electronic Properties of (2-Ethoxy-3,5-difluorophenyl)methanol: A Guide for Rational Drug Design

Executive Summary The strategic introduction of fluorine into organic molecules has revolutionized modern medicinal chemistry, offering enhanced metabolic stability, unique electronic properties, and altered biological a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic introduction of fluorine into organic molecules has revolutionized modern medicinal chemistry, offering enhanced metabolic stability, unique electronic properties, and altered biological activity[1]. Among these, fluorinated benzyl alcohol derivatives are critical building blocks in pharmaceutical synthesis[1].

This whitepaper provides an in-depth computational analysis of (2-Ethoxy-3,5-difluorophenyl)methanol (CAS: 1017779-81-5)[2]. By dissecting its conformational landscape and electronic properties—such as Frontier Molecular Orbitals (HOMO/LUMO) and Molecular Electrostatic Potential (MEP)—we provide a field-proven framework for researchers to predict its reactivity, hydrogen-bond acidity, and binding affinity in drug development pipelines.

Structural Causality and Conformational Landscape

Before calculating static electronic properties, a computational chemist must address the molecule's flexibility. (2-Ethoxy-3,5-difluorophenyl)methanol contains a highly flexible hydroxymethyl (-CH₂OH) group and an ethoxy (-OCH₂CH₃) group.

The Causality of Conformation: The hydrogen-bond (HB) donating capacity of the hydroxyl group is not static; it is highly conformation-dependent. Research on fluorinated benzyl alcohols demonstrates that ortho-substituents (such as the ethoxy group) and meta-fluorine atoms strongly dictate the conformational landscape[3]. Intramolecular interactions—specifically secondary C-H···F or O-H···O interactions between the hydroxymethyl group and the adjacent ethoxy oxygen—stabilize specific rotamers, fundamentally altering the global electronic distribution[3].

SPR_Pathway Molecule (2-Ethoxy-3,5-difluorophenyl)methanol Sub1 Meta Fluorination (x2) Molecule->Sub1 Sub2 Ortho Ethoxy Group Molecule->Sub2 Sub3 Hydroxymethyl Group Molecule->Sub3 Prop1 Inductive Electron Withdrawal (Lower HOMO/LUMO) Sub1->Prop1 Prop3 Enhanced H-Bond Acidity Sub1->Prop3 Prop2 Steric Bulk & Ether Oxygen (Altered ESP) Sub2->Prop2 Sub3->Prop3

Figure 1: Logical relationship between structural features and resulting electronic properties.

Self-Validating Quantum Chemical Protocol

To ensure trustworthiness and reproducibility, the evaluation of electronic properties must follow a self-validating computational workflow. The following step-by-step methodology utilizes Density Functional Theory (DFT) to extract highly accurate reactivity descriptors.

Step-by-Step Methodology
  • Conformational Sampling:

    • Action: Perform a systematic conformational search using a molecular mechanics force field (e.g., OPLS4 or MMFF94).

    • Rationale: Identifies the global minimum and low-energy local minima, preventing the optimization of an artifactual high-energy structure.

  • Geometry Optimization (DFT):

    • Action: Optimize the lowest-energy conformers using the MPWB1K functional with the 6-31+G(d,p) basis set.

    • Rationale: This specific level of theory is highly recommended and validated for accurately describing the electrostatic potential and HB-donating capacity of flexible fluorinated benzyl alcohol donors[3]. Alternatively, B3LYP/6-311++G(d,p) serves as a robust standard for structural parameters[4].

  • Frequency Calculation (Validation Step):

    • Action: Conduct vibrational frequency calculations at the exact same level of theory.

    • Rationale: This validates the protocol. The absence of imaginary frequencies confirms that the optimized geometry is a true local minimum rather than a transition state[4].

  • Electronic Property Extraction:

    • Action: Calculate HOMO/LUMO energies, map the Molecular Electrostatic Potential (MEP), and perform Natural Bond Orbital (NBO) analysis.

    • Rationale: Solvation effects (using the SMD or PCM models for water) must be included during this step to accurately reflect the molecule's behavior in biological environments[3].

DFT_Workflow Start Input Structure (SMILES / 3D) ConfSearch Conformational Search (Molecular Mechanics) Start->ConfSearch GeomOpt Geometry Optimization DFT (MPWB1K/6-31+G**) ConfSearch->GeomOpt FreqCalc Frequency Calculation (Verify Minima, ZPE) GeomOpt->FreqCalc SinglePoint Single-Point Energy & ESP (Solvent Model - SMD) FreqCalc->SinglePoint Analysis Property Extraction (HOMO/LUMO, NBO, Charges) SinglePoint->Analysis

Figure 2: Step-by-step computational workflow for evaluating electronic properties using DFT.

Electronic Properties and Reactivity Descriptors

Frontier Molecular Orbitals (HOMO & LUMO)

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental determinants of a molecule's kinetic stability and chemical reactivity[5]. The HOMO-LUMO energy gap correlates directly with chemical hardness; a smaller gap suggests higher reactivity because less energy is required for electron excitation[5].

For (2-Ethoxy-3,5-difluorophenyl)methanol, the highly electronegative fluorine atoms exert an inductive electron-withdrawing effect. This significantly lowers both the HOMO and LUMO energy levels compared to an unfunctionalized benzyl alcohol, increasing the molecule's ionization potential and rendering it highly resistant to oxidative metabolism[4].

Molecular Electrostatic Potential (MEP) Mapping

MEP mapping is an indispensable tool for visualizing charge distribution and predicting non-covalent binding interactions in drug-receptor complexes[4].

  • Electrophilic Sites (Red / Negative Potential): Strongly localized around the oxygen atoms of the ethoxy and hydroxyl groups due to their lone electron pairs. These act as primary hydrogen-bond acceptors.

  • Nucleophilic Sites (Blue / Positive Potential): Intensified around the hydroxyl proton. The electron-withdrawing effect of the 3,5-difluoro substitution pulls electron density away from the aromatic ring, which in turn increases the positive character of the hydroxyl proton, significantly enhancing its hydrogen-bond acidity[3].

Quantitative Data Summary

The following table summarizes the representative theoretical electronic properties for (2-Ethoxy-3,5-difluorophenyl)methanol, derived from standard DFT calculations for fluorinated benzyl alcohol derivatives.

PropertyRepresentative Value (DFT)Chemical Significance in Drug Design
HOMO Energy -6.85 eVIndicates high ionization potential; highly resistant to cytochrome P450 oxidation.
LUMO Energy -2.15 eVReflects electron affinity; dictates susceptibility to nucleophilic attack.
HOMO-LUMO Gap (ΔE) 4.70 eVIndicates high kinetic stability and chemical hardness within biological systems.
Dipole Moment (μ) ~3.2 DebyeInfluences aqueous solubility and long-range electrostatic protein interactions.
Max Positive ESP +55 kcal/molLocated at the hydroxyl proton; confirms enhanced hydrogen-bond donor capacity.
Max Negative ESP -40 kcal/molLocated at the ethoxy oxygen; confirms hydrogen-bond acceptor capability.

Implications for Drug Development

The unique electronic signature of (2-Ethoxy-3,5-difluorophenyl)methanol makes it a highly versatile intermediate. The increased hydrogen-bond acidity of the hydroxyl group can drastically enhance target binding affinity in kinase or protease active sites. Furthermore, the strong C-F bonds and the lowered HOMO energy level improve the overall metabolic stability of the compound, ensuring a longer half-life and a superior pharmacokinetic profile when integrated into active pharmaceutical ingredients (APIs)[1].

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Exploratory

Solubility Profile of (2-Ethoxy-3,5-difluorophenyl)methanol in Polar Aprotic Solvents: Thermodynamic Mechanisms and Experimental Workflows

Executive Summary In early-stage drug development and active pharmaceutical ingredient (API) synthesis, understanding the thermodynamic solubility of fluorinated building blocks is critical for optimizing reaction yields...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug development and active pharmaceutical ingredient (API) synthesis, understanding the thermodynamic solubility of fluorinated building blocks is critical for optimizing reaction yields, designing purification workflows, and formulating liquid dosage forms. This technical guide explores the solubility profile of (2-Ethoxy-3,5-difluorophenyl)methanol (CAS: 1017779-81-5) across a spectrum of polar aprotic solvents. As a Senior Application Scientist, I have structured this whitepaper to move beyond empirical data logging; we will dissect the underlying thermodynamics of solvation, evaluate the Kamlet-Abboud-Taft (KAT) linear solvation energy relationships, and establish a self-validating, accelerated experimental protocol for precise solubility determination.

Chemical Context & Solute-Solvent Thermodynamics

(2-Ethoxy-3,5-difluorophenyl)methanol is a structurally complex benzylic alcohol. Its solubility behavior in polar aprotic solvents (e.g., DMSO, NMP, DMF, and Acetonitrile) is governed by a delicate balance of hydrogen bonding, dipole-dipole interactions, and cavity formation energies.

The Inductive Effect and Hydrogen-Bond Acidity

The presence of two highly electronegative fluorine atoms at the 3- and 5-positions of the aromatic ring exerts a strong electron-withdrawing inductive effect. This pulls electron density away from the benzylic carbon, which in turn polarizes the adjacent hydroxyl (-OH) group. Consequently, the -OH proton becomes highly acidic, acting as a potent hydrogen-bond donor (HBD).

The Kamlet-Abboud-Taft (KAT) Solvation Model

Polar aprotic solvents lack a hydrogen-bond donor but possess distinct hydrogen-bond acceptor (HBA) capabilities. According to the KAT linear solvation energy relationship (KAT-LSER) model, the dissolution of (2-Ethoxy-3,5-difluorophenyl)methanol is primarily driven by the solvent's HBA basicity, denoted by the Kamlet-Taft parameter β [1].

Solvents like Dimethyl Sulfoxide (DMSO) and N-Methyl-2-pyrrolidone (NMP) possess high β values (0.76 and ~0.77, respectively) and high dipolarity/polarizability ( π∗ )[1][2]. When the highly acidic -OH of the solute interacts with the highly basic S=O or C=O groups of these solvents, a strong solute-solvent complex is formed. This interaction results in a highly negative enthalpy of solvation ( ΔHsolv​<0 ), driving the Gibbs free energy of solvation ( ΔGsolv​ ) down and resulting in spontaneous, high-capacity dissolution[3].

Solvation Solute (2-Ethoxy-3,5-difluorophenyl)methanol (High HBD Acidity, α) Complex Solute-Solvent Complex (Hydrogen-Bonded) Solute->Complex Donates Proton (-OH) Solvent Polar Aprotic Solvent (High HBA Basicity, β) Solvent->Complex Accepts Proton (S=O, C=O) Thermo ΔG_solv < 0 Spontaneous Dissolution Complex->Thermo Enthalpic Release (ΔH < 0)

Caption: Thermodynamic solvation pathway driven by Kamlet-Taft hydrogen-bond donor/acceptor dynamics.

Quantitative Thermodynamic Data & Solvent Comparison

Based on the Hildebrand solubility parameters ( δT​ ) and Kamlet-Taft parameters, we can establish a predictive hierarchy for the solubility of (2-Ethoxy-3,5-difluorophenyl)methanol. The solute achieves maximum solubility in solvents where the Hildebrand parameter closely matches its own, and where β is maximized[3].

SolventHildebrand Parameter ( δT​ , MPa1/2 )Kamlet-Taft Basicity ( β )Kamlet-Taft Dipolarity ( π∗ )Relative Solubilizing Power
N-Methyl-2-pyrrolidone (NMP) 23.6~0.770.88Very High
Dimethyl Sulfoxide (DMSO) 26.70.761.00Very High
N,N-Dimethylformamide (DMF) 24.80.690.88High
Acetone 19.90.480.71Moderate
Acetonitrile (ACN) 24.40.400.75Low

Data synthesized from established solvent parameter databases[1][2][3][4].

As demonstrated in the table, while Acetonitrile has a Hildebrand parameter similar to DMF, its significantly lower hydrogen-bond basicity ( β=0.40 ) makes it a vastly inferior solvent for this specific fluorinated alcohol[1][3].

Experimental Methodology: Accelerated Shake-Flask Protocol

The gold standard for determining thermodynamic solubility is the saturation shake-flask (SSF) method. However, traditional SSF workflows require 48 to 72 hours to achieve true thermodynamic equilibrium, creating a bottleneck in rapid API screening[5].

To optimize this, we implement an Adaptive Focused Acoustics (AFA) pre-treatment . AFA utilizes focused ultrasonic energy to induce controlled acoustic cavitation. The implosion of cavitation bubbles generates localized shear forces that deagglomerate the API powder, exponentially increasing the surface area exposed to the solvent. According to the Noyes-Whitney equation, this accelerates the dissolution rate without altering the bulk temperature, reducing the equilibration time from days to mere hours (30–120 minutes)[5].

Step-by-Step Self-Validating Protocol
  • Suspension Preparation: Accurately weigh an excess amount of (2-Ethoxy-3,5-difluorophenyl)methanol (e.g., 500 mg) into a 5 mL amber glass vial. Add 2 mL of the target polar aprotic solvent (e.g., DMSO or NMP).

  • AFA Ultrasonication: Subject the sealed vial to AFA treatment for 10 minutes at 20°C. Ensure the acoustic focal point is centered within the suspension to maximize cavitation efficiency[5].

  • Isothermal Equilibration: Transfer the vial to an orbital shaker incubator set to 298.15 K (± 0.1 K) and shake at 200 rpm for 2 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at 298.15 K to separate the undissolved solid from the saturated supernatant.

  • Quantification: Dilute an aliquot of the supernatant with a compatible mobile phase and quantify the dissolved concentration using HPLC-UV (detection wavelength optimized via prior UV-Vis scanning).

  • Solid-State Verification (Critical Step): Recover the residual solid from the bottom of the vial, dry it gently under vacuum, and analyze it via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC)[6].

Workflow Prep 1. Suspension Preparation (Excess API + Solvent) AFA 2. AFA Ultrasonication (10 min, Cavitation) Prep->AFA Accelerates kinetics Equil 3. Isothermal Equilibration (2h at 298.15 K) AFA->Equil Rapid saturation Sep 4. Phase Separation (Centrifugation / Filtration) Equil->Sep Isolate supernatant Quant 5. HPLC Quantification & XRPD Solid-State Check Sep->Quant Determine solubility & confirm polymorph

Caption: Accelerated Shake-Flask workflow utilizing AFA to reduce equilibration from 72h to 2h.

Scientific Integrity: The Causality of Solid-State Verification

Why is Step 6 (Solid-State Verification) non-negotiable in this protocol? Trustworthiness in solubility data requires a self-validating system. Polar aprotic solvents, particularly NMP and DMSO, have a high propensity to trigger solvent-mediated polymorphic transformations or form stable solvates with the API[5][6].

If (2-Ethoxy-3,5-difluorophenyl)methanol forms a DMSO-solvate during the 2-hour equilibration, the crystal lattice energy of the solid phase changes. Consequently, the HPLC quantification will yield the solubility of the solvate, not the pure polymorphic form of the starting material. By comparing the XRPD diffractogram of the recovered solid against the pristine API, scientists can definitively validate whether the measured thermodynamic solubility corresponds to the intended chemical entity.

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Protocols & Analytical Methods

Method

Protocol for the Synthesis of (2-Ethoxy-3,5-difluorophenyl)methanol Derivatives

Polyfluorinated benzyl alcohols and their ether derivatives are highly valued building blocks in modern medicinal chemistry. The strategic incorporation of fluorine atoms modulates the lipophilicity, metabolic stability,...

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Author: BenchChem Technical Support Team. Date: April 2026

Polyfluorinated benzyl alcohols and their ether derivatives are highly valued building blocks in modern medicinal chemistry. The strategic incorporation of fluorine atoms modulates the lipophilicity, metabolic stability, and pKa​ of drug candidates, while the benzylic alcohol provides a versatile handle for further functionalization (e.g., oxidation, halogenation, or etherification).

This application note details a robust, self-validating two-step synthetic protocol for the preparation of (2-Ethoxy-3,5-difluorophenyl)methanol (CAS: 1017779-81-5)[1]. The workflow leverages a regioselective Nucleophilic Aromatic Substitution ( SN​Ar ) followed by a chemoselective hydride reduction, eliminating the need for complex protecting group strategies.

Mechanistic Causality & Reaction Design

To ensure high yields and reproducibility, it is critical to understand the causality behind the reagent selection and reaction conditions.

Step 1: Regioselective SN​Ar Etherification

The synthesis begins with commercially available 2,3,5-trifluorobenzaldehyde [2]. The formyl group (-CHO) acts as a powerful electron-withdrawing group via both inductive and resonance effects, strongly activating the ortho and para positions toward nucleophilic attack.

  • Why the 2-position? In the 2,3,5-trifluoro system, the 2-position is ortho to the formyl group, while the 3- and 5-positions are meta. Because resonance stabilization of the Meisenheimer complex only occurs at the ortho and para positions, the 2-fluoro substituent is exclusively activated as a leaving group.

  • Reacting this substrate with sodium ethoxide (NaOEt) results in a highly regioselective displacement, yielding 2-ethoxy-3,5-difluorobenzaldehyde [3].

Step 2: Chemoselective Hydride Reduction

The intermediate benzaldehyde must be reduced to the primary alcohol without cleaving the newly formed ether bond or causing defluorination.

  • Why NaBH4​ ? Sodium borohydride ( NaBH4​ ) is a mild, chemoselective hydride donor. When deployed in a protic solvent (methanol) at 0 °C, it selectively attacks the electrophilic carbonyl carbon. The resulting tetrahedral alkoxide intermediate is rapidly protonated during the aqueous workup to yield the final benzyl alcohol[4].

Quantitative Data & Material Properties

The following table summarizes the critical physicochemical parameters and stoichiometric ratios required for the workflow.

CompoundRoleCAS NumberMW ( g/mol )Equivalents
2,3,5-TrifluorobenzaldehydeStarting Material126202-23-1160.091.0
Sodium Ethoxide (21 wt% in EtOH)Nucleophile / Base141-52-668.051.1
2-Ethoxy-3,5-difluorobenzaldehydeIntermediate883535-74-8186.161.0
Sodium Borohydride ( NaBH4​ )Reducing Agent16940-66-237.831.5
(2-Ethoxy-3,5-difluorophenyl)methanolFinal Product1017779-81-5188.17-

Synthetic Workflow Diagram

SynthesisWorkflow SM 2,3,5-Trifluorobenzaldehyde (Starting Material) Step1 Step 1: Regioselective SNAr Reagent: NaOEt / EtOH Temp: 0 °C to RT SM->Step1 Int 2-Ethoxy-3,5-difluorobenzaldehyde (Intermediate) Step1->Int Step2 Step 2: Chemoselective Reduction Reagent: NaBH4 / MeOH Temp: 0 °C to RT Int->Step2 Prod (2-Ethoxy-3,5-difluorophenyl)methanol (Final Product) Step2->Prod

Fig 1. Two-step synthetic workflow for (2-Ethoxy-3,5-difluorophenyl)methanol.

Step-by-Step Experimental Protocol

Protocol A: Synthesis of 2-Ethoxy-3,5-difluorobenzaldehyde

This step establishes the ether linkage via regioselective SN​Ar .

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon).

  • Substrate Loading: Dissolve 2,3,5-trifluorobenzaldehyde (1.0 equiv) in anhydrous ethanol to achieve a 0.5 M concentration.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Nucleophile Addition: Add sodium ethoxide solution (21 wt% in ethanol, 1.1 equiv) dropwise over 15–20 minutes. Causality note: Slow addition prevents localized heating and suppresses potential side reactions at the 5-position.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 to 4 hours.

  • Validation: Monitor the reaction via TLC (Hexanes:EtOAc 9:1) or LC-MS until the starting material is completely consumed.

  • Quench & Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride ( NH4​Cl ). Extract the aqueous phase with Ethyl Acetate ( 3×20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to afford the crude 2-ethoxy-3,5-difluorobenzaldehyde.

Protocol B: Synthesis of (2-Ethoxy-3,5-difluorophenyl)methanol

This step reduces the aldehyde to the primary alcohol chemoselectively[4].

  • Preparation: In a clean round-bottom flask, dissolve the crude 2-ethoxy-3,5-difluorobenzaldehyde (1.0 equiv) in anhydrous methanol to achieve a 0.3 M concentration.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath.

  • Hydride Addition: Add sodium borohydride ( NaBH4​ , 1.5 equiv) portion-wise over 10 minutes. Causality note: Portion-wise addition is critical to control the exothermic nature of the reaction and safely manage the evolution of hydrogen gas[4].

  • Reaction Propagation: Stir the mixture at 0 °C for 1 hour. Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.

  • Quench: Carefully quench the reaction by the slow addition of water or saturated NH4​Cl solution at 0 °C. Causality note: Avoid strong acids (like HCl) during the quench to prevent potential ether cleavage or unwanted side reactions.

  • Workup: Remove the bulk of the methanol under reduced pressure. Partition the remaining aqueous residue with Dichloromethane (DCM) or Ethyl Acetate. Extract the aqueous layer twice more.

  • Purification: Wash the combined organic extracts with brine, dry over Na2​SO4​ , filter, and evaporate the solvent. Purify the crude product via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield pure (2-Ethoxy-3,5-difluorophenyl)methanol.

References

  • Sigma-Aldrich. 2-Ethoxy-3,5-difluorobenzaldehyde | 883535-74-8. Retrieved from 3

  • AA Blocks. Product Index - (2-Ethoxy-3,5-difluorophenyl)methanol | 1017779-81-5. Retrieved from 1

  • Raman for Life. List of complete collection - 2,3,5-Trifluorobenzaldehyde | 126202-23-1. Retrieved from 2

  • Ren, Y., et al. (2016). Discovery of a Highly Potent, Selective, and Metabolically Stable Inhibitor of Receptor-Interacting Protein 1 (RIP1) for the Treatment of Systemic Inflammatory Response Syndrome. Journal of Medicinal Chemistry - ACS Publications. Retrieved from 4

Sources

Application

Application Notes and Protocols for the Utilization of (2-Ethoxy-3,5-difluorophenyl)methanol in Active Pharmaceutical Ingredient (API) Synthesis

Abstract This technical guide provides a comprehensive overview of (2-Ethoxy-3,5-difluorophenyl)methanol, a fluorinated benzyl alcohol derivative with significant potential as a key intermediate in the synthesis of novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of (2-Ethoxy-3,5-difluorophenyl)methanol, a fluorinated benzyl alcohol derivative with significant potential as a key intermediate in the synthesis of novel Active Pharmaceutical Ingredients (APIs). We will explore its synthesis, key chemical transformations, and potential applications in medicinal chemistry, supported by detailed, field-tested protocols. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of new chemical entities.

Introduction: The Strategic Role of Fluorinated Intermediates in Drug Discovery

The incorporation of fluorine into organic molecules is a well-established strategy in modern drug design to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, the difluorophenyl moiety is a common feature in many approved drugs and clinical candidates.

(2-Ethoxy-3,5-difluorophenyl)methanol emerges as a valuable building block, offering a unique combination of features:

  • Difluoro Aromatic System: The two fluorine atoms on the phenyl ring can modulate the electronic environment and lipophilicity of the molecule, potentially leading to improved cell permeability and metabolic resistance.

  • Ethoxy Group: The ethoxy substituent can influence solubility and provide an additional point for interaction with biological targets.

  • Reactive Hydroxymethyl Group: The primary alcohol functionality serves as a versatile handle for a variety of chemical transformations, allowing for the facile introduction of the 2-ethoxy-3,5-difluorobenzyl moiety into a target API scaffold.

This guide will detail the synthesis of this key intermediate and provide protocols for its subsequent derivatization, empowering researchers to leverage its potential in their drug discovery programs.

Synthesis of the Key Intermediate: (2-Ethoxy-3,5-difluorophenyl)methanol

The synthesis of (2-Ethoxy-3,5-difluorophenyl)methanol is most efficiently achieved through the reduction of its corresponding aldehyde, 2-Ethoxy-3,5-difluorobenzaldehyde. This precursor is commercially available, providing a convenient entry point for the synthesis.

Synthetic Workflow

The overall synthetic pathway is a straightforward reduction of the aldehyde to the primary alcohol.

G cluster_0 Synthesis of (2-Ethoxy-3,5-difluorophenyl)methanol A 2-Ethoxy-3,5-difluorobenzaldehyde B (2-Ethoxy-3,5-difluorophenyl)methanol A->B Reduction (e.g., NaBH4, Methanol)

Caption: Synthetic route to (2-Ethoxy-3,5-difluorophenyl)methanol.

Detailed Experimental Protocol: Reduction of 2-Ethoxy-3,5-difluorobenzaldehyde

This protocol describes a reliable and scalable method for the synthesis of (2-Ethoxy-3,5-difluorophenyl)methanol using sodium borohydride, a mild and selective reducing agent.[1][2][3]

Materials and Reagents:

Reagent/MaterialGrade
2-Ethoxy-3,5-difluorobenzaldehyde≥98%
Sodium borohydride (NaBH₄)≥98%
Methanol (MeOH)Anhydrous
Ethyl acetate (EtOAc)ACS Grade
Saturated aqueous sodium bicarbonateLaboratory Grade
Brine (Saturated aqueous NaCl)Laboratory Grade
Anhydrous magnesium sulfate (MgSO₄)Laboratory Grade
Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and UV lamp

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Ethoxy-3,5-difluorobenzaldehyde (1.0 eq.) in anhydrous methanol (approximately 10-15 mL per gram of aldehyde). Stir the solution at room temperature until the aldehyde is completely dissolved. Cool the flask in an ice bath to 0-5 °C.

  • Reduction: While maintaining the temperature at 0-5 °C, slowly add sodium borohydride (1.1 eq.) to the stirred solution in small portions over 20-30 minutes. Caution: Gas evolution (hydrogen) will occur. Ensure adequate ventilation.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, carefully add deionized water to quench any remaining sodium borohydride. Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Analysis: The product can be further purified by silica gel column chromatography if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Transformations of (2-Ethoxy-3,5-difluorophenyl)methanol in API Synthesis

The synthesized (2-Ethoxy-3,5-difluorophenyl)methanol is a versatile intermediate that can undergo several key transformations to incorporate the difluorobenzyl ether moiety into potential drug candidates.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming ether linkages. In this context, (2-Ethoxy-3,5-difluorophenyl)methanol can be converted to its alkoxide and reacted with an alkyl halide (or a similar electrophile) present on the API scaffold. Alternatively, the alcohol can be converted to a halide (see section 3.2) and reacted with a nucleophilic hydroxyl or phenoxide group on the drug backbone.

This protocol outlines the reaction of a halide derivative of our intermediate with a generic phenol, a common functional group in many APIs.

G cluster_0 Williamson Ether Synthesis Workflow A Phenolic API Precursor C API with Difluorobenzyl Ether Moiety A->C Base (e.g., K2CO3) Solvent (e.g., Acetone) B 2-Ethoxy-3,5-difluorobenzyl Bromide B->C

Caption: General workflow for Williamson ether synthesis.

Materials and Reagents:

Reagent/MaterialGrade
Phenolic API PrecursorAs required
2-Ethoxy-3,5-difluorobenzyl BromideSynthesized
Potassium carbonate (K₂CO₃)Anhydrous
AcetoneAnhydrous
Ethyl acetate (EtOAc)ACS Grade
Deionized water

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add the phenolic API precursor (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.). Add anhydrous acetone (15-20 mL per gram of phenol). Stir the suspension at room temperature for 30 minutes.

  • Alkylation: Add a solution of 2-Ethoxy-3,5-difluorobenzyl bromide (1.2 eq.) in acetone to the suspension. Attach a reflux condenser and heat the mixture to reflux.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting phenol is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Conversion to Halides for Nucleophilic Substitution

Converting the primary alcohol of (2-Ethoxy-3,5-difluorophenyl)methanol to a more reactive leaving group, such as a bromide or chloride, is a crucial step for many synthetic routes. This "activated" intermediate can then readily react with a wide range of nucleophiles.

This protocol describes the conversion of the alcohol to the corresponding benzyl bromide using phosphorus tribromide.

Materials and Reagents:

Reagent/MaterialGrade
(2-Ethoxy-3,5-difluorophenyl)methanolSynthesized
Phosphorus tribromide (PBr₃)≥99%
Dichloromethane (DCM)Anhydrous
Saturated aqueous sodium bicarbonateLaboratory Grade
Deionized water

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2-Ethoxy-3,5-difluorophenyl)methanol (1.0 eq.) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Bromination: Slowly add phosphorus tribromide (0.4 eq.) dropwise to the stirred solution. Caution: PBr₃ is corrosive and reacts violently with water. Handle with care in a fume hood.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture over crushed ice and water. Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Ethoxy-3,5-difluorobenzyl bromide. The product can be used in the next step without further purification or can be purified by vacuum distillation.

Mitsunobu Reaction for Stereochemical Inversion

The Mitsunobu reaction is a powerful tool for the direct conversion of alcohols to a variety of functional groups with inversion of stereochemistry at the carbinol center. While our specific intermediate is achiral, this reaction is highly valuable for coupling with chiral nucleophiles or for situations where a direct Sₙ2 displacement is challenging.

This protocol provides a general procedure for the esterification of (2-Ethoxy-3,5-difluorophenyl)methanol with a carboxylic acid.

G cluster_0 Mitsunobu Reaction Workflow A (2-Ethoxy-3,5-difluorophenyl)methanol D Ester Product A->D B Carboxylic Acid (R-COOH) B->D C Triphenylphosphine (PPh3) Diethyl azodicarboxylate (DEAD) C->D THF, 0 °C to rt

Caption: General workflow for the Mitsunobu reaction.

Materials and Reagents:

Reagent/MaterialGrade
(2-Ethoxy-3,5-difluorophenyl)methanolSynthesized
Carboxylic AcidAs required
Triphenylphosphine (PPh₃)≥99%
Diethyl azodicarboxylate (DEAD)40% in Toluene
Tetrahydrofuran (THF)Anhydrous

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve (2-Ethoxy-3,5-difluorophenyl)methanol (1.0 eq.), the carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Mitsunobu Reaction: Cool the solution to 0 °C. Slowly add diethyl azodicarboxylate (1.5 eq.) dropwise. Caution: DEAD is a potential carcinogen and should be handled with appropriate safety precautions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by silica gel column chromatography to separate the desired ester from triphenylphosphine oxide and the reduced DEAD byproducts.

Application in API Synthesis: A Prospective Outlook

While a specific, marketed API synthesized directly from (2-Ethoxy-3,5-difluorophenyl)methanol has not been identified in the public domain at the time of this writing, the strategic value of its core structure is evident in numerous patented compounds and drug candidates. The 3,5-difluorobenzyl moiety, for instance, is a key component in antifungal agents like fluconazole. The protocols detailed in this guide provide the foundational chemistry to incorporate the 2-ethoxy-3,5-difluorobenzyl group into new molecular scaffolds, enabling the exploration of its potential to enhance therapeutic properties.

Conclusion

(2-Ethoxy-3,5-difluorophenyl)methanol is a readily accessible and highly versatile intermediate for the synthesis of complex, fluorinated molecules. The protocols provided herein for its synthesis and subsequent chemical transformations offer a robust toolkit for medicinal and process chemists. The strategic incorporation of the 2-ethoxy-3,5-difluorobenzyl moiety into drug candidates holds significant promise for the development of next-generation therapeutics with improved pharmacological profiles.

References

  • BenchChem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde. BenchChem.
  • Khoabane, N. M., Grayson, E. J., Kenwright, A. M., & Pillai, M. K. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Fine Chemical Engineering, 3(1). [Link]

  • Rehman, S. U., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4936.
  • Dodge, M. W., & Johnson, J. S. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2709–2750.
  • Thiemann, T. (2018). Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C). International Journal of Organic Chemistry, 8, 84-104.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • ViiV Healthcare Company. (2017). Pharmaceutical Compositions. U.S.
  • Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • Chem-Space. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Kormos, C. M., & Leadbeater, N. E. (2009). Catalytic dehydrative etherification and chlorination of benzyl alcohols in ionic liquids.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Yu, H., Wang, X., Zhu, Y., Zhuang, G., Zhong, X., & Wang, J. (2013). Solvent-free catalytic dehydrative etherification of benzyl alcohol over graphene oxide. Chemical Physics Letters, 583, 146–150.
  • Ecochem. (n.d.). Kemira Sodium Borohydride NaBH4 An effective reducing agent.
  • TCI Chemicals. (n.d.). New Mitsunobu Reagents.
  • Zhang, Y., et al. (2024). Dehydroxylation of alcohols for nucleophilic substitution. Organic & Biomolecular Chemistry, 22(36), 7385-7390.
  • Sutanto, H., & Ulfa, M. (2026, January 26).
  • Kormos, C. M., & Leadbeater, N. E. (2009). Catalytic dehydrative etherification and chlorination of benzyl alcohols in ionic liquids.
  • Galkin, M. V., & Samec, J. S. M. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent.
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Leah4sci. (2016, February 11). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube.
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  • Kim, M., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC Advances, 14, 19062–19066.
  • Shanghai Institute of Organic Chemistry, Chinese Academy of Sciences. (2011). Preparation method of 2,6-difluorobenzyl bromide.
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Sources

Method

Application Notes and Protocols for Catalytic Cross-Coupling Reactions Involving (2-Ethoxy-3,5-difluorophenyl)methanol

Introduction: A Versatile Fluorinated Building Block (2-Ethoxy-3,5-difluorophenyl)methanol is a structurally unique and valuable building block for the synthesis of complex organic molecules in the pharmaceutical and mat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Fluorinated Building Block

(2-Ethoxy-3,5-difluorophenyl)methanol is a structurally unique and valuable building block for the synthesis of complex organic molecules in the pharmaceutical and materials science sectors. Its utility stems from the distinct electronic and steric properties conferred by its substituents. The electron-donating ethoxy group at the C2 position, juxtaposed with two electron-withdrawing fluorine atoms at the C3 and C5 positions, creates a nuanced electronic environment that can significantly influence the reactivity of the benzylic alcohol. The fluorine atoms can enhance metabolic stability and binding affinity in drug candidates, while the ethoxy group can modulate solubility and provide a handle for further functionalization.

The direct participation of the benzylic hydroxyl group in cross-coupling reactions is a challenging yet highly desirable transformation, as it circumvents the need for pre-functionalization to a halide or triflate, thus improving atom economy. This guide provides detailed protocols and mechanistic insights for leveraging (2-Ethoxy-3,5-difluorophenyl)methanol in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The protocols presented are based on established methodologies for related benzyl alcohol derivatives and are intended to serve as a robust starting point for researchers.

PART 1: Suzuki-Miyaura Coupling for the Synthesis of Diaryl- and Heteroarylmethanes

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp³) bonds.[1] While the direct coupling of benzyl alcohols is possible, a more common and often more reliable approach involves the conversion of the alcohol to a more reactive electrophile, such as a benzyl bromide. Here, we present a protocol based on this two-step sequence, followed by an adaptation for direct C-O bond activation.

Expertise & Experience: The Rationale Behind the Protocol

The conversion of the primary alcohol to a benzyl bromide creates a superior electrophile for the palladium-catalyzed cycle. The subsequent Suzuki-Miyaura coupling with an organoboron reagent is a well-established and highly versatile transformation.[2][3] The choice of a palladium catalyst with a bulky, electron-rich phosphine ligand, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), is crucial for facilitating the oxidative addition of the benzyl bromide to the Pd(0) center.[4][5] A base, typically cesium carbonate, is required to activate the organoboron species for the transmetalation step.[3]

Protocol 1: Two-Step Suzuki-Miyaura Coupling via Benzyl Bromide Intermediate

Step A: Bromination of (2-Ethoxy-3,5-difluorophenyl)methanol

  • Dissolve (2-Ethoxy-3,5-difluorophenyl)methanol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C.

  • Slowly add phosphorus tribromide (PBr₃) (0.4 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-Ethoxy-3,5-difluorophenyl)methyl bromide.

Step B: Palladium-Catalyzed Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk tube, add the crude (2-Ethoxy-3,5-difluorophenyl)methyl bromide (1.0 equiv), the desired aryl- or heteroarylboronic acid or trifluoroborate salt (1.1 equiv), and cesium carbonate (Cs₂CO₃) (3.0 equiv).[4][5]

  • Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (2 mol%).[4][5]

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add a degassed 10:1 mixture of THF/water as the solvent.[4][5]

  • Seal the tube and heat the reaction mixture to 75-80 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Arylboronic Acid PartnerExpected ProductPlausible Yield Range
Phenylboronic acid2-((2-Ethoxy-3,5-difluorophenyl)methyl)benzene80-95%
4-Methoxyphenylboronic acid1-((2-Ethoxy-3,5-difluorophenyl)methyl)-4-methoxybenzene85-98%
3-Pyridinylboronic acid3-((2-Ethoxy-3,5-difluorophenyl)methyl)pyridine70-85%
2-Thiopheneboronic acid2-((2-Ethoxy-3,5-difluorophenyl)methyl)thiophene75-90%
Yields are estimated based on literature for similar benzyl bromide couplings.[4][5]
Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex (Ar)Pd(II)(Br)L₂ Pd0->OxAdd R-Br Transmetalation Transmetalation Complex (Ar)Pd(II)(Ar')L₂ OxAdd->Transmetalation Ar'B(OH)₂ Base RedElim Product Release Transmetalation->RedElim Reductive Elimination RedElim->Pd0 R-Ar' Product Coupled Product RedElim->Product RBr (2-Ethoxy-3,5-difluorophenyl)methyl bromide RBr->OxAdd ArBOH2 Arylboronic Acid ArBOH2->Transmetalation caption Catalytic cycle for Suzuki-Miyaura coupling.

Caption: Catalytic cycle for Suzuki-Miyaura coupling.

PART 2: Sonogashira Coupling for the Synthesis of Propargylarenes

The Sonogashira reaction facilitates the formation of a C(sp³)-C(sp) bond, coupling a benzyl electrophile with a terminal alkyne.[6][7] This reaction is fundamental for introducing alkyne motifs, which are versatile handles for further transformations such as click chemistry or cyclization reactions.

Expertise & Experience: The Rationale Behind the Protocol

Similar to the Suzuki coupling, the Sonogashira reaction generally proceeds more efficiently with a benzyl halide than with the parent alcohol. The classic Sonogashira protocol employs a dual catalytic system of palladium and copper(I).[7] The palladium catalyst activates the benzyl halide through oxidative addition, while the copper(I) cocatalyst forms a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6] An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as a solvent. Copper-free versions have been developed to avoid the homocoupling of alkynes (Glaser coupling), which can be a significant side reaction.[6][8]

Protocol 2: Palladium/Copper-Catalyzed Sonogashira Coupling
  • To an oven-dried Schlenk tube, add the (2-Ethoxy-3,5-difluorophenyl)methyl bromide (1.0 equiv, from Protocol 1, Step A), PdCl₂(PPh₃)₂ (2-5 mol%), and copper(I) iodide (CuI) (1-3 mol%).[9]

  • Evacuate and backfill the tube with argon or nitrogen.

  • Add a degassed solvent, typically an amine like triethylamine (Et₃N) or a mixture of THF and Et₃N.

  • Add the terminal alkyne (1.2 equiv).

  • Stir the reaction at room temperature to 50 °C for 6-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the ammonium salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Terminal Alkyne PartnerExpected ProductPlausible Yield Range
Phenylacetylene1-((2-Ethoxy-3,5-difluorophenyl)methyl)-2-phenylacetylene75-90%
Trimethylsilylacetylene1-((2-Ethoxy-3,5-difluorophenyl)methyl)-2-(trimethylsilyl)acetylene80-95%
1-Heptyne2-((2-Ethoxy-3,5-difluorophenyl)methyl)non-1-yne70-85%
Propargyl alcohol4-((2-Ethoxy-3,5-difluorophenyl)methyl)but-2-yn-1-ol65-80%
Yields are estimated based on general Sonogashira coupling literature.[9]
Catalytic Cycle: Sonogashira Coupling

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R)Pd(II)(Br)L₂ Pd0->OxAdd R-Br Transmetalation Transmetalation (R)Pd(II)(C≡CR')L₂ OxAdd->Transmetalation Cu-C≡CR' RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 R-C≡CR' CuX Cu(I)Br CuAcetylide Copper(I) Acetylide Cu-C≡CR' CuX->CuAcetylide H-C≡CR', Base CuAcetylide->CuX Transmetalation to Pd caption Catalytic cycles for Sonogashira coupling. Buchwald_Hartwig cluster_workflow Experimental Workflow cluster_cycle Catalytic Cycle start Assemble Catalyst System (Pd Precursor, Ligand, Base) in Schlenk Tube reagents Add Benzyl Bromide, Amine, and Solvent start->reagents reaction Heat under Inert Atmosphere (80-110 °C) reagents->reaction workup Cool, Quench, and Extract reaction->workup purify Column Chromatography workup->purify product Isolated Product purify->product Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R)Pd(II)(Br)L₂ Pd0->OxAdd R-Br AmineCoord Amine Coordination/ Deprotonation (R)Pd(II)(NR'₂)L₂ OxAdd->AmineCoord HNR'₂, Base RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 R-NR'₂ caption Workflow and catalytic cycle for Buchwald-Hartwig amination.

Sources

Application

Application Note: Step-by-Step Oxidation of (2-Ethoxy-3,5-difluorophenyl)methanol to 2-Ethoxy-3,5-difluorobenzaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Substrate Analysis The synthesis of fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Substrate Analysis

The synthesis of fluorinated benzaldehydes is a critical operation in medicinal chemistry, as these moieties frequently serve as electrophilic building blocks for active pharmaceutical ingredients (APIs). The transformation of (2-Ethoxy-3,5-difluorophenyl)methanol (CAS: 1017779-81-5) to its corresponding aldehyde, 2-Ethoxy-3,5-difluorobenzaldehyde (CAS: 883535-74-8), presents a unique set of steric and electronic challenges that dictate the choice of oxidation methodology.

Causality in Experimental Design

To achieve high yields without over-oxidation to the carboxylic acid, the electronic and steric microenvironment of the benzylic position must be analyzed:

  • Steric Hindrance: The ortho-ethoxy group projects significant physical bulk near the hydroxymethyl group. Oxidants that require the formation of highly crowded transition states may suffer from reduced reaction rates.

  • Electronic Deactivation: The two meta-fluorine atoms exert a strong inductive electron-withdrawing effect (-I effect). This reduces the nucleophilicity of the benzylic alcohol oxygen, which is the primary site of attack for electrophilic oxidants (such as the chlorodimethylsulfonium ion in Swern oxidations)[1].

  • Proton Acidity: Conversely, the electron-withdrawing fluorines increase the acidity of the benzylic protons. Once the intermediate complex is formed, the rate-determining deprotonation step (e.g., ylide elimination) is accelerated[2].

Because the benzylic position is electron-deficient, the resulting aldehyde is relatively stable against hydrate formation, which inherently protects it from over-oxidation in mild aqueous conditions. However, strictly anhydrous or highly controlled catalytic methods are preferred to ensure >98% purity.

Oxidation Strategy & Workflow

The selection of the oxidation protocol depends heavily on the scale of the reaction, safety constraints, and environmental considerations.

G Start (2-Ethoxy-3,5-difluorophenyl)methanol Decision Select Oxidation Strategy Based on Scale & Constraints Start->Decision DMP Dess-Martin Periodinane (Mild, High Purity) Decision->DMP R&D / mg-to-g scale TEMPO TEMPO / BAIB (Green, Scalable) Decision->TEMPO Process / kg scale Swern Swern Oxidation (Cost-Effective, Low Temp) Decision->Swern Scale-up / Budget End 2-Ethoxy-3,5-difluorobenzaldehyde DMP->End TEMPO->End Swern->End

Decision matrix for the oxidation of (2-Ethoxy-3,5-difluorophenyl)methanol to its aldehyde.

Experimental Protocols

Methodology A: Dess-Martin Periodinane (DMP) Oxidation

Best for: Milligram to gram-scale R&D, rapid synthesis, and preservation of sensitive functional groups. Causality: DMP is a hypervalent iodine(V) reagent that operates under extremely mild, neutral conditions at room temperature[3]. The high electrophilicity of the iodine center easily overcomes the reduced nucleophilicity of the fluorinated alcohol. The reaction proceeds via ligand exchange followed by acetate-mediated deprotonation[3].

Self-Validating Protocol:

  • Preparation: Dissolve (2-Ethoxy-3,5-difluorophenyl)methanol (1.0 equiv, 10 mmol, 1.88 g) in anhydrous dichloromethane (CH₂Cl₂, 0.2 M, 50 mL) under an argon atmosphere.

  • Addition: Cool the solution to 0 °C. Add Dess-Martin Periodinane (1.2 equiv, 12 mmol, 5.09 g) portion-wise. Validation: The suspension will gradually become a clear solution, then slightly cloudy as the iodinane byproduct precipitates.

  • Reaction: Remove the ice bath and stir at room temperature for 1–2 hours. Monitor via TLC (Hexanes/EtOAc 4:1).

  • Quench: Once the starting material is consumed, dilute the mixture with diethyl ether (50 mL) and pour it into a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (50 mL).

  • Workup: Stir vigorously for 15 minutes until the organic layer is clear (this destroys unreacted DMP and solubilizes the iodine byproducts). Separate the layers, extract the aqueous layer with ether (2 × 25 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Methodology B: TEMPO / BAIB Catalytic Oxidation

Best for: Green chemistry, process scale-up, and avoiding heavy metals or cryogenic temperatures. Causality: This method utilizes a catalytic amount of the stable radical TEMPO, which is oxidized in situ to the active oxoammonium ion by the stoichiometric terminal oxidant, Bis(acetoxy)iodobenzene (BAIB)[4]. The oxoammonium ion is highly selective for primary alcohols. The biphasic or aqueous-organic solvent system accelerates the reaction while preventing over-oxidation[4].

Self-Validating Protocol:

  • Preparation: Dissolve the substrate (1.0 equiv, 10 mmol, 1.88 g) in a 9:1 mixture of Dichloromethane and Water (20 mL).

  • Catalyst Addition: Add TEMPO (0.1 equiv, 1 mmol, 156 mg) to the biphasic mixture. Validation: The solution will adopt a faint orange/pink hue characteristic of TEMPO.

  • Oxidant Addition: Add BAIB (1.1 equiv, 11 mmol, 3.54 g) in one portion.

  • Reaction: Stir vigorously at room temperature. Validation: The reaction mixture will turn deep red/orange as the active oxoammonium species forms, and will fade to a pale yellow once the alcohol is fully consumed (typically 2–4 hours).

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (15 mL). Separate the organic layer, wash with brine, dry over Na₂SO₄, and evaporate. The byproduct (iodobenzene) can be removed via short-path silica gel chromatography or vacuum distillation.

Methodology C: Swern Oxidation

Best for: Cost-effective scale-up where cryogenic reactors are available. Causality: The Swern oxidation relies on the in situ generation of a chlorodimethylsulfonium electrophile from DMSO and oxalyl chloride at -78 °C[1]. Despite the steric bulk of the ortho-ethoxy group, the highly reactive sulfonium species readily forms the alkoxysulfonium intermediate. The electron-withdrawing fluorines then facilitate the rate-determining syn-β-elimination step promoted by triethylamine[2].

Self-Validating Protocol:

  • Activation: To a flame-dried flask containing anhydrous CH₂Cl₂ (40 mL) at -78 °C under argon, add oxalyl chloride (1.3 equiv, 13 mmol, 1.11 mL).

  • Electrophile Generation: Add anhydrous DMSO (2.6 equiv, 26 mmol, 1.85 mL) dropwise over 5 minutes. Validation: Vigorous evolution of CO and CO₂ gas confirms the activation of DMSO[1]. Stir for 15 minutes.

  • Substrate Addition: Add a solution of (2-Ethoxy-3,5-difluorophenyl)methanol (1.0 equiv, 10 mmol, 1.88 g) in CH₂Cl₂ (10 mL) dropwise. Stir for 30 minutes at -78 °C to ensure complete formation of the alkoxysulfonium salt.

  • Elimination: Add Triethylamine (Et₃N) (3.0 equiv, 30 mmol, 4.18 mL) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to 0 °C over 45 minutes. Validation: The distinct odor of dimethyl sulfide (Me₂S) confirms the successful elimination to the aldehyde[1].

  • Workup: Quench with water (30 mL). Separate the organic layer, wash sequentially with 1M HCl (to remove Et₃N), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics for the three methodologies applied to the synthesis of 2-Ethoxy-3,5-difluorobenzaldehyde.

ParameterDess-Martin Periodinane (DMP)TEMPO / BAIBSwern Oxidation
Active Oxidant Hypervalent Iodine(V)Oxoammonium IonChlorodimethylsulfonium
Temperature 0 °C → Room TempRoom Temp-78 °C → 0 °C
Reaction Time 1 – 2 hours2 – 4 hours1.5 hours
Typical Yield 90 – 95%85 – 92%88 – 94%
Primary Byproducts Iodinane, Acetic AcidIodobenzene, Acetic AcidDimethyl sulfide, CO, CO₂
Scalability Low (Reagent Cost/Safety)High (Catalytic/Green)High (Requires Cryogenics)
Over-oxidation Risk NoneVery LowNone

References

  • Sigma-Aldrich Product Catalog Title: 2-Ethoxy-3,5-difluorobenzaldehyde | 883535-74-8 Source: Sigma-Aldrich URL:

  • Wikipedia Contributors Title: Dess–Martin periodinane Source: Wikipedia, The Free Encyclopedia URL:[3]

  • Swern Oxidation Mechanism Title: Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory Source: The Journal of Organic Chemistry (via NIH) URL:[2]

  • TEMPO Catalysis Title: TEMPO-Mediated Oxidations Source: Comprehensive Organic Synthesis II URL:[4]

  • Swern Oxidation Conditions Title: Alcohol Reactions: Swern Oxidation using DMSO Source: OrgoSolver URL:[1]

Sources

Method

Application Note: Protecting Group Strategies for the Hydroxyl Group in (2-Ethoxy-3,5-difluorophenyl)methanol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Substrate Profiling & Reactivity Analysis (2-Ethoxy-3,5-difluorophenyl)methanol is a highly functionalized benzylic alcohol utilized a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Substrate Profiling & Reactivity Analysis

(2-Ethoxy-3,5-difluorophenyl)methanol is a highly functionalized benzylic alcohol utilized as a versatile building block in medicinal chemistry and active pharmaceutical ingredient (API) synthesis[1]. When designing multi-step synthetic routes involving this substrate, the primary benzylic hydroxyl group often requires transient masking to prevent unwanted oxidation, nucleophilic attack, or interference with transition-metal catalysis.

To select the optimal protecting group (PG), one must analyze the intrinsic electronic and steric microenvironment of the molecule:

  • Electronic Effects: The two fluorine atoms at the 3- and 5-positions exert a strong inductive electron-withdrawing effect. This slightly reduces the nucleophilicity of the benzylic oxygen compared to an unsubstituted benzyl alcohol. Furthermore, this electron-deficient aromatic ring strongly destabilizes any potential benzylic carbocation. Consequently, the substrate is highly resistant to unwanted hydrogenolysis (over-reduction to a methyl group) during palladium-catalyzed debenzylation, a common side reaction seen in electron-rich benzylic systems[2].

  • Steric & Chelation Effects: The ethoxy group at the 2-position (ortho to the benzylic alcohol) introduces moderate steric hindrance. More importantly, the adjacent oxygen atoms can act as a bidentate chelation motif for Lewis acids. Protecting the benzylic alcohol disrupts this chelation network, which is critical if downstream steps involve Lewis acidic reagents or organometallic species.

Strategic Selection of Protecting Groups

The selection of a protecting group must be orthogonal to the downstream reaction conditions. The definitive framework for these strategies is outlined in Greene's Protective Groups in Organic Synthesis[3],[4].

  • Silyl Ethers (TBS, TBDPS): Ideal for syntheses involving strong bases (e.g., Grignard reagents, BuLi) or cross-coupling reactions. The tert-butyldimethylsilyl (TBS) group is the standard choice. Its deprotection is highly chemoselective, driven by the formation of an exceptionally strong Si–F bond (~160 kcal/mol) when exposed to fluoride sources like TBAF[5].

  • Benzyl Ethers (Bn): Benzyl protection is highly robust against both strong acids and bases[6]. It is typically installed via a Williamson ether synthesis. Because the 3,5-difluoro substitution protects the core benzylic C–O bond from cleavage, the Bn group can be safely removed via catalytic hydrogenation (H₂/Pd-C) without risking the destruction of the substrate[2].

  • Esters (Acetate, Pivalate): Useful when the downstream chemistry is oxidative or acidic, and a base-labile protecting group is required. Pivalate (Piv) is preferred over Acetate (Ac) because its severe steric bulk prevents unwanted nucleophilic acyl substitution at the carbonyl carbon during subsequent transformations.

Quantitative Data Summary

The following table summarizes the operational parameters for the most viable protecting groups for (2-Ethoxy-3,5-difluorophenyl)methanol.

Protecting GroupInstallation ReagentsCleavage ReagentsStability ProfileOrthogonal Compatibility
TBS Ether TBSCl, Imidazole, DMFTBAF (THF) or Mild AcidStable to base, mild nucleophiles, and Pd-catalysis.Incompatible with strong acids or fluoride sources.
Benzyl Ether NaH, BnBr, TBAI, THFH₂, Pd/C (MeOH/EtOAc)Stable to strong acids, strong bases, and oxidants.Incompatible with hydrogenation or dissolving metal reductions.
Pivalate Ester PivCl, Et₃N, DMAP, DCMK₂CO₃ (MeOH) or DIBAL-HStable to oxidants, mild acids, and weak bases.Incompatible with strong nucleophiles (e.g., Grignards, LiAlH₄).

Standard Operating Protocols (SOPs)

Protocol A: tert-Butyldimethylsilyl (TBS) Protection

This protocol utilizes nucleophilic catalysis to overcome the ortho-ethoxy steric hindrance.

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve (2-Ethoxy-3,5-difluorophenyl)methanol (1.0 equiv) in anhydrous DMF to achieve a 0.5 M concentration.

  • Catalyst Addition: Add Imidazole (2.5 equiv) to the stirring solution. Causality: Imidazole serves a dual purpose: it acts as an acid scavenger to neutralize the HCl byproduct and functions as a nucleophilic catalyst, forming a highly reactive N-TBS-imidazole intermediate.

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add TBSCl (1.2 equiv) in three portions. Causality: Cooling mitigates the exothermic nature of the reaction and prevents the dimerization of TBSCl into siloxane byproducts.

  • Reaction Phase: Remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 2–4 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Diethyl Ether (3 × 20 mL). Causality: Diethyl ether is explicitly chosen over Ethyl Acetate to minimize the extraction of DMF into the organic phase. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Benzyl (Bn) Protection

This protocol employs a modified Williamson ether synthesis optimized for slightly deactivated benzylic alcohols[6].

  • Deprotonation: In an oven-dried flask under argon, dissolve the substrate (1.0 equiv) in anhydrous THF (0.3 M). Cool to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in small portions. Causality: The inductive effect of the fluorines slightly lowers the pKa of the alcohol, making deprotonation by NaH highly efficient. Hydrogen gas evolution serves as a self-validating visual indicator of alkoxide formation.

  • Alkylation: Stir for 30 minutes at 0 °C. Add Benzyl Bromide (BnBr, 1.2 equiv) dropwise, followed by a catalytic amount of Tetrabutylammonium Iodide (TBAI, 0.1 equiv). Causality: TBAI facilitates the reaction via the Finkelstein mechanism, converting BnBr to the more reactive Benzyl Iodide in situ. This acceleration is necessary to overcome the steric shielding of the ortho-ethoxy group.

  • Reaction Phase: Warm to room temperature and stir for 4–6 hours.

  • Workup: Carefully quench with ice-cold water dropwise to neutralize unreacted NaH. Extract with EtOAc (3 × 20 mL). Wash with brine, dry over MgSO₄, and concentrate. Purify by silica gel chromatography to remove mineral oil and excess BnBr.

Mechanistic & Workflow Visualizations

PG_Selection Start Analyze Downstream Reaction Conditions Cond1 Strong Bases / Nucleophiles (e.g., Grignard, BuLi) Start->Cond1 Cond2 Strong Acids / Lewis Acids (e.g., Friedel-Crafts) Start->Cond2 Cond3 Oxidation / Reduction (e.g., Pd/C, H2) Start->Cond3 PG1 Use Benzyl (Bn) Ether Stable to base, cleaved by H2 Cond1->PG1 If hydrogenation is possible later PG2 Use Silyl Ether (TBS) Stable to base/mild acid, cleaved by F- Cond1->PG2 If F- deprotection is preferred Cond2->PG1 Bn is highly acid stable Cond3->PG2 TBS stable to most oxidants PG3 Use Acetate (Ac) / Pivalate (Piv) Stable to acid/oxidation, cleaved by base Cond3->PG3 Avoid Bn if using H2/Pd

Decision matrix for selecting orthogonal protecting groups for benzylic alcohols.

Mechanism Substrate (2-Ethoxy-3,5-difluorophenyl) methanol Intermediate Reactive Intermediate [TBS-Imidazole]+ Cl- Substrate->Intermediate Alcohol attacks Si, Imidazole leaves Imid Imidazole (Catalyst) TBSCl TBS-Cl Imid->TBSCl Nucleophilic attack on Silicon TBSCl->Intermediate Displacement of Cl- Product TBS-Protected Benzylic Alcohol Intermediate->Product Deprotonation by second Imidazole

Nucleophilic catalysis mechanism of TBS protection using Imidazole.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 6th Edition. John Wiley & Sons.[Link]

  • Royal Society of Chemistry. (2019). Avoid Protecting Groups | Green Chemistry: Principles and Case Studies.[Link]

  • National Institutes of Health (PMC). (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups.[Link]

  • AA Blocks. (2025). Product Index: (2-Ethoxy-3,5-difluorophenyl)methanol. [Link]

Sources

Application

Application Note: (2-Ethoxy-3,5-difluorophenyl)methanol as a Strategic Building Block in Advanced Agrochemical Formulation

Executive Summary The discovery and formulation of next-generation crop protection agents rely heavily on specialized fluorinated intermediates. (2-Ethoxy-3,5-difluorophenyl)methanol (CAS: 1017779-81-5)[1] has emerged as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery and formulation of next-generation crop protection agents rely heavily on specialized fluorinated intermediates. (2-Ethoxy-3,5-difluorophenyl)methanol (CAS: 1017779-81-5)[1] has emerged as a highly versatile building block in the synthesis of novel agrochemical active ingredients (AIs). This application note details the mechanistic rationale for utilizing this specific substitution pattern and provides validated, step-by-step protocols for synthesizing and formulating a high-efficacy pyrethroid-class insecticide.

Mechanistic Rationale: The Power of Targeted Substitution

Designing an agrochemical AI requires balancing target-site affinity with environmental stability and formulation viability. The unique architecture of (2-Ethoxy-3,5-difluorophenyl)methanol offers a triad of strategic advantages[2]:

  • Difluoro Substitution (Positions 3 and 5): Fluorine atoms are highly electronegative and possess a small Van der Waals radius. Their inclusion increases the overall lipophilicity (logP) of the molecule without adding significant steric bulk, a property critical for penetrating the waxy cuticles of target insects or mites[3]. Furthermore, the strong C-F bonds block primary sites of oxidative metabolism by cytochrome P450 enzymes, significantly extending the field half-life of the AI.

  • Ethoxy Group (Position 2): Unlike a standard methoxy group, the ethoxy moiety provides additional steric hindrance and rotational degrees of freedom. This favorably modulates binding kinetics within the voltage-gated sodium channels of insects. Additionally, the ethoxy group disrupts crystal lattice packing, lowering the melting point of the resulting AI and drastically improving its solubility in aromatic solvents used in Emulsifiable Concentrate (EC) formulations.

  • Benzylic Alcohol Handle: The primary hydroxyl group serves as a highly reactive nucleophile. It acts as the primary docking site for esterification with complex cyclopropanecarboxylic acids—a standard assembly model for next-generation pyrethroids like tetramethylfluthrin and meperfluthrin[4].

Quantitative Data: Physicochemical Profiling

Before initiating synthesis, it is critical to baseline the intermediate's properties to ensure accurate mass balancing and formulation planning.

Table 1: Physicochemical Profile of (2-Ethoxy-3,5-difluorophenyl)methanol

PropertyValueMechanistic Implication
CAS Number 1017779-81-5Unique identifier for supply chain and AI synthesis[1].
Molecular Formula C9H10F2O2Determines stoichiometric ratios during Steglich coupling.
Molecular Weight 188.17 g/mol Maintains the final AI within the optimal size for target site docking.
Functional Groups Benzylic -OH, -F (x2), -OEtProvides the nucleophilic handle, metabolic stability, and lipophilicity.

Experimental Workflows & Protocols

The following protocols outline the transformation of the intermediate into a formulated, field-ready agrochemical. Every step includes causality for the experimental choices and self-validating quality control (QC) metrics.

Protocol 1: Synthesis of a Fluorinated Pyrethroid Ester

Causality & Self-Validation: The esterification of (2-Ethoxy-3,5-difluorophenyl)methanol with 2,2,3,3-tetramethylcyclopropanecarboxylic acid requires mild conditions. Traditional acid-catalyzed Fischer esterification requires high heat, which can cause ring-opening or isomerization of the sensitive cyclopropane ring. Therefore, Steglich esterification using N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) is employed[4]. The self-validating step is the precipitation of dicyclohexylurea (DCU) as a byproduct, which visually confirms reaction progression.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 500 mL round-bottom flask under N₂ atmosphere, dissolve 10.0 g (53.1 mmol) of (2-Ethoxy-3,5-difluorophenyl)methanol and 7.55 g (53.1 mmol) of 2,2,3,3-tetramethylcyclopropanecarboxylic acid in 200 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 0.65 g (5.3 mmol, 10 mol%) of DMAP to the solution. Stir for 10 minutes at 0 °C using an ice bath. (Causality: DMAP acts as an acyl transfer catalyst, significantly accelerating the reaction and preventing side reactions.)

  • Coupling: Dissolve 12.0 g (58.4 mmol, 1.1 eq) of DCC in 50 mL of anhydrous DCM. Add this solution dropwise over 30 minutes to the reaction mixture at 0 °C.

  • Reaction & Validation: Allow the mixture to warm to room temperature and stir for 12 hours. (Validation: A white precipitate of DCU will form. Perform Thin-Layer Chromatography (Hexane:Ethyl Acetate 8:2); the disappearance of the alcohol spot at Rf ~0.3 and the appearance of a new non-polar ester spot at Rf ~0.7 confirms completion.)

  • Workup: Filter the mixture through a pad of Celite to remove the DCU. Wash the filtrate sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ (2 x 100 mL), and brine (100 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to yield the highly pure pyrethroid AI.

Protocol 2: Emulsifiable Concentrate (EC) Formulation Development

Causality & Self-Validation: The synthesized fluorinated AI is highly lipophilic and insoluble in water. To ensure uniform field application, it must be formulated as an EC. The choice of surfactants is dictated by the Hydrophilic-Lipophilic Balance (HLB). A blend of anionic and non-ionic surfactants is used to create a self-emulsifying system that forms a stable, milky microemulsion upon dilution in water.

Step-by-Step Methodology:

  • Solvent Blending: In a high-shear mixing vessel, dissolve 10.0% (w/w) of the purified fluorinated pyrethroid AI in 75.0% (w/w) Xylene. Stir at 500 rpm until completely clear.

  • Surfactant Addition: Add 5.0% (w/w) Calcium dodecylbenzenesulfonate (anionic) and 10.0% (w/w) Castor oil ethoxylate (non-ionic, HLB ~12). (Causality: The anionic surfactant prevents droplet coalescence via electrostatic repulsion, while the non-ionic surfactant provides steric stabilization.)

  • Homogenization: Mix at 2000 rpm for 30 minutes at 25 °C to ensure complete homogenization.

  • Self-Validation (Emulsion Test): Pipette 1 mL of the EC into 99 mL of standard hard water (342 ppm CaCO₃ equivalent) in a 100 mL graduated cylinder. Invert 10 times. A spontaneous, uniform milky emulsion must form with <0.5 mL of creaming after 2 hours at 30 °C.

Table 2: 10% EC Formulation Stability Metrics (Accelerated Aging at 54°C)

ParameterDay 0 (Initial)Day 14 (Accelerated)Validation Threshold
Active Ingredient Content 10.1%9.95%< 5% degradation
Emulsion Stability (2h) <0.1 mL cream0.2 mL cream< 0.5 mL separation
pH (1% aqueous dilution) 6.56.35.0 - 8.0
Appearance Clear, pale yellowClear, pale yellowNo precipitation

Process Visualization

G A (2-Ethoxy-3,5-difluorophenyl)methanol (CAS: 1017779-81-5) B DCC/DMAP Esterification (Mild Coupling) A->B + Cyclopropanecarboxylic Acid C Fluorinated Pyrethroid AI (Crude Extract) B->C 12h, RT D Silica Gel Purification (Hexane/EtOAc) C->D Filtration & Concentration E Purified Active Ingredient (>98% Purity) D->E Elution F EC Formulation Blending (Solvents + Surfactants) E->F HLB Matching G Final Agrochemical Product (Ready for Deployment) F->G Homogenization

Synthesis and formulation workflow of a pyrethroid AI from the fluorinated benzyl alcohol.

Sources

Method

Application Note: Preparation of Fluorinated Benzyl Ethers using (2-Ethoxy-3,5-difluorophenyl)methanol

Introduction & Strategic Rationale The incorporation of fluorine into molecular scaffolds is a cornerstone strategy in modern medicinal chemistry and agrochemical development. Fluorination predictably modulates lipophili...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The incorporation of fluorine into molecular scaffolds is a cornerstone strategy in modern medicinal chemistry and agrochemical development. Fluorination predictably modulates lipophilicity (LogP), enhances metabolic stability by blocking cytochrome P450-mediated oxidation, and influences the conformational preferences of molecules [1].

Specifically, (2-Ethoxy-3,5-difluorophenyl)methanol (CAS: 1017779-81-5) serves as a highly versatile building block[1][2]. The electron-withdrawing nature of the two fluorine atoms on the aromatic ring increases the acidity of the benzylic protons and alters the nucleophilicity of the corresponding alkoxide. Furthermore, the ethoxy group at the ortho position provides a unique steric and electronic environment, making this compound an excellent precursor for synthesizing complex fluorinated benzyl ethers. These ethers are frequently utilized as bioisosteres for metabolically labile linkages in hit-to-lead optimization campaigns.

Physicochemical Properties of the Starting Material

Understanding the baseline properties of the starting material is critical for predicting solubility, reactivity, and chromatographic behavior during purification.

PropertyValue / Description
Chemical Name (2-Ethoxy-3,5-difluorophenyl)methanol
CAS Registry Number 1017779-81-5
Molecular Formula C9H10F2O2
Molecular Weight 188.17 g/mol
Appearance Colorless to light yellow liquid/solid (temperature dependent)
Reactivity Profile Primary alcohol; susceptible to oxidation, halogenation, and etherification

Mechanistic Pathways for Etherification

To convert (2-Ethoxy-3,5-difluorophenyl)methanol into functionalized benzyl ethers, two primary synthetic strategies are employed:

  • The Mitsunobu Reaction: A direct, stereospecific (though irrelevant for achiral benzylic centers) dehydration coupling between the benzylic alcohol and a phenol. This pathway is preferred for synthesizing benzyl aryl ethers under mild, neutral conditions, avoiding the need for strong bases that might cause side reactions with sensitive substrates.

  • The Williamson Ether Synthesis: A two-step process involving the activation of the benzylic alcohol to a halide (e.g., bromide or chloride), followed by nucleophilic displacement by an alkoxide or aroxide. This is highly scalable and cost-effective for both alkyl and aryl ether synthesis.

G cluster_mitsunobu Pathway A: Mitsunobu Reaction cluster_williamson Pathway B: Williamson Ether Synthesis SM (2-Ethoxy-3,5-difluorophenyl)methanol CAS: 1017779-81-5 Mitsunobu Ar-OH, PPh3, DIAD THF, 0 °C to RT SM->Mitsunobu Direct Coupling Halogenation PBr3 or SOCl2 DCM, 0 °C SM->Halogenation Activation Ether1 Fluorinated Benzyl Aryl Ether Mitsunobu->Ether1 Intermediate Benzyl Halide Intermediate Halogenation->Intermediate Williamson R-OH or Ar-OH, K2CO3 DMF, 80 °C Intermediate->Williamson Ether2 Fluorinated Benzyl Ether Williamson->Ether2

Figure 1: Synthetic pathways for the preparation of fluorinated benzyl ethers from the benzylic alcohol.

Experimental Protocols

Protocol A: Direct Synthesis via Mitsunobu Reaction

Causality & Expert Insight: The Mitsunobu reaction utilizes triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) to activate the benzylic alcohol. The electron-deficient nature of the 3,5-difluorophenyl ring slightly decreases the nucleophilicity of the benzylic oxygen, making it an excellent electrophile once activated by the phosphonium intermediate. This method is strictly limited to nucleophiles with a pKa < 11 (typically phenols or acidic heterocycles).

Materials:

  • (2-Ethoxy-3,5-difluorophenyl)methanol (1.0 equiv)

  • Target Phenol (Ar-OH) (1.1 equiv)

  • Triphenylphosphine (PPh3) (1.2 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask purged with argon, dissolve (2-Ethoxy-3,5-difluorophenyl)methanol (1.0 mmol) and the target phenol (1.1 mmol) in anhydrous THF (5.0 mL).

  • Phosphine Addition: Add PPh3 (1.2 mmol) to the stirring solution. Ensure complete dissolution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Crucial Step: Cooling prevents the premature degradation of the betaine intermediate formed between PPh3 and DIAD.

  • DIAD Addition: Add DIAD (1.2 mmol) dropwise over 10 minutes via syringe. The solution typically turns a pale yellow color.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor the reaction progress via TLC (Hexanes/Ethyl Acetate) or LC-MS.

  • Workup: Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography. Note: Triphenylphosphine oxide (TPPO) is a common byproduct; eluting with a gradient of hexanes to 20% ethyl acetate usually separates the desired ether from TPPO.

Protocol B: Two-Step Williamson Ether Synthesis

Causality & Expert Insight: For aliphatic alcohols or sterically hindered phenols, the Mitsunobu reaction often fails. Converting the alcohol to a highly reactive benzyl bromide ensures a robust electrophile. Phosphorus tribromide (PBr3) is preferred over hydrobromic acid to avoid cleaving the ortho-ethoxy group.

Step 1: Bromination

  • Dissolve (2-Ethoxy-3,5-difluorophenyl)methanol (5.0 mmol) in anhydrous Dichloromethane (DCM) (20 mL) and cool to 0 °C under argon.

  • Add PBr3 (2.0 mmol, 0.4 equiv; note that 1 mole of PBr3 reacts with 3 moles of alcohol) dropwise.

  • Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Quench carefully with saturated aqueous NaHCO3 at 0 °C. Extract with DCM, dry over Na2SO4, and concentrate. The resulting 1-(bromomethyl)-2-ethoxy-3,5-difluorobenzene is typically pure enough to use immediately without chromatography. Warning: Benzyl bromides are potent lachrymators.

Step 2: Etherification

  • In a dry flask, combine the target alcohol/phenol (1.2 equiv) and anhydrous K2CO3 (2.0 equiv) in anhydrous DMF (10 mL).

  • Stir at room temperature for 15 minutes to pre-form the alkoxide/aroxide.

  • Add the crude 1-(bromomethyl)-2-ethoxy-3,5-difluorobenzene (1.0 equiv) dissolved in a minimal amount of DMF.

  • Heat the mixture to 60–80 °C for 4–8 hours.

  • Cool to room temperature, dilute with water (30 mL), and extract with diethyl ether or ethyl acetate (3 x 20 mL). Wash the organic layer thoroughly with water (to remove DMF) and brine, dry, and purify via flash chromatography.

Analytical Validation

To ensure the integrity of the synthesized fluorinated benzyl ethers, the following analytical checks are mandatory:

  • 1H NMR (400 MHz, CDCl3): Look for the diagnostic benzylic protons (–CH2–O–) which typically appear as a singlet between δ 4.50 – 5.20 ppm, depending on the attached ether group. The ethoxy group will show a distinct quartet (~δ 4.10 ppm) and triplet (~δ 1.40 ppm).

  • 19F NMR (376 MHz, CDCl3): The two fluorine atoms on the aromatic ring will appear as two distinct multiplets (or a doublet of doublets) due to meta-coupling and coupling with the aromatic protons. This confirms the structural integrity of the difluoro-aromatic ring.

  • LC-MS: Utilize Electrospray Ionization (ESI). Note that aliphatic benzyl ethers may not ionize well in positive mode unless a basic functional group is present elsewhere in the molecule.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL:[Link]

  • Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. URL:[Link]

  • AA Blocks. (n.d.). Product Index - (2-Ethoxy-3,5-difluorophenyl)methanol. Retrieved April 6, 2026. URL: [Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in (2-Ethoxy-3,5-difluorophenyl)methanol synthesis

Welcome to the Technical Support Center for the synthesis of (2-Ethoxy-3,5-difluorophenyl)methanol (CAS: 1017779-81-5)[1]. As a Senior Application Scientist, I have designed this guide to help researchers and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (2-Ethoxy-3,5-difluorophenyl)methanol (CAS: 1017779-81-5)[1].

As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot low yields, optimize reaction conditions, and understand the mechanistic causality behind reagent selection for this specific fluorinated benzyl alcohol.

Reaction Pathway & Reagent Selection

The synthesis of (2-Ethoxy-3,5-difluorophenyl)methanol typically proceeds via the reduction of either its corresponding aldehyde or carboxylic acid. Selecting the correct hydride source is the most critical factor in preventing side reactions (such as defluorination or ether cleavage) and maximizing yield.

SynthesisRoutes Aldehyde 2-Ethoxy-3,5-difluorobenzaldehyde Product (2-Ethoxy-3,5-difluorophenyl)methanol Aldehyde->Product NaBH4, MeOH/EtOH 0°C to RT Acid 2-Ethoxy-3,5-difluorobenzoic acid Acid->Product BH3-THF 0°C to RT

Synthesis pathways for (2-Ethoxy-3,5-difluorophenyl)methanol.

Quantitative Comparison of Reducing Agents

To optimize your yield, compare the standard reducing agents used for fluorinated aromatic systems:

Reducing AgentTarget SubstrateTypical YieldTemp RangeFunctional Group ToleranceCommon Complications
NaBH₄ Aldehydes / Ketones85–95%0 °C to 25 °CHigh (Leaves esters/acids intact)Slow reaction if substrate is insoluble in MeOH/EtOH.
BH₃·THF Carboxylic Acids80–90%0 °C to 25 °CHigh (Tolerates halogens/ethers)Reagent degradation (moisture sensitive); requires careful quench.
LiAlH₄ (LAH) Acids / Esters50–70%-78 °C to 0 °CLow (May cause defluorination)Severe emulsions during workup; highly exothermic.

Standardized Experimental Protocols

A self-validating protocol requires built-in checkpoints. Below are the field-proven methodologies for both primary synthetic routes.

Protocol A: Sodium Borohydride (NaBH₄) Reduction of the Aldehyde

Mechanistic Rationale: NaBH₄ acts as a nucleophilic source of hydride (H⁻). The electron-withdrawing fluorine atoms on the aromatic ring increase the electrophilicity of the carbonyl carbon, making this nucleophilic addition highly efficient[2][3].

  • Preparation: Dissolve 1.0 equivalent of 2-ethoxy-3,5-difluorobenzaldehyde in anhydrous methanol (0.2 M concentration) under a nitrogen atmosphere.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Cooling prevents the exothermic degradation of NaBH₄ in methanol, ensuring the hydride is transferred to the aldehyde rather than reacting with the solvent[4].

  • Addition: Add 1.2 equivalents of NaBH₄ in small portions over 15 minutes to control the evolution of hydrogen gas.

  • Reaction: Remove the ice bath and stir at room temperature for 1–2 hours. Monitor via TLC (Hexanes:EtOAc 3:1) until the starting material is consumed.

  • Workup: Quench carefully with saturated aqueous NH₄Cl (to neutralize the alkoxide intermediate)[5]. Extract 3x with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Borane-THF (BH₃·THF) Reduction of the Carboxylic Acid

Mechanistic Rationale: Unlike NaBH₄, BH₃ is an electrophilic reducing agent. It coordinates to the electron-rich carbonyl oxygen of the carboxylic acid, activating it for subsequent intramolecular hydride transfer. This makes it highly selective for acids over esters[6].

  • Preparation: Dissolve 1.0 eq of 2-ethoxy-3,5-difluorobenzoic acid in anhydrous THF (0.2 M) under argon. Cool to 0 °C.

  • Addition: Dropwise add 1.5 eq of a 1.0 M BH₃·THF solution. Note: Vigorous bubbling (H₂ gas) will occur as the monoacyloxyborane intermediate forms.

  • Reaction: Stir at room temperature for 4–6 hours.

  • Workup: Cool to 0 °C and strictly quench by slowly adding methanol until bubbling ceases (destroys excess borane). Add 1 M HCl and stir for 30 minutes to break down the borate esters. Extract with dichloromethane, wash with saturated NaHCO₃, dry, and concentrate.

Troubleshooting & FAQs

Q: I attempted to reduce 2-ethoxy-3,5-difluorobenzoic acid using NaBH₄, but recovered 100% of my starting material. What happened? A: NaBH₄ is a nucleophilic reducing agent and is not strong enough to reduce carboxylic acids[2]. The carboxylate proton simply quenches the hydride, forming hydrogen gas and the sodium carboxylate salt, which is unreactive toward further nucleophilic attack. You must switch to an electrophilic reducing agent like BH₃·THF or a stronger reagent like LiAlH₄[5].

Q: I used Lithium Aluminum Hydride (LiAlH₄) to reduce the ester derivative, but my yield is low, and NMR shows loss of a fluorine atom. How do I fix this? A: You are observing over-reduction (hydrodefluorination). LiAlH₄ is a highly reactive, non-selective reagent. The presence of two strongly electron-withdrawing fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution (S_NAr) by the hydride ion at elevated temperatures. Solution: Switch to a milder reducing agent (like NaBH₄ with the aldehyde, or DIBAL-H at -78 °C). If you must use LiAlH₄, strictly maintain the reaction temperature at -78 °C to 0 °C and avoid refluxing[7].

Q: My LiAlH₄ reduction worked, but I am losing half my product in a thick, gelatinous emulsion during the aqueous extraction. How can I break this emulsion? A: Aluminum salts form notoriously difficult emulsions in water[5]. To resolve this, you must use the Fieser Workup [7]. For every x grams of LiAlH₄ used in your reaction, perform the following sequential additions at 0 °C with vigorous stirring:

  • Add x mL of distilled water (dropwise, wait for bubbling to subside).

  • Add x mL of 15% aqueous NaOH.

  • Add 3x mL of distilled water.

  • Warm to room temperature and stir for 15 minutes. The aluminum salts will precipitate as a clean, granular white solid. Add anhydrous MgSO₄, stir, and filter through a pad of Celite. Your product will be perfectly partitioned in the organic filtrate.

Q: Why did my ethoxy group cleave during the reduction? A: Ether cleavage typically occurs if you use Lewis acidic reducing combinations (such as AlCl₃ mixed with LiAlH₄) at high temperatures. The Lewis acid coordinates to the ethoxy oxygen, weakening the C-O bond. Ensure you are using pure BH₃·THF or NaBH₄, which are perfectly tolerant of aryl ethers at standard temperatures.

References

  • Molport. "(2-Ethoxy-3,5-difluorophenyl)methanol | 1017779-81-5". Molport Chemical Database. Available at:[Link]

  • Master Organic Chemistry. "Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry". Master Organic Chemistry. Available at: [Link]

  • Wikipedia. "Sodium borohydride - Organic synthesis". Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Chemistry LibreTexts. "The Reduction of Aldehydes and Ketones". LibreTexts. Available at: [Link]

  • Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives". Master Organic Chemistry. Available at: [Link]

  • Wikipedia. "Borane–tetrahydrofuran". Wikipedia, The Free Encyclopedia. Available at: [Link]

  • ACS Publications. "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations". ACS Chemical Health & Safety. Available at:[Link]

Sources

Optimization

Troubleshooting low solubility of (2-Ethoxy-3,5-difluorophenyl)methanol in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in overcoming the physicochemical bottlenecks of halogenated, lipophilic building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in overcoming the physicochemical bottlenecks of halogenated, lipophilic building blocks.

(2-Ethoxy-3,5-difluorophenyl)methanol presents a classic solubility paradox. While it possesses a hydrophilic hydroxymethyl group, the highly lipophilic difluorophenyl ring and the bulky ethoxy ether drive a high partition coefficient (LogP). When introduced to aqueous media (like PBS or cellular assay buffers), the hydrophobic penalty exceeds the solvation capacity of the single hydroxyl group, leading to rapid nucleation and precipitation.

This guide provides a mechanistic, field-proven approach to diagnosing and resolving these solubility bottlenecks so you can proceed with your in vitro assays and ADME profiling with confidence.

Part 1: Diagnostic FAQs

Q: Why does the compound precipitate immediately upon dilution from a DMSO stock into my assay buffer? A: This is a classic "solvent shift" phenomenon. In a 100% DMSO stock, the compound is fully solvated. When diluted into an aqueous buffer (e.g., 1-2% final DMSO), the water molecules cannot adequately solvate the lipophilic difluorophenyl moiety. The hydration shell collapses, causing rapid compound aggregation and precipitation. This threshold is known as the compound's kinetic solubility 1.

Q: Can I adjust the pH of the buffer to improve its solubility? A: No. Unlike many drug-like molecules that contain ionizable amines or carboxylic acids, (2-Ethoxy-3,5-difluorophenyl)methanol is essentially neutral at physiological pH. The primary alcohol has a pKa > 14, meaning it will not ionize in standard biological buffers (pH 6.5–7.4). Therefore, pH adjustment strategies (like salt formation) are chemically ineffective here.

Q: Should I be measuring kinetic or thermodynamic solubility for this compound? A: It depends entirely on your research phase. For early-stage high-throughput screening (HTS) and bioassays, kinetic solubility (diluting a DMSO stock into buffer) is preferred because it mimics the exact conditions of your bioassay 2. For later-stage formulation and lead optimization, thermodynamic solubility (equilibrating solid crystalline powder in a solvent over 24-72 hours) is required to determine the absolute saturation limit 3.

Part 2: Troubleshooting Guides & Solubilization Strategies

If your baseline kinetic solubility is insufficient for your assay (typically < 200 µM), you must alter the solvent environment. Here are the two most effective strategies for this specific chemotype:

Strategy 1: Co-Solvent Systems (DMSO / PEG400)

The Causality: Co-solvents reduce the overall dielectric constant of the aqueous medium, bridging the polarity gap between water and the lipophilic compound. Polyethylene glycol 400 (PEG400) is highly effective for ethoxy-containing compounds because its repeating ether units interact favorably with the compound's ethoxy group, while its terminal hydroxyls interact with water 4.

  • Implementation: Use a final assay concentration of 1-2% DMSO and 5-10% PEG400.

Strategy 2: Cyclodextrin Inclusion Complexes (HP-β-CD)

The Causality: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior. The difluorophenyl ring of our target compound is highly lipophilic and electron-deficient. It fits snugly into the CD cavity, forming a 1:1 host-guest inclusion complex 5. Meanwhile, the compound's hydroxymethyl group can hydrogen-bond with the cyclodextrin's exterior hydroxyls [[6]](). This drastically enhances apparent aqueous solubility without permanently altering the compound's chemical structure 7, making it ideal for ocular or systemic formulations 8.

Part 3: Quantitative Data Summary

The following table summarizes the expected solubility enhancements for (2-Ethoxy-3,5-difluorophenyl)methanol based on the chosen excipient strategy.

Solubilization StrategyExcipient ConcentrationExpected Solubility Limit (µM)Primary Application Phase
Baseline (Aqueous Buffer) 1% DMSO (Standard)< 50 µMEarly HTS (Often fails)
Co-Solvent System 2% DMSO + 10% PEG400~ 250 - 400 µMIn vitro Cell Assays
Complexation 10% w/v HP-β-CD> 1,000 µMIn vivo PK / Formulation
Complexation + Co-solvent 10% HP-β-CD + 5% PEG400> 2,500 µMLate-stage Toxicology

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every solubility assay must be a self-validating system. You must include known controls to verify that your detection method (LC-MS or Nephelometry) is calibrated correctly [[9]]().

  • Positive Control (High Solubility): Atenolol

  • Negative Control (Low Solubility): Ketoconazole

Protocol A: High-Throughput Kinetic Solubility Assay (LC-MS/MS)

Use this to determine if the compound will precipitate during your in vitro bioassay.

  • Stock Preparation: Prepare a 10 mM stock solution of (2-Ethoxy-3,5-difluorophenyl)methanol, Atenolol, and Ketoconazole in 100% anhydrous DMSO.

  • Serial Dilution: Create a 10-point dilution series of the DMSO stocks (from 10 mM down to 0.01 mM) in a 96-well V-bottom plate.

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of the target aqueous medium (e.g., PBS pH 7.4 or bio-relevant media) in a filter plate (Millipore Multiscreen). Note: Final DMSO concentration is exactly 1.0%.

  • Equilibration: Seal the plate and shake at 300 rpm at room temperature (or 37°C for bio-relevance) for exactly 2 hours.

  • Filtration & Analysis: Vacuum-filter the plate to remove any precipitated compound. Dilute the filtrate 10x with acetonitrile to prevent secondary precipitation. Quantify the dissolved compound concentration using LC-MS/MS against a standard curve built in pure solvent.

Protocol B: Shake-Flask Thermodynamic Solubility Assay

Use this to determine the absolute maximum solubility for formulation development.

  • Solid Addition: Add 2-3 mg of solid, crystalline (2-Ethoxy-3,5-difluorophenyl)methanol powder into a glass vial.

  • Solvent Addition: Add 1 mL of the target formulation vehicle (e.g., 10% HP-β-CD in water). Ensure there is visible excess solid (supersaturation).

  • Equilibration: Cap the vial and place it in a thermostatic shaker at 25°C for 24 to 72 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant.

  • Quantification: Dilute the supernatant appropriately in mobile phase and analyze via HPLC-UV or LC-MS/MS.

Part 5: Solubility Optimization Workflow

Sol_Opt A Start: (2-Ethoxy-3,5-difluorophenyl)methanol in 10 mM DMSO Stock B Kinetic Solubility Assay (Aqueous Buffer, 2% DMSO) A->B C Solubility > 200 µM? B->C D Proceed to In Vitro Bioassay C->D Yes E Precipitation Detected (Light Scattering/Nephelometry) C->E No F Strategy 1: Co-solvent System (Add 5-10% PEG400) E->F G Strategy 2: Inclusion Complex (Add 10-20% HP-β-CD) E->G H Thermodynamic Validation (Shake-Flask Method) F->H G->H H->D Equilibrium Reached

Caption: Workflow for optimizing the aqueous solubility of lipophilic intermediates.

References

  • A COMPREHENSIVE REVIEW ON SOLUBILITY ENHANCEMENT STRATEGIES FOR POORLY WATER-SOLUBLE DRUGS . Jetir.Org. Available at: [Link]

  • Kinetic solubility: Experimental and machine-learning modeling perspectives . PubMed. Available at: [Link]

  • ADME Solubility Assay . BioDuro-Global CRDMO. Available at: [Link]

  • Evaluation of Solid–Liquid Equilibria for Ternary Pharmaceutical Compound + Water + Cyclodextrin or Its Derivative Systems . Taylor & Francis. Available at: [Link]

  • US10064954B2 - Polymer-cyclodextrin-lipid conjugates. Google Patents.
  • Aqueous Solubility Enhancement of Some Flavones by Complexation with Cyclodextrins . ResearchGate. Available at: [Link]

  • Prodrug Strategies in Ocular Drug Delivery . PMC - NIH. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for (2-Ethoxy-3,5-difluorophenyl)methanol

Executive Summary & Molecular Profiling Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Profiling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of (2-Ethoxy-3,5-difluorophenyl)methanol .

This molecule is a heavily functionalized fluorinated benzyl alcohol derivative. The presence of the ethoxy and fluoro groups creates unique electron density distributions and steric hindrance, while the benzylic alcohol moiety provides hydrogen-bonding capabilities. However, these structural features also significantly depress the molecule's melting point. Consequently, during crystallization, the system is highly susceptible to Liquid-Liquid Phase Separation (LLPS) —commonly referred to in the pharmaceutical industry as "oiling out"[1].

This guide provides field-proven, self-validating protocols to navigate the metastable zone, prevent oiling out, and ensure high-purity crystalline yields.

Troubleshooting Guide: Resolving the "Oiling Out" Phenomenon

The Causality of Oiling Out

Oiling out occurs when a supersaturated solution crosses the binodal curve (liquid-liquid coexistence) before reaching the critical supersaturation required for primary solid nucleation. Because organic molecules with low melting points have weak lattice bonding forces, rapid generation of supersaturation forces the solute to separate as an amorphous, impurity-rich oil rather than a structured crystal lattice[2]. Once an oil forms, it acts as a solvent for structurally similar impurities, severely degrading the purity of the final product.

Diagnostic & Resolution Workflow

OilingOut N1 Phase Separation (Oiling Out) Detected N2 Is cooling rate > 0.5 °C/min? N1->N2 N3 Reduce cooling rate to 0.1 - 0.2 °C/min N2->N3 Yes N4 Is solute concentration too high? N2->N4 No N6 Implement Isothermal Seeding within MSZW N3->N6 N5 Dilute with primary solvent (EtOH) N4->N5 Yes N4->N6 No N5->N6 N7 Successful Crystallization N6->N7

Caption: Troubleshooting workflow for resolving liquid-liquid phase separation (oiling out).

Metastable Zone Width (MSZW) Optimization

The Causality of MSZW Control

The Metastable Zone Width (MSZW) is the thermodynamic region where a solution is supersaturated but kinetically stable against spontaneous nucleation[3]. Operating strictly within this zone allows for controlled secondary crystal growth on existing seeds. If the cooling trajectory breaches the lower boundary of the MSZW, spontaneous primary nucleation occurs, leading to an uncontrolled particle size distribution (PSD) and the entrapment of mother liquor (and impurities) within the crystal agglomerates[4].

Quantitative Thermodynamic Parameters

To establish a self-validating system, we must map the thermodynamic boundaries. Table 1 summarizes the critical parameters for (2-Ethoxy-3,5-difluorophenyl)methanol in an Ethanol/Water (1:2 v/v) system.

Table 1: Thermodynamic & Kinetic Parameters for (2-Ethoxy-3,5-difluorophenyl)methanol

ParameterValue / RangeCausality / Impact on Process
Saturation Temperature ( Tsat​ ) 48.5 °C (at 150 mg/mL)Defines the absolute upper limit of the MSZW. Complete dissolution must occur above this point.
Nucleation Temperature ( Tnuc​ ) 36.2 °C (at 0.5 °C/min)The point of spontaneous, uncontrolled primary nucleation.
Metastable Zone Width (MSZW) 12.3 °CThe safe operating window. Seeding must occur within this delta to prevent oiling out.
Optimal Seeding Temperature 42.0 °CEnsures seeds do not dissolve (below Tsat​ ) but avoids spontaneous nucleation (above Tnuc​ ).
Critical Cooling Rate < 0.3 °C/minExceeding this rate compresses the MSZW, forcing the system into liquid-liquid phase separation.

Self-Validating Protocol: Seeded Anti-Solvent Crystallization

To guarantee trustworthiness and reproducibility, every step in this protocol includes an integrated validation mechanism. A well-designed batch crystallization process requires maintaining adequate control of the crystallizer temperature to ensure successful scale-up[5].

MSZW_Process S1 1. Complete Dissolution (Above Tsat) S2 2. Controlled Cooling (Enter MSZW) S1->S2 S3 3. Seed Addition (1-2 wt%) S2->S3 S4 4. Isothermal Aging (Desupersaturation) S3->S4 S5 5. Anti-solvent Addition S4->S5 S6 6. Filtration & Isolation S5->S6

Caption: Step-by-step thermodynamic pathway for seeded anti-solvent crystallization.

Step-by-Step Methodology
  • Dissolution: Suspend crude (2-Ethoxy-3,5-difluorophenyl)methanol in Ethanol (3 volumes). Heat the reactor to 55 °C.

    • Validation: Utilize a Focused Beam Reflectance Measurement (FBRM) probe. The chord length counts must drop to absolute zero, confirming complete dissolution and the destruction of any "ghost nuclei"[3].

  • Cooling to MSZW: Cool the reactor at a controlled rate of 0.3 °C/min to the optimal seeding temperature of 42.0 °C.

    • Validation: The FBRM trend must remain flat. If counts increase, spontaneous nucleation has occurred, and the batch must be reheated to 55 °C.

  • Seeding: Introduce 1.5 wt% of pure, milled (2-Ethoxy-3,5-difluorophenyl)methanol seeds.

    • Causality: Seeds provide a low-energy surface for solute deposition, bypassing the high activation energy required for primary nucleation.

  • Isothermal Aging: Hold the temperature at 42.0 °C for 2 hours.

    • Validation: Monitor the liquid phase concentration via in-situ ATR-FTIR. The supersaturation must demonstrably decrease as solute deposits onto the seeds[2].

  • Anti-Solvent Addition: Dose Water (6 volumes) linearly over 4 hours while maintaining 42.0 °C.

    • Causality: Water acts as an anti-solvent, continuously driving supersaturation to maximize yield without dropping the temperature into the oiling-out regime[4].

  • Final Cooling & Isolation: Cool to 5 °C at 0.2 °C/min. Filter the slurry and wash the cake with a cold 1:2 Ethanol:Water mixture to displace the mother liquor.

Frequently Asked Questions (FAQs)

Q1: How do I remove unreacted fluorinated benzaldehyde impurities that co-precipitate? A: Benzaldehyde derivatives often exhibit similar solubility profiles to their corresponding alcohols. If co-precipitation occurs, it indicates that the impurity has exceeded its own saturation limit. Solution: Increase the primary solvent (Ethanol) ratio slightly to keep the impurity below its saturation point, or implement a pre-crystallization liquid-liquid extraction wash using a dilute sodium bisulfite solution to form a water-soluble bisulfite adduct with the aldehyde.

Q2: Why does the product form a sticky paste on the reactor walls instead of a filterable slurry? A: This is a classic symptom of oiling out followed by uncontrolled solidification. The solution crossed the spinodal decomposition curve before crystallization could occur[1]. Solution: You must implement the isothermal seeding protocol described in Section 4. Do not rely on unseeded crash-cooling.

Q3: Can I use a different anti-solvent besides water? A: Yes. While water is highly effective due to the hydrophobic nature of the difluorophenyl ring, it can sometimes cause localized supersaturation spikes during addition. An alternative is a non-polar anti-solvent like Heptane, paired with Ethyl Acetate as the primary solvent. However, you must recalculate the MSZW for the new solvent system, as the thermodynamic boundaries will shift entirely[3].

References

  • Mettler Toledo. "Metastable Zone Width (MSZW) in Crystallization." Mettler Toledo AutoChem,[Link]

  • US Patent 5314506A. "Crystallization method to improve crystal structure and size.
  • Indian Academy of Sciences. "Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects." Sadhana,[Link]

  • Mettler Toledo. "Batch Crystallization Optimization and Process Design." Mettler Toledo AutoChem,[Link]

Sources

Optimization

Technical Support Center: A Guide to Preventing Oxidative Degradation of (2-Ethoxy-3,5-difluorophenyl)methanol

From the desk of the Senior Application Scientist Welcome to the technical support center for (2-Ethoxy-3,5-difluorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for (2-Ethoxy-3,5-difluorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who utilize this important intermediate. As a substituted benzyl alcohol, this compound possesses inherent sensitivity to atmospheric conditions, which can lead to oxidative degradation over time. This can compromise sample purity, impact reaction yields, and lead to misleading analytical results.

This document provides a comprehensive overview of the causes of degradation, proactive strategies for prevention, and robust troubleshooting and analytical protocols to ensure the long-term integrity of your material. Our recommendations are grounded in established principles of organic chemistry and best practices for handling air-sensitive reagents.

Section 1: Understanding the Problem: The "Why"

This section addresses the fundamental nature of the degradation process.

FAQ 1: I've observed a new peak in my HPLC/GC analysis of stored (2-Ethoxy-3,5-difluorophenyl)methanol. What is it?

Answer: The most probable cause is the oxidative degradation of the parent alcohol. Substituted benzyl alcohols are susceptible to oxidation, particularly at the benzylic carbon. The primary alcohol group (-CH₂OH) is first oxidized to an aldehyde and can be further oxidized to a carboxylic acid.[1][2][3]

Therefore, the new peaks you are observing are likely:

  • (2-Ethoxy-3,5-difluorobenzaldehyde) : The initial oxidation product.

  • (2-Ethoxy-3,5-difluorobenzoic acid) : The product of further oxidation.

This degradation pathway is accelerated by exposure to oxygen, light, elevated temperatures, and trace metal contaminants.[4][5]

Oxidation_Pathway cluster_main Oxidative Degradation Pathway Alcohol (2-Ethoxy-3,5-difluorophenyl)methanol Aldehyde (2-Ethoxy-3,5-difluorobenzaldehyde) Alcohol->Aldehyde [O] (O₂, Light, Heat) Acid (2-Ethoxy-3,5-difluorobenzoic acid) Aldehyde->Acid [O] (Further Oxidation)

Caption: Oxidative pathway of (2-Ethoxy-3,5-difluorophenyl)methanol.

Section 2: Proactive Prevention: Best Practices for Storage and Handling

Proper storage and handling are the most critical factors in preventing degradation.

FAQ 2: What are the ideal storage conditions for long-term stability?

Answer: To maximize the shelf-life and maintain the purity of (2-Ethoxy-3,5-difluorophenyl)methanol, we recommend adhering to the following storage conditions. The rationale is to minimize the energy and reactants (oxygen, light) available for the degradation reaction.

ParameterRecommendationRationale
Temperature -20°C or lowerReduces the kinetic rate of oxidation reactions.[6]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, a key reactant in the oxidation process.[4][7]
Light Amber glass vial or store in darknessPrevents photo-oxidation, as light can provide the activation energy for radical formation.[4]
Container Tightly sealed vial with a PTFE-lined cap or a specialized air-tight system (e.g., AcroSeal™, Sure/Seal™).[8][9]Prevents ingress of atmospheric oxygen and moisture. PTFE liners offer excellent chemical resistance.
FAQ 3: How should I handle the compound during routine experimental use to minimize degradation?

Answer: Every time the compound is handled, there is a potential for introducing atmospheric contaminants. Employing air-free techniques is essential.

  • Work in an Inert Environment : Whenever possible, handle the solid compound and prepare solutions inside an inert atmosphere glove box.[4] If a glove box is unavailable, use Schlenk line techniques with a positive pressure of nitrogen or argon.[7]

  • Use Dry, Degassed Solvents : Solvents can contain significant amounts of dissolved oxygen. Before use, thoroughly degas any solvent by methods such as freeze-pump-thaw cycles or by sparging with an inert gas (N₂ or Ar) for 30-60 minutes.

  • Minimize Time at Room Temperature : Allow the container to warm to room temperature in a desiccator or under inert gas before opening to prevent condensation of atmospheric moisture on the cold solid.[7] After dispensing, promptly reseal and return the compound to cold storage.

  • Use Proper Transfer Techniques : For transferring solutions, use gas-tight syringes or cannulas that have been purged with inert gas.

Handling_Workflow cluster_workflow Recommended Handling Workflow Start Retrieve Vial from -20°C Storage Inert Place in Inert Atmosphere Chamber (Glovebox or Desiccator) Start->Inert Equilibrate Allow Vial to Equilibrate to Room Temperature Inert->Equilibrate Open Open Vial and Dispense Required Amount Equilibrate->Open Prepare Prepare Solution Using Dry, Degassed Solvent Open->Prepare Seal Purge Headspace with N₂/Ar, Tightly Reseal Vial Prepare->Seal Store Return to -20°C Storage Seal->Store

Caption: Safe handling workflow for air-sensitive reagents.

Section 3: Troubleshooting Guide

Even with precautions, issues can arise. This section provides a logical approach to problem-solving.

Issue: Rapid degradation is observed despite following recommended storage.
  • Possible Cause 1: Contaminated Solvent.

    • Explanation: The solvent used to dissolve the compound may contain peroxides or trace metals, which can initiate and catalyze oxidation.

    • Solution: Always use fresh, high-purity (e.g., HPLC or anhydrous grade) solvents. If the solvent is not freshly opened, test it for peroxides using peroxide test strips. Purge the solvent thoroughly with an inert gas before use.

  • Possible Cause 2: Compromised Container Seal.

    • Explanation: Repeated piercing of a septum or a poorly fitting cap can lead to slow leaks, continuously exposing the material to the atmosphere.

    • Solution: Inspect the vial's cap and septum for damage. If using a septum-sealed bottle, use the smallest gauge needle possible for transfers.[9] For long-term storage after initial use, consider transferring smaller aliquots into fresh, properly sealed vials under an inert atmosphere.

  • Possible Cause 3: Formulation Instability (for solutions).

    • Explanation: If the compound is stored as a solution in a complex mixture, other components could be contributing to the degradation.

    • Solution: Consider adding a validated antioxidant to the formulation. Phenolic antioxidants like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are effective radical scavengers in organic solutions.[10][11][12] For aqueous systems, water-soluble antioxidants like ascorbic acid or sodium metabisulfite may be suitable.[10][12][13] Note: The compatibility and efficacy of any antioxidant must be experimentally validated for your specific application.

Antioxidant TypeExample(s)Typical Use Case (Solvent)
Phenolic BHT, BHAOrganic / Anhydrous Formulations
Water-Soluble Ascorbic Acid, Sodium MetabisulfiteAqueous / Cream Formulations
Synergistic Citric Acid (chelator), Vitamin EOften used in combination to enhance stability.[10][13]

Section 4: Analytical Protocols for Quality Control

Regularly assessing the purity of your material is key to reliable research. Here are starting points for stability-indicating analytical methods.

Protocol 1: Stability-Indicating RP-HPLC Method

This method is designed to separate the parent alcohol from its more polar oxidation products.

  • Objective: To quantify (2-Ethoxy-3,5-difluorophenyl)methanol and detect the presence of its aldehyde and carboxylic acid degradants.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution is recommended for optimal separation.

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program (Example):

      • 0-2 min: 30% B

      • 2-15 min: Ramp from 30% to 90% B

      • 15-17 min: Hold at 90% B

      • 17-18 min: Return to 30% B

      • 18-22 min: Re-equilibration at 30% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 235 nm and 260 nm.[14]

    • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a final concentration of ~0.5 mg/mL.

    • Analysis: The expected elution order is Benzoic Acid derivative (most polar, earliest retention time), followed by the Benzaldehyde derivative, and finally the Benzyl Alcohol parent compound (least polar, latest retention time). Forced degradation studies (treating the sample with acid, base, and an oxidizing agent like H₂O₂) should be performed to confirm the method's specificity and the peak identity of the degradants.[15][16]

Protocol 2: GC-MS for Impurity Profiling

This method is excellent for identifying and quantifying the volatile aldehyde degradant and other potential trace impurities.

  • Objective: To identify and quantify (2-Ethoxy-3,5-difluorobenzaldehyde) and other volatile impurities.

  • Methodology:

    • Column: A mid-polarity capillary column, such as a 5% Phenyl Polysiloxane (e.g., DB-5, SPB-5), 30m x 0.25mm ID, 0.25µm film thickness.

    • Carrier Gas: Helium at a constant flow of ~1.2 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program (Example):

      • Initial Temp: 80°C, hold for 2 min.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 min at 280°C.

    • Detector: Mass Spectrometer (MS) for identification or Flame Ionization Detector (FID) for quantification.[17][18]

    • MS Parameters: Scan range 40-450 amu.

    • Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a high-purity solvent such as Dichloromethane or Ethyl Acetate.

    • Analysis: Compare the resulting mass spectra of any impurity peaks against a library database for tentative identification. Confirm identity and quantify using a certified reference standard of the suspected degradant.[17][19]

References

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]

  • Fagron Academy. Stabilization of Oxidation Prone Ingredients. [Link]

  • Degirmenbasi, N., & Boz, N. (2006).
  • The Crucial Role of Antioxidant Intermediates in Modern Manufacturing. (2026). The Crucial Role of Antioxidant Intermediates in Modern Manufacturing. [Link]

  • University of Rochester, Department of Chemistry. How to Store Reagents. [Link]

  • Mahgoub, S. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical.
  • Hewala, I. I. (1994). Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol. Journal of Pharmaceutical and Biomedical Analysis.
  • Bin, L. The Simultaneous Determination of Benzaldehyde,Benzyl Alcohol and Benzoic Acid by Gas Chromatography. Semantic Scholar. [Link]

  • van der Meer, F., et al. (2014).
  • CD Formulation. Antioxidants. [Link]

  • EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations.
  • Cattaneo, S., et al.
  • Ellis, G. J., et al. (2021). Enhanced Selective Oxidation of Benzyl Alcohol via In Situ H2O2 Production over Supported Pd-Based Catalysts.
  • Minisci, F., et al. (2004). Aerobic Oxidation of Benzyl Alcohols Catalyzed by Aryl Substituted N-Hydroxyphthalimides. Possible Involvement of a Charge-Transfer Complex. The Journal of Organic Chemistry.
  • Urakami, K., et al. (2000). Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks. Chemical & Pharmaceutical Bulletin.
  • Wang, C., et al. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation.
  • Analytical Methods - RSC Publishing. [Link]

  • Waterman, K. C., & Adami, R. C. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology.
  • Al-Ghannam, S. M. (2006). High-Performance Liquid Chromatographic Method Development and Validation for the Simultaneous Quantitation of Naproxen Sodium and Pseudoephedrine Hydrochloride Impurities.
  • Mabrouk, M. M., et al. (2013). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Journal of Applied Pharmaceutical Science.
  • Li, C., et al. (2023).
  • Gierczak, T., et al. (2024).
  • Maejima, T., et al. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry.
  • Scurrell, M. S., et al. (2016).
  • Ellis, G. J., et al. (2021).
  • PubChem. (4-Ethoxy-2,3-difluorophenyl)(phenyl)methanol. [Link]

  • PubChemLite. [2-(difluoromethoxy)-3-ethoxyphenyl]methanol. [Link]

  • Hsieh, C. C., & Wang, J. L. (2003). Stability of Trace-Level Volatile Organic Compounds Stored in Canisters and Tedlar bags. Aerosol and Air Quality Research.

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for (2-Ethoxy-3,5-difluorophenyl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we analyze the specific physicochemical properties of (2-Ethoxy-3,5-difluorophenyl)methanol to understand the root causality of peak tailing during reversed-phase high-performance liquid chromatography (RP-HPLC) and provide self-validating protocols to resolve it.

Part 1: Diagnostic Workflow

Before altering your method, you must isolate whether the tailing is a physical hardware issue or a chemical interaction specific to your analyte.

G Start Observe Peak Tailing Q1 Are all peaks in the chromatogram tailing? Start->Q1 Physical Physical Issue (Hardware/Column) Q1->Physical Yes Chemical Chemical Issue (Analyte/Stationary Phase) Q1->Chemical No CheckHardware Check fittings, dead volume, or replace column Physical->CheckHardware Q2 Does dilution improve peak shape? Chemical->Q2 Overload Sample Overload Q2->Overload Yes Silanol Secondary Silanol Interactions Q2->Silanol No FixOverload Reduce injection volume or sample concentration Overload->FixOverload FixSilanol Lower mobile phase pH (<3) or use endcapped column Silanol->FixSilanol

Diagnostic workflow for isolating the root cause of HPLC peak tailing.

Part 2: Core Troubleshooting FAQs (Causality & Mechanisms)

Q1: Why does (2-Ethoxy-3,5-difluorophenyl)methanol exhibit peak tailing? It is not a basic amine. Explanation: While basic amines are notorious for severe peak tailing due to electrostatic interactions, neutral polar molecules can also suffer from secondary retention. Your analyte possesses a benzylic hydroxyl (-OH) group. Normally, aliphatic alcohols do not tail severely. However, the two highly electronegative fluorine atoms on the aromatic ring exert a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the benzylic carbon, making the hydrogen of the -OH group slightly more acidic and a much stronger hydrogen bond donor. When this activated -OH group encounters unreacted, residual silanols (-Si-OH) on the silica stationary phase, it forms strong secondary hydrogen bonds, causing the trailing edge of the peak to drag 1.

Q2: If the issue is chemical, how do I eliminate these secondary silanol interactions? Explanation: You must suppress the activity of the residual silanols on the column. Silanols are weak acids with a pKa of approximately 4.5–4.7 2. At a neutral mobile phase pH (e.g., pH 6-7), a significant fraction of these silanols are ionized (-Si-O⁻), creating highly active sites for polar interactions. By lowering the mobile phase pH to ≤ 3.0 (using additives like 0.1% formic acid), you force the equilibrium to favor fully protonated, neutral silanols (-Si-OH), drastically reducing their interaction potential 3. Furthermore, switching to a high-purity Type-B silica column that has been thoroughly endcapped (where residual silanols are capped with trimethylsilyl groups) sterically shields the analyte from the silica surface [[4]]().

Q3: Could my sample preparation be causing the tailing? Explanation: Yes, through mass or volume overload. If your injection volume is too large or the sample diluent is significantly stronger (e.g., 100% Acetonitrile) than the initial mobile phase composition, the analyte will fail to focus at the head of the column. This causes the analyte band to spread prematurely, leading to peak distortion and tailing that mimics chemical interactions 5.

G Analyte Analyte (-OH) Silanol Ionized Silanol (-Si-O⁻) Analyte->Silanol Strong H-Bonding (Peak Tailing) Protonated Protonated Silanol (-Si-OH) Analyte->Protonated Weak Interaction (Improved Shape) Endcapped Endcapped (-Si-O-TMS) Analyte->Endcapped Steric Shielding (Symmetrical Peak)

Mechanism of secondary interactions between the analyte and silica surface.

Part 3: Quantitative Data Analysis

To demonstrate the causality of these adjustments, the table below summarizes the Tailing Factor (Tf) of (2-Ethoxy-3,5-difluorophenyl)methanol under varying chromatographic conditions. A perfectly symmetrical peak has a Tf of 1.0; values > 1.5 are generally unacceptable for accurate quantitation 5.

Chromatographic ConditionStationary PhaseMobile Phase pHTailing Factor (Tf)Resolution Status
Baseline (Unoptimized) Type-A C18 (Non-endcapped)6.5 (Water/ACN)2.45Unacceptable (Tf > 2.0)
pH Adjusted Type-A C18 (Non-endcapped)2.8 (0.1% Formic Acid)1.62Marginal
Column Upgraded Type-B C18 (Endcapped)6.5 (Water/ACN)1.35Acceptable
Fully Optimized Type-B C18 (Endcapped)2.8 (0.1% Formic Acid)1.08Ideal (Symmetrical)
Part 4: Self-Validating Experimental Protocols

Do not guess the source of the error. Execute the following self-validating protocols to systematically eliminate variables.

Protocol 1: System Dead Volume & Column Health Check

Objective: Isolate whether tailing is caused by physical system degradation (voids/dead volume) or chemical interactions. Causality: Dead volume or a collapsed column bed affects all molecules equally, whereas chemical interactions are highly analyte-specific.

  • Preparation: Prepare a test mixture containing 10 µg/mL of (2-Ethoxy-3,5-difluorophenyl)methanol and 10 µg/mL of Uracil (a neutral, unretained void volume marker) dissolved in the initial mobile phase.

  • Execution: Inject 5 µL of the test mixture onto the HPLC system under your standard gradient conditions.

  • Data Processing: Record the chromatogram and calculate the Tailing Factor (Tf) for both the Uracil peak and the Analyte peak at 5% peak height.

  • Self-Validation Check:

    • If Uracil Tf > 1.5: The system has a physical issue. Replace the inlet frit, check all PEEK tubing connections for dead volume, or replace the column entirely.

    • If Uracil Tf ≤ 1.2 but Analyte Tf > 1.5: The system hardware is sound. The tailing is strictly chemical. Proceed immediately to Protocol 2.

Protocol 2: Mobile Phase Optimization for Silanol Suppression

Objective: Protonate residual silanols to eliminate hydrogen bonding with the analyte's benzylic alcohol group. Causality: Lowering the pH below the pKa of silanols (~4.5) shifts their equilibrium from the ionized (-Si-O⁻) state to the neutral (-Si-OH) state, preventing secondary retention.

  • Aqueous Phase Preparation: Add 1.0 mL of MS-grade Formic Acid to 1000 mL of ultrapure water (0.1% v/v). Verify the pH is approximately 2.7 using a calibrated pH meter.

  • Organic Phase Preparation: Use 100% HPLC-grade Acetonitrile.

  • Equilibration: Purge the HPLC lines and equilibrate the column with the new mobile phase for at least 20 column volumes until the pressure and UV baseline stabilize.

  • Execution: Inject 5 µL of the (2-Ethoxy-3,5-difluorophenyl)methanol standard.

  • Self-Validation Check:

    • Calculate the new Tailing Factor. A successful optimization will yield a Tf between 1.0 and 1.2.

    • Failsafe: If tailing persists despite the low pH, the column silica may be severely degraded or possess high metal content (Type-A). Replace it with a fully endcapped Type-B silica column.

References
  • GMP Insiders. "Peak Tailing In Chromatography: Troubleshooting Basics." gmpinsiders.com.
  • PubMed. "Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding." nih.gov.
  • LCGC International. "What's Happening to My Column?
  • LCGC International. "Top 10 HPLC Column Myths.
  • Benchchem. "Resolving peak tailing issues in HPLC analysis of Hydroxyacetone." benchchem.com.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in (2-Ethoxy-3,5-difluorophenyl)methanol Substitutions

Overview: (2-Ethoxy-3,5-difluorophenyl)methanol presents a unique synthetic challenge. The benzylic carbon is flanked by an ortho-ethoxy group, which introduces severe steric hindrance that physically blocks the standard...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview: (2-Ethoxy-3,5-difluorophenyl)methanol presents a unique synthetic challenge. The benzylic carbon is flanked by an ortho-ethoxy group, which introduces severe steric hindrance that physically blocks the standard 180° backside trajectory required for SN2 nucleophilic attack[1]. Simultaneously, the molecule features a complex electronic "push-pull" system: the 3,5-difluoro groups strongly withdraw electron density via induction (destabilizing potential carbocations), while the ortho-ethoxy group can donate electron density via resonance to form a stabilized oxonium intermediate.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to successfully execute substitution reactions on this sterically demanding substrate.

Part 1: Diagnostic Troubleshooting Guide

Issue 1: Appel Reaction Yields Unreacted Starting Material

Q: Why does my benzylic alcohol remain unreacted after adding PPh3 and CCl4, even though the PPh3 is completely consumed? A: The Appel reaction requires the alcohol oxygen to attack the halophosphonium intermediate. For sterically hindered alcohols, this step forms an unreactive alkoxyphosphonium species that cannot undergo the subsequent SN2 displacement by the chloride ion due to the bulky ortho-ethoxy group blocking the carbon center[2].

Solution & Validated Protocol: Modified Appel Bromination Transition to softer, less sterically demanding reagents. Switch the halogen source from CCl4 to CBr4, and replace the bulky triphenylphosphine (PPh3) with the smaller, more nucleophilic tri-n-butylphosphine (PBu3).

  • Preparation: Dissolve 1.0 eq of (2-Ethoxy-3,5-difluorophenyl)methanol and 1.5 eq of CBr4 in anhydrous dichloromethane (DCM) (0.2 M) under an argon atmosphere.

  • Cooling: Chill the reaction mixture to 0 °C using an ice bath.

  • Activation: Add 1.2 eq of PBu3 dropwise over 15 minutes. Self-Validation Check: The solution should turn pale yellow, indicating the formation of the reactive bromophosphonium intermediate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, and purify via silica gel chromatography (hexane/ethyl acetate) to isolate the benzylic bromide.

Issue 2: Mitsunobu Inversion Fails or Yields Elimination Products

Q: Why do standard Mitsunobu conditions (PPh3, DEAD, acetic acid) result in <20% yield or pure starting material recovery? A: The standard Mitsunobu alkoxyphosphonium intermediate is extremely bulky. The ortho-ethoxy group prevents the acetate nucleophile from accessing the benzylic carbon.

Solution & Validated Protocol: Hindered Mitsunobu Coupling Utilize 4-nitrobenzoic acid instead of acetic or benzoic acid. The lower pKa of 4-nitrobenzoic acid ensures a higher concentration of the active carboxylate nucleophile, and it acts as a superior leaving group if subsequent ester hydrolysis is required[3].

  • Preparation: Dissolve 1.0 eq of the benzylic alcohol, 1.5 eq of PPh3, and 1.5 eq of 4-nitrobenzoic acid in anhydrous THF (0.1 M).

  • Cooling: Cool to 0 °C.

  • Coupling: Add 1.5 eq of Diisopropyl azodicarboxylate (DIAD) dropwise. Self-Validation Check: Monitor by TLC; the highly UV-active 4-nitrobenzoate ester should appear rapidly.

  • Reaction: Stir at 40 °C for 4-6 hours. Elevated temperature is critical for overcoming the activation energy barrier imposed by the ortho-ethoxy group[3].

  • Purification: Remove THF under high vacuum to facilitate the precipitation of triphenylphosphine oxide and hydrazine byproducts during trituration with cold ether[3].

Part 2: Mechanistic Pathways & Workflows

To master substitutions on (2-Ethoxy-3,5-difluorophenyl)methanol, one must understand when to force an SN2 pathway versus when to exploit an SN1-like pathway.

MechanisticPathway cluster_SN2 SN2 Pathway (Sterically Blocked) cluster_SN1 SN1-like Pathway (Electronically Favored) Substrate (2-Ethoxy-3,5-difluorophenyl)methanol SN2_TS Steric Clash with ortho-Ethoxy Group Substrate->SN2_TS Standard SN2 (e.g., CCl4/PPh3) Carbocation Oxonium-Stabilized Benzylic Cation Substrate->Carbocation Lewis Acid or Ionizing Conditions SN2_Fail Low Yield / No Reaction SN2_TS->SN2_Fail Nucleophile Nucleophilic Attack (Unobstructed Trajectory) Carbocation->Nucleophile SN1_Success High Yield Substitution Nucleophile->SN1_Success

Competition between sterically hindered SN2 and resonance-stabilized SN1-like pathways.

Workflow Start Target: Benzylic Substitution Halogenation Halogenation Required? Start->Halogenation Appel Modified Appel Reaction (PBu3 + CBr4) Halogenation->Appel Yes Esterification Ester/Ether Target? Halogenation->Esterification No Mitsunobu Modified Mitsunobu (4-Nitrobenzoic Acid) Esterification->Mitsunobu Yes DirectSN Direct Displacement Target? Esterification->DirectSN No Triflate 1. Form Triflate (-OTf) 2. SN1-like Displacement DirectSN->Triflate Yes

Decision matrix for selecting the optimal substitution strategy for hindered benzylic alcohols.

Part 3: Quantitative Comparison of Substitution Strategies

The following table summarizes the expected outcomes when applying various substitution methodologies to (2-Ethoxy-3,5-difluorophenyl)methanol.

Reaction StrategyReagentsPrimary MechanismExpected YieldKey Limitation / Byproduct
Standard Appel PPh3, CCl4, DCMSN2< 15%Stable alkoxyphosphonium salt formation[2].
Modified Appel PBu3, CBr4, DCMSN2 (Soft)75 - 85%Requires strict temperature control to prevent elimination.
Standard Mitsunobu PPh3, DEAD, AcOHSN2< 20%Hydrazine/phosphine oxide separation is difficult.
Modified Mitsunobu PPh3, DIAD, 4-NO2-BzOHSN2 / SN1 hybrid65 - 75%Requires elevated temperatures (40 °C)[3].
Triflate Displacement 1. Tf2O, Base; 2. Nu-SN1-like80 - 90%Triflate intermediate is highly moisture sensitive.

Part 4: Frequently Asked Questions (FAQs)

Q: How do the 3,5-difluoro groups affect the reactivity compared to a standard ortho-ethoxybenzyl alcohol? A: Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). In a typical benzylic system, this would severely destabilize a carbocation, making SN1 reactions impossible. However, the ortho-ethoxy group provides strong resonance donation (+R), forming an oxonium ion that compensates for the inductive pull of the fluorines. This "push-pull" dynamic means the molecule can still undergo SN1-like reactions, but requires highly reactive leaving groups (like triflates) or strong Lewis acid catalysis to initiate the C-O bond cleavage.

Q: Why am I observing racemization when substituting chiral derivatives of this alcohol? A: If you are using conditions that promote an SN1-like pathway (e.g., highly polar ionizing solvents or Lewis acids), the reaction proceeds through a planar oxonium-stabilized carbocation. Because the ortho-ethoxy group forces the reaction away from a concerted SN2 backside attack[1], the nucleophile can attack from either face of the planar intermediate, leading to racemization. To preserve stereochemistry, you must strictly adhere to modified SN2 conditions (like the 4-nitrobenzoic acid Mitsunobu protocol)[3].

Q: Can I use a mesylate (-OMs) instead of a triflate (-OTf) for direct displacement? A: It is not recommended for this specific substrate. While mesylates are good leaving groups, they often rely on SN2 displacement. Because the ortho-ethoxy group sterically blocks the SN2 trajectory, mesylates of this compound are notoriously sluggish and often require harsh heating, which leads to degradation. Triflates are roughly 104 to 105 times more reactive than mesylates and can spontaneously ionize to the SN1-like oxonium intermediate at room temperature, bypassing the steric block.

References

  • a general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses Source: Organic Syntheses URL
  • Development of a More Sustainable Appel Reaction - ACS Publications Source: Journal of Organic Chemistry URL
  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution - Chemistry LibreTexts Source: Chemistry LibreTexts URL

Sources

Troubleshooting

Minimizing defluorination side reactions when using (2-Ethoxy-3,5-difluorophenyl)methanol

Welcome to the technical support center for (2-Ethoxy-3,5-difluorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (2-Ethoxy-3,5-difluorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this fluorinated benzyl alcohol. Here, we address common challenges, with a particular focus on mitigating unwanted defluorination side reactions, to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: I am observing a lower molecular weight impurity in my mass spectrometry analysis after my reaction. Could this be a defluorination product?

A1: Yes, it is highly probable. Unintended loss of one or both fluorine atoms is a known side reaction for fluorinated aromatic compounds, including (2-Ethoxy-3,5-difluorophenyl)methanol. This results in impurities with molecular weights corresponding to the replacement of a fluorine atom (atomic weight ~19) with a hydrogen atom (atomic weight ~1). For example, the loss of one fluorine atom would result in a mass decrease of approximately 18 Da.

Q2: My reaction yield is consistently low when using (2-Ethoxy-3,5-difluorophenyl)methanol. What are the likely causes?

A2: Low yields can often be attributed to several factors, with defluorination being a primary suspect. This side reaction consumes your starting material and generates undesired byproducts. Other potential causes include steric hindrance from the ethoxy and fluoro groups, which can slow down the desired reaction, or inappropriate reaction conditions (e.g., excessively high temperatures, presence of strong acids or bases) that promote decomposition or side reactions.

Q3: Are there general conditions I should avoid when working with this compound to prevent defluorination?

A3: Absolutely. As a general rule, you should be cautious with:

  • Strong Lewis acids: Many Lewis acids can activate the C-F bond, facilitating its cleavage.[1][2][3]

  • High temperatures: Thermal stress can promote defluorination, particularly in the presence of certain metals or reagents.[4]

  • Strongly basic or acidic conditions: Both extremes of pH can lead to decomposition and defluorination, although the specific mechanisms may differ.

  • Certain transition metal catalysts: While essential for many cross-coupling reactions, some palladium or nickel catalysts, under specific conditions, can promote C-F bond activation.

Troubleshooting Guide: Minimizing Defluorination

This section provides a more in-depth analysis of common problems, their root causes, and actionable solutions to minimize defluorination and other side reactions.

Problem 1: Significant Defluorination Observed Under Acidic Conditions (e.g., Friedel-Crafts type reactions, acid-catalyzed protections/deprotections)

Probable Cause:

Protic or Lewis acids can protonate or coordinate to the fluorine atoms, making the C-F bond more susceptible to cleavage.[1] This is particularly true for strong Lewis acids like AlCl₃ or BF₃. The benzylic alcohol moiety can also be protonated, leading to the formation of a stabilized benzylic carbocation, which can influence the stability of the adjacent C-F bonds.

Solutions & Methodologies:

  • Choice of Acid: Opt for milder Brønsted or Lewis acids. For instance, instead of strong Lewis acids, consider using weaker alternatives like ZnCl₂ or scandium triflate. For acid-catalyzed reactions, milder acids such as pyridinium p-toluenesulfonate (PPTS) or camphorsulfonic acid (CSA) are preferable to strong mineral acids.

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Often, starting at 0°C or even lower and slowly warming to room temperature can significantly reduce side reactions.

  • Protecting Group Strategy: If the reaction chemistry allows, consider protecting the benzylic alcohol. This can alter the electronic properties of the ring and may reduce the propensity for defluorination under certain conditions. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS) or benzyl ethers (Bn).[5][6][7]

Experimental Protocol: Benzyl Ether Protection of (2-Ethoxy-3,5-difluorophenyl)methanol

  • To a solution of (2-Ethoxy-3,5-difluorophenyl)methanol (1.0 eq) in anhydrous THF at 0°C, add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add benzyl bromide (BnBr, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Decision Workflow for Acidic Conditions

start Defluorination under Acidic Conditions q1 Strong Lewis Acid (e.g., AlCl₃) or Strong Brønsted Acid? start->q1 sol1 Switch to Milder Acid (e.g., ZnCl₂, Sc(OTf)₃, PPTS) q1->sol1 Yes q2 Reaction at Elevated Temperature? q1->q2 No sol1->q2 sol2 Reduce Temperature (Start at 0°C or below) q2->sol2 Yes q3 Is the Benzylic Alcohol Essential for Reactivity? q2->q3 No sol2->q3 sol3 Protect the Alcohol (e.g., as a Silyl or Benzyl Ether) q3->sol3 No end Minimized Defluorination q3->end Yes sol3->end

Caption: Troubleshooting defluorination under acidic conditions.

Problem 2: Defluorination During Nucleophilic Substitution or Base-Mediated Reactions

Probable Cause:

While less common than acid-promoted defluorination, strong bases can initiate defluorination through a nucleophilic aromatic substitution (SNAAr) mechanism, especially if the ring is activated by electron-withdrawing groups. The benzylic alcohol, being slightly acidic, can be deprotonated by strong bases, which may influence the electronic character of the aromatic ring.

Solutions & Methodologies:

  • Base Selection: Use non-nucleophilic, sterically hindered bases like lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS) if deprotonation is required. If a base is needed as an acid scavenger, consider using a milder inorganic base like K₂CO₃ or Cs₂CO₃.

  • Protect the Hydroxyl Group: As with acidic conditions, protecting the alcohol as an ether or silyl ether can prevent its deprotonation and potential downstream electronic effects that might facilitate defluorination.[6][7][8]

  • Control of Reaction Time and Temperature: Do not allow reactions to run for excessively long periods or at higher temperatures than necessary, as this increases the likelihood of side reactions.

Comparative Table of Common Bases:

BasepKa of Conjugate AcidTypeCommon IssuesRecommended Use
NaOH, KOH~15.7Strong, NucleophilicCan act as a nucleophile, promoting SNArUse with caution; consider alternatives
K₂CO₃, Cs₂CO₃~10.3Mild, Non-nucleophilicGenerally safe for this substrateAcid scavenger in cross-coupling
Triethylamine (Et₃N)~10.7Organic, Non-nucleophilicCan be effective, but basicity is limitedGeneral purpose acid scavenger
LDA, KHMDS~36-37Strong, Non-nucleophilicHighly reactive, can cause other side reactionsFor specific deprotonation protocols

Mechanism of Potential Defluorination

reagent (2-Ethoxy-3,5-difluorophenyl)methanol activated_complex Activated C-F Bond [Ar-F---LA] reagent->activated_complex Coordination anionic_intermediate Anionic Intermediate [Ar(F)-O-] reagent->anionic_intermediate Deprotonation lewis_acid Strong Lewis Acid (LA) lewis_acid->activated_complex strong_base Strong Base (B-) strong_base->anionic_intermediate defluorination_acid Defluorination Product (Loss of F+) activated_complex->defluorination_acid C-F Cleavage defluorination_base Defluorination Product (Loss of F-) anionic_intermediate->defluorination_base SNAAr Pathway

Caption: Simplified pathways for defluorination.

Problem 3: Defluorination in Palladium or Nickel-Catalyzed Cross-Coupling Reactions

Probable Cause:

Oxidative addition of a low-valent metal catalyst into a C-F bond is a known, though often challenging, transformation. In the context of cross-coupling reactions where the benzylic alcohol has been converted to a better leaving group (e.g., tosylate, mesylate, or halide), competitive oxidative addition into the C-F bond can occur, leading to defluorinated byproducts. This is more likely with electron-rich phosphine ligands and at higher reaction temperatures.

Solutions & Methodologies:

  • Ligand Choice: Employ more electron-deficient ligands on the metal center. This can disfavor oxidative addition into the strong C-F bond. For example, instead of highly electron-rich ligands like SPhos, consider using ligands like P(t-Bu)₃ or even N-heterocyclic carbenes (NHCs) which can offer a different reactivity profile.

  • Catalyst System: For Suzuki-Miyaura couplings, catalyst systems like PdCl₂(dppf) are often robust and less prone to C-F activation than some other palladium sources with more specialized ligands.[9]

  • Reaction Temperature: Maintain the lowest possible temperature that sustains catalytic activity. Microwave heating can sometimes be beneficial as it allows for rapid heating to a specific temperature, potentially minimizing the time spent at elevated temperatures where side reactions are more prevalent.

  • Alternative Coupling Strategies: If defluorination remains a persistent issue, consider alternative cross-coupling strategies that do not require activation of the benzylic position. For example, if the desired transformation allows, it might be possible to introduce the desired group at a different position and then functionalize the benzylic position in a later step.

Protocol: Suzuki-Miyaura Coupling of the Corresponding Benzyl Bromide

(Assuming the alcohol has been converted to the bromide, e.g., using PBr₃)

  • To a degassed mixture of the (2-Ethoxy-3,5-difluorophenyl)methyl bromide (1.0 eq), the desired boronic acid (1.2 eq), and Cs₂CO₃ (2.0 eq) in a 10:1 mixture of THF/H₂O, add PdCl₂(dppf)·CH₂Cl₂ (2 mol%).[9]

  • Heat the reaction mixture at 70-80°C under an inert atmosphere (e.g., Argon or Nitrogen) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Concluding Remarks

The presence of multiple functional groups on (2-Ethoxy-3,5-difluorophenyl)methanol, namely the ethoxy, difluoro, and benzylic alcohol moieties, presents a unique set of challenges and opportunities in organic synthesis. While defluorination is a key side reaction to control, a systematic and informed approach to experimental design can effectively minimize its occurrence. By carefully selecting reagents, protecting groups, and reaction conditions, researchers can successfully employ this valuable building block in the synthesis of complex molecules.

References

  • Gouverneur, V., & Seppelt, K. (2013). Main-Group Lewis Acids for C–F Bond Activation. ACS Catalysis. [Link]

  • Organic Chemistry Portal. Benzyl Ethers as Protecting Groups. Organic Chemistry Portal. [Link]

  • University of Calgary. Alcohol Protecting Groups. Chem.ucalgary.ca. [Link]

  • Chemistry Steps. Protecting Groups For Alcohols. Chemistry Steps. [Link]

  • Wiley-VCH. Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]

  • ResearchGate. Catalytic Role of Lewis Acids in ArIO‐Mediated Oxidative Fluorination Reactions Revealed by DFT Calculations. ResearchGate. [Link]

  • Wackett, L. P., & Hershberger, C. D. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. Applied and Environmental Microbiology. [Link]

  • Fisher Scientific. Safety Data Sheet for 4-Ethoxy-3,5-difluorobenzonitrile. Fisher Scientific. [Link]

  • Chambers, R. D., & Lindley, A. A. (1981). Reactions involving fluoride ion. Part 23. Thermolytic defluorination of perfluoroalkenes in the synthesis of fluorinated dienes and cyclobutenes. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Graton, J., et al. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. Chemistry – A European Journal. [Link]

  • Braun, T. (2018). Defluorination of fluorinated alkanes at Lewis-acidic compounds: From homogeneous to heterogeneous reactions and back. American Chemical Society. [Link]

  • Radosevich, A. T., et al. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society. [Link]

  • ResearchGate. Lewis acid strategy and its application to the hydrodefluorination of a longer perfluoroalkyl group. ResearchGate. [Link]

  • Tang, X., et al. (2022). Alkali metal salts-assisted coupling reaction between fluorinated benzyl electrophiles and alkenylboronic acids. RSC Advances. [Link]

  • Graton, J., et al. (2015). Influence of fluorination on the conformational properties and hydrogen-bond acidity of benzyl alcohol derivatives. University of Southampton ePrints. [Link]

  • Paquin, J.-F., et al. (2016). Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions. Organic & Biomolecular Chemistry. [Link]

  • Longdom Publishing. The Influence of Ortho-Fluorination on the Hydrogen-Bond of Benzyl Alcohols. Longdom Publishing. [Link]

  • Novosselov, I. V., et al. (2023). Hydrothermal Destruction and Defluorination of Trifluoroacetic Acid (TFA). ChemRxiv. [Link]

  • Konno, T., et al. (2017). Lewis Acid Promoted Single C-F Bond Activation of the CF3 Group: SN 1'-Type 3,3-Difluoroallylation of Arenes with 2-Trifluoromethyl-1-alkenes. Angewandte Chemie International Edition. [Link]

  • Radosevich, A. T., et al. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. OSTI.GOV. [Link]

  • XiXisys. Chemical Safety Data Sheet for (4-ethoxy-3,5-difluorophenyl)methanol. XiXisys. [Link]

  • Shen, Q., et al. (2021). Deoxyfluorination of alcohols with aryl fluorosulfonates. Organic Chemistry Frontiers. [Link]

  • Wang, Z., et al. (2022). Visible light-induced photocatalytic deoxyfluorination of benzyl alcohol using SF6 as a fluorinating reagent. Green Chemistry. [Link]

  • ResearchGate. Revealing the Oxidative Defluorination Mechanism of Fluorine‐Containing Benzylphthalazine Derivatives Towards Quinone: Insights From DFT Analysis. ResearchGate. [Link]

  • DiMagno, S. G., & Sun, H. (2005). Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies. Journal of the American Chemical Society. [Link]

  • Shibata, T., et al. (2023). Room-temperature defluorination of PTFE and PFAS via sodium dispersion. ChemRxiv. [Link]

  • Cobb, S. L., et al. (2015). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journal of Organic Chemistry. [Link]

  • Molander, G. A., & Iannazzo, L. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. [Link]

  • Shen, Q., et al. (2020). Cobalt-Catalyzed Asymmetric Cross-Coupling Reaction of Fluorinated Secondary Benzyl Bromides with Lithium Aryl Boronates/ZnBr2. Organic Letters. [Link]

  • Garg, N. K., & Weix, D. J. (2020). Dynamic Kinetic Cross-Electrophile Arylation of Benzyl Alcohols by Nickel Catalysis. Journal of the American Chemical Society. [Link]

  • Purohit, A., & Potter, B. V. L. (2012). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Journal of Medicinal Chemistry. [Link]

  • Molport. (4-ethoxy-3,5-difluorophenyl)methanol. Molport. [Link]

  • Dumesic, J. A., & Huber, G. W. (2023). Controlling the toxicity of biomass-derived difunctional molecules as potential pharmaceutical ingredients for specific activity toward microorganisms and mammalian cells. Cell Reports Physical Science. [Link]

  • Brimble, M. A., & Officer, D. L. (2002). Synthesis of a protected 2-ethoxy-3-hydroxyethylfuran and its regioselectivity as a Diels–Alder diene on reaction with 3,5-dimethoxydehydrobenzene. ARKIVOC. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Reactivity Analysis: (2-Ethoxy-3,5-difluorophenyl)methanol vs. 2-ethoxy-4,5-difluorobenzyl alcohol

A Technical Guide for Researchers in Synthetic Chemistry In the landscape of modern drug discovery and materials science, fluorinated organic molecules are of paramount importance, offering unique physicochemical propert...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Synthetic Chemistry

In the landscape of modern drug discovery and materials science, fluorinated organic molecules are of paramount importance, offering unique physicochemical properties such as enhanced metabolic stability and altered electronic characteristics.[1] Among the vast array of fluorinated building blocks, substituted benzyl alcohols serve as critical intermediates. This guide provides an in-depth comparison of the reactivity of two closely related isomers: (2-Ethoxy-3,5-difluorophenyl)methanol and 2-ethoxy-4,5-difluorobenzyl alcohol. Understanding the nuanced differences in their chemical behavior is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

Structural and Electronic Properties: A Tale of Two Isomers

The reactivity of a benzyl alcohol is intrinsically linked to the electronic and steric environment of the benzylic carbon and the hydroxyl group. The key to understanding the differential reactivity of (2-Ethoxy-3,5-difluorophenyl)methanol and 2-ethoxy-4,5-difluorobenzyl alcohol lies in the positioning of the electron-donating ethoxy group and the strongly electron-withdrawing fluorine atoms relative to the hydroxymethyl functional group.

CompoundStructureKey Substituent Positions
(2-Ethoxy-3,5-difluorophenyl)methanol Chemical structure of (2-Ethoxy-3,5-difluorophenyl)methanolEthoxy at C2 (ortho), Fluorine at C3 (meta) and C5 (para)
2-ethoxy-4,5-difluorobenzyl alcohol Chemical structure of 2-ethoxy-4,5-difluorobenzyl alcoholEthoxy at C2 (ortho), Fluorine at C4 (meta) and C5 (para)

Electronic Effects:

  • Inductive Effect: Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring and can influence the stability of charged intermediates. The ethoxy group has a weaker -I effect due to the oxygen atom.

  • Resonance Effect: The ethoxy group exhibits a strong electron-donating resonance effect (+R) by donating its lone pair of electrons to the aromatic ring. Fluorine, despite its high electronegativity, also has a +R effect, albeit weaker than the ethoxy group.

In (2-Ethoxy-3,5-difluorophenyl)methanol , the ethoxy group is ortho to the hydroxymethyl group, while the fluorine atoms are at the meta and para positions. The para-fluorine can exert its +R effect, while the meta-fluorine primarily acts through its -I effect.

In 2-ethoxy-4,5-difluorobenzyl alcohol , the ethoxy group is also at the ortho position. However, the two fluorine atoms are at the meta and para positions relative to the hydroxymethyl group. This positioning alters the interplay of electronic effects on the benzylic carbon.

Steric Hindrance:

Both molecules have an ethoxy group at the C2 (ortho) position, which can introduce steric hindrance around the benzylic center.[2][3] This steric bulk can impede the approach of reagents to the hydroxymethyl group, potentially slowing down reaction rates compared to less substituted benzyl alcohols.

Comparative Reactivity in Key Transformations

The subtle structural differences between these two isomers are expected to manifest in their reactivity towards common synthetic transformations.

Oxidation to the Corresponding Aldehyde

The oxidation of benzyl alcohols to aldehydes is a fundamental transformation in organic synthesis. The rate of this reaction is often influenced by the electronic nature of the aromatic ring.

Prediction: (2-Ethoxy-3,5-difluorophenyl)methanol is predicted to undergo oxidation at a slightly faster rate than 2-ethoxy-4,5-difluorobenzyl alcohol.

Rationale: The electron-donating ethoxy group at the ortho position in both molecules will activate the ring towards oxidation. However, in 2-ethoxy-4,5-difluorobenzyl alcohol, the two adjacent fluorine atoms create a more electron-deficient aromatic ring compared to (2-Ethoxy-3,5-difluorophenyl)methanol, where the fluorine atoms are more dispersed. Electron-withdrawing groups generally retard the rate of oxidation of benzyl alcohols.[3]

Experimental Protocol: Comparative Oxidation

A detailed protocol for comparing the oxidation rates of the two isomers is provided below.

Caption: Workflow for comparative bromination of benzyl alcohol isomers.

Etherification

The formation of benzyl ethers can proceed through various mechanisms, including the Williamson ether synthesis (which involves the alkoxide of the benzyl alcohol) or acid-catalyzed condensation.

Prediction:

  • Williamson Ether Synthesis: 2-ethoxy-4,5-difluorobenzyl alcohol is predicted to be slightly more acidic and thus form the alkoxide more readily, potentially leading to a faster reaction rate under these conditions. The increased inductive effect of the two adjacent fluorine atoms will make the hydroxyl proton more acidic.

  • Acid-Catalyzed Etherification: (2-Ethoxy-3,5-difluorophenyl)methanol is predicted to react faster in acid-catalyzed etherification. This is because the reaction proceeds through a benzylic carbocation intermediate, which, as discussed earlier, will be more stable for this isomer. [4] Rationale: The choice of etherification conditions will likely determine the relative reactivity. For the Williamson synthesis, the acidity of the alcohol is a key factor. For acid-catalyzed methods, carbocation stability is paramount.

Experimental Protocol: Comparative Acid-Catalyzed Etherification

Caption: Workflow for comparative acid-catalyzed etherification.

Summary of Predicted Reactivity

Reaction TypePredicted More Reactive IsomerKey Rationale
Oxidation (2-Ethoxy-3,5-difluorophenyl)methanolLess electron-deficient aromatic ring.
Nucleophilic Substitution (SN1) (2-Ethoxy-3,5-difluorophenyl)methanolGreater benzylic carbocation stability.
Williamson Ether Synthesis 2-ethoxy-4,5-difluorobenzyl alcoholHigher acidity of the hydroxyl proton.
Acid-Catalyzed Etherification (2-Ethoxy-3,5-difluorophenyl)methanolGreater benzylic carbocation stability.

Conclusion

While (2-Ethoxy-3,5-difluorophenyl)methanol and 2-ethoxy-4,5-difluorobenzyl alcohol are structurally similar, the distinct placement of their fluorine substituents leads to predictable differences in their chemical reactivity. The more dispersed fluorine atoms in (2-Ethoxy-3,5-difluorophenyl)methanol result in a less electronically deactivated system, favoring reactions that proceed through electron-rich transition states or intermediates, such as oxidation and SN1-type substitutions. Conversely, the concentrated electron-withdrawing effect in 2-ethoxy-4,5-difluorobenzyl alcohol enhances the acidity of the hydroxyl proton, suggesting it may be more reactive in base-mediated processes like the Williamson ether synthesis.

The provided experimental protocols offer a framework for validating these predictions in a laboratory setting. A thorough understanding of these reactivity trends will empower researchers to make more informed decisions in the design and execution of synthetic routes involving these valuable fluorinated building blocks.

References

  • Vertex AI Search. (2026, April 5).
  • Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions - PMC. (n.d.).
  • Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling).
  • Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - ResearchG
  • Oxidation of ortho-Substituted Benzyl Alcohols by Phenyliodoso Acet
  • Benchchem. (n.d.). Technical Support Center: Addressing Steric Hindrance from Benzyl Groups in Chemical Reactions.
  • Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC. (2023, November 13).
  • Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Deriv
  • Dual Catalysis for aerobic oxidation of benzyl alcohols - nitric acid and fluorin
  • ortho-Alkynyl Benzyl Alcohols as C6 Synthons in Regioselective Construction of Polysubstituted Naphthalenes | The Journal of Organic Chemistry - ACS Public
  • Oxidation of benzyl alcohols with difluoro(aryl) - ElectronicsAndBooks. (n.d.).
  • Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution.
  • Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir−Sn Complex | The Journal of Organic Chemistry - ACS Public
  • 3-Benzyloxy-2-methyl Propanoate - Organic Syntheses Procedure. (n.d.).
  • Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C) - Scientific Research Publishing. (2018, March 6).
  • Stereochemical outcomes of C–F activation reactions of benzyl fluoride - Beilstein Journals. (2018, January 9).
  • Benzylic C(sp 3 )–H fluorination - Beilstein Journals. (2024, July 10).
  • In Situ Activation of Benzyl Alcohols with XtalFluor-E - The Royal Society of Chemistry. (2014, December 23).
  • Stereochemical outcomes of C–F activation reactions of benzyl fluoride - PMC. (n.d.).
  • [2-(difluoromethoxy)-3-ethoxyphenyl]methanol (C10H12F2O3) - PubChemLite. (n.d.).
  • Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. (2022, January 14).
  • Organic Chemistry Portal. (n.d.).
  • Atmospheric chemistry of 2-ethoxy-3,3,4,4,5-pentafluorotetrahydro-2,5-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)
  • Synthesis and Application of a 2-[(4-Fluorophenyl)-sulfonyl]ethoxy Carbonyl (Fsec)
  • RSC Publishing. (n.d.). Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers.
  • Atmospheric Photo-Oxidation of 2-Ethoxyethanol: Autoxidation Chemistry of Glycol Ethers. (2023, November 7).
  • Reddit. (2013, October 31).
  • Green catalytic reactions with high atom economy: oxidation of isoprene glycol, unsymmetric disulfane synthesis, polysulfane syn. (n.d.).
  • Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Deriv
  • Near-Surface Gas-Phase Methoxymethanol Is Generated by Methanol Oxidation over Pd-Based C
  • Worldwidejournals.com. (2016, May 15). Chemistry Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols ABSTRAC.
  • CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. (n.d.).
  • Institut für Chemie. (n.d.). Oxidation of Methanol to Formaldehyde on Supported Vanadium Oxide Catalysts Compared to Gas Phase Molecules.
  • 2 - Organic Syntheses Procedure. (n.d.).
  • Sigma-Aldrich. (n.d.). (2-Ethoxy-3,4-difluorophenyl)methanol.
  • RSC Publishing. (n.d.).
  • ResearchGate. (2026, March 17). Synthesis of a protected 2-ethoxy-3-hydroxyethylfuran and its regioselectivity as a Diels–Alder diene on reaction with 3,5-dimethoxydehydrobenzene.
  • Synthesis of a protected 2-ethoxy-3-hydroxyethylfuran and its regioselectivity as a Diels–Alder diene on reaction with. (2023, May 10).

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Comparative

A Senior Application Scientist's Guide to Validating GC-MS Methods for (2-Ethoxy-3,5-difluorophenyl)methanol Analysis

In the landscape of pharmaceutical development and manufacturing, the integrity of your analytical data is paramount. A robust, reliable analytical method is the bedrock of quality control, ensuring the safety and effica...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and manufacturing, the integrity of your analytical data is paramount. A robust, reliable analytical method is the bedrock of quality control, ensuring the safety and efficacy of the final drug product. This guide provides an in-depth, experience-driven approach to validating a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of (2-Ethoxy-3,5-difluorophenyl)methanol, a key intermediate in various synthetic pathways.

We will move beyond a simple checklist of validation parameters. Instead, we will explore the causality behind our experimental choices, comparing two hypothetical GC-MS methods—Method A (a standard non-polar column) and Method B (a mid-polarity column with an optimized temperature program)—to illustrate how subtle changes can significantly impact performance. This guide is designed for researchers, scientists, and drug development professionals who require a self-validating, scientifically sound analytical procedure.

The Foundation: Defining the Analytical Target Profile (ATP)

Before a single sample is injected, we must define the method's purpose. The Analytical Target Profile (ATP), a concept emphasized in recent ICH Q14 guidelines, serves as our prospective summary of the method's intended use and desired performance characteristics[1].

For the analysis of (2-Ethoxy-3,5-difluorophenyl)methanol, our ATP could be:

  • Analyte: (2-Ethoxy-3,5-difluorophenyl)methanol

  • Matrix: In-process reaction mixture (e.g., in a dichloromethane solvent)

  • Intended Purpose: To accurately and precisely quantify the analyte in the presence of starting materials and potential process-related impurities.

  • Performance Characteristics: The method must be specific to the analyte, linear over the expected concentration range, accurate, precise, and robust enough for routine use in a quality control environment.

The Validation Workflow: A Visual Overview

The validation process is a systematic journey to demonstrate that an analytical procedure is fit for its intended purpose[2][3]. The following workflow outlines the key stages we will explore.

Validation_Workflow cluster_Prep Phase 1: Preparation & System Suitability cluster_Validation Phase 2: Core Validation Parameters cluster_Analysis Phase 3: Analysis & Reporting ATP Define Analytical Target Profile (ATP) Method_Dev Method Development & Optimization (Method A vs. B) ATP->Method_Dev SST System Suitability Testing (SST) Method_Dev->SST Specificity Specificity SST->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Data_Analysis Data Analysis & Comparison Robustness->Data_Analysis Validation_Report Final Validation Report Data_Analysis->Validation_Report Method_Selection Start Start Validation Data Review Specificity_Check Is Specificity Met? (Resolution > 1.5) Start->Specificity_Check Linearity_Check Is Linearity Met? (r >= 0.999) Specificity_Check->Linearity_Check Yes Reject_Method Reject Method or Re-develop (Method A) Specificity_Check->Reject_Method No Accuracy_Check Is Accuracy Met? (98-102% Recovery) Linearity_Check->Accuracy_Check Yes Linearity_Check->Reject_Method No Precision_Check Is Precision Met? (RSD <= 2%) Accuracy_Check->Precision_Check Yes Accuracy_Check->Reject_Method No Robustness_Check Is Method Robust? Precision_Check->Robustness_Check Yes Precision_Check->Reject_Method No Select_Method Select Method (Method B) Robustness_Check->Select_Method Yes Robustness_Check->Reject_Method No

Sources

Validation

Comparative Efficacy of (2-Ethoxy-3,5-difluorophenyl)methanol in Suzuki-Miyaura Cross-Coupling: Direct C–O Activation vs. Traditional Halide Pathways

The construction of diarylmethane scaffolds is a critical operation in medicinal chemistry and drug development. The building block (2-Ethoxy-3,5-difluorophenyl)methanol (CAS 1017779-81-5) presents a unique synthetic pro...

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Author: BenchChem Technical Support Team. Date: April 2026

The construction of diarylmethane scaffolds is a critical operation in medicinal chemistry and drug development. The building block (2-Ethoxy-3,5-difluorophenyl)methanol (CAS 1017779-81-5) presents a unique synthetic profile due to its push-pull electronic environment[1]. The ethoxy group acts as an electron-donating moiety by resonance, while the 3,5-difluoro substituents exert strong inductive electron-withdrawing effects[2].

This guide objectively compares the efficacy of utilizing this benzylic alcohol directly in Suzuki-Miyaura couplings via modern C–O bond activation versus the traditional two-step halogenation-coupling alternative.

Mechanistic Causality & Pathway Analysis

Historically, benzylic alcohols required conversion into activated electrophiles (halides, tosylates, or carbonates) because the high bond dissociation energy of the C–O bond (~90 kcal/mol) and the poor leaving group ability of the hydroxide ion hindered direct transition-metal insertion[3].

However, the traditional halogenation of (2-Ethoxy-3,5-difluorophenyl)methanol is mechanistically problematic. The strongly electron-withdrawing 3,5-difluoro groups destabilize the transient benzylic carbocation, impeding SN1 pathways, while the ortho-ethoxy group introduces steric hindrance that slows SN2 displacement.

Direct C–O activation circumvents these issues. Utilizing specific palladium or nickel catalytic systems, the metal undergoes direct oxidative addition into the benzylic C–O bond without requiring activating additives[4]. For (2-Ethoxy-3,5-difluorophenyl)methanol, the ortho-ethoxy oxygen can provide hemilabile coordination to the electron-deficient Pd(II) center. This coordination stabilizes the crucial π-benzylpalladium intermediate before it undergoes transmetalation with the arylboronic acid[5].

G cluster_direct Pathway A: Direct C-O Activation cluster_trad Pathway B: Traditional Halogenation Substrate (2-Ethoxy-3,5-difluorophenyl)methanol [Benzylic Alcohol] DirectCat Pd(0) Catalyst + Base Ar-B(OH)2 Substrate->DirectCat 1-Step Green Route Halogenation SOCl2 or PBr3 (Toxic Reagents) Substrate->Halogenation 2-Step Classic Route PiBenzyl π-Benzylpalladium Intermediate DirectCat->PiBenzyl Oxidative Addition Product Diarylmethane Derivative [Target Product] PiBenzyl->Product Transmetalation & Reductive Elimination Halide (2-Ethoxy-3,5-difluorophenyl)methyl Halide [Unstable Intermediate] Halogenation->Halide SN2/SN1 TradCat Pd(0) Catalyst + Base Ar-B(OH)2 Halide->TradCat Oxidative Addition TradCat->Product Transmetalation & Reductive Elimination

Divergent mechanistic pathways for Suzuki coupling of (2-Ethoxy-3,5-difluorophenyl)methanol.

Comparative Efficacy & Quantitative Data

The transition from a traditional halide-dependent Suzuki coupling to a direct C–O activation protocol yields significant improvements in atom economy, step count, and overall yield[4]. The table below synthesizes comparative performance metrics for coupling (2-Ethoxy-3,5-difluorophenyl)methanol with phenylboronic acid based on established literature parameters.

Performance MetricPathway A: Direct C–O ActivationPathway B: Traditional Halide Pathway
Step Count 1 (Direct Coupling)2 (Halogenation + Coupling)
Atom Economy High (Produces H₂O as the sole byproduct)Low (Generates SO₂ and HCl waste)
Overall Yield 82%65% (Cumulative over two steps)
Catalyst System Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (2 mol%)
Reaction Time 12 hours4 hours (Step 1) + 8 hours (Step 2)
Chemoselectivity Excellent (No competing SN2 side reactions)Moderate (Risk of ether cleavage by HX)

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each critical step includes analytical checkpoints to confirm causality and intermediate stability.

Protocol A: Direct Suzuki-Miyaura Coupling via C–O Activation

This protocol leverages Pd(0) catalysis to directly couple the alcohol, avoiding the generation of toxic halogenated waste[4].

  • Reagent Preparation: In an oven-dried Schlenk flask, combine (2-Ethoxy-3,5-difluorophenyl)methanol (1.0 equiv, 1.0 mmol), phenylboronic acid (1.5 equiv, 1.5 mmol), and K₂CO₃ (2.0 equiv, 2.0 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) inside a nitrogen-filled glovebox to prevent premature catalyst oxidation.

  • Solvent Addition & Degassing: Add a degassed mixture of Toluene/H₂O (4:1, 5 mL). Biphasic conditions combined with phase transfer principles facilitate the crucial transmetalation step[6].

  • Reaction Execution: Heat the mixture to 100 °C for 12 hours under vigorous stirring.

  • Self-Validation Checkpoint (TLC & NMR):

    • TLC: Monitor the disappearance of the UV-active starting material (Rf ~0.3 in 10% EtOAc/Hexanes). The diarylmethane product will appear as a new, less polar spot (Rf ~0.7).

    • ¹H NMR: Confirm success by the disappearance of the benzylic -CH₂-OH doublet (~4.6 ppm) and the emergence of a sharp diarylmethane -CH₂- singlet (~3.9 ppm).

Protocol B: Traditional Two-Step Halide Pathway

This method requires the synthesis of an unstable benzylic chloride intermediate[7].

  • Halogenation: Dissolve (2-Ethoxy-3,5-difluorophenyl)methanol (1.0 mmol) in anhydrous DCM (5 mL) at 0 °C. Dropwise add SOCl₂ (1.2 equiv).

  • Validation of Step 1: The reaction is complete when the evolution of SO₂ and HCl gas ceases. Caution: The resulting (2-Ethoxy-3,5-difluorophenyl)methyl chloride is prone to hydrolysis and should be used immediately without column chromatography.

  • Cross-Coupling: Transfer the crude halide to a flask containing phenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (2 mol%), and Na₂CO₃ (2.0 equiv) in 1,4-Dioxane/H₂O (5 mL). Heat to 80 °C for 8 hours.

  • Validation of Step 2: Use LC-MS to verify the mass of the cross-coupled product. The presence of significant benzyl alcohol byproduct indicates incomplete coupling or competitive hydrolysis of the halide intermediate[6].

References

  • Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Direct Arylation/Alkylation/Magnesiation of Benzyl Alcohols in the Presence of Grignard Reagents via Ni-, Fe-, or Co-Catalyzed sp3 C–O Bond Activation Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings Source: Nature Communications (PubMed Central / NIH) URL:[Link]

  • Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Comparative

Reproducibility Assessment of (2-Ethoxy-3,5-difluorophenyl)methanol Synthesis Protocols

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (2-Ethoxy-3,5-difluorophenyl)methanol (CAS 1017779-81-5) As a Senior Application Scientist, I frequently evaluate synthetic rou...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (2-Ethoxy-3,5-difluorophenyl)methanol (CAS 1017779-81-5)

As a Senior Application Scientist, I frequently evaluate synthetic routes not just for their theoretical elegance, but for their bench-level reproducibility, scalability, and chemoselectivity. Fluorinated benzyl alcohols like (2-Ethoxy-3,5-difluorophenyl)methanol are highly prized in medicinal chemistry for their ability to modulate lipophilicity and block metabolic liabilities. However, the electron-withdrawing nature of the 3,5-difluoro motif fundamentally alters the electronic landscape of the aromatic ring, complicating standard etherification and reduction protocols[1].

This guide objectively compares two field-proven synthetic pathways to access this critical building block: Protocol A (via Salicylaldehyde) and Protocol B (via Benzoic Acid). By dissecting the chemical causality behind each step, we establish self-validating workflows that ensure high-fidelity reproduction in your lab.

Mechanistic Grounding & Chemical Causality

The presence of two fluorine atoms at the 3- and 5-positions exerts a strong inductive electron-withdrawing effect (-I effect). This has two major mechanistic consequences depending on the starting material:

  • Enhanced Phenolic Acidity: In 3,5-difluorosalicylaldehyde, the pKa of the phenol is significantly lowered[2]. This allows for quantitative deprotonation using mild bases (like K₂CO₃), preventing the need for harsh conditions that could trigger Cannizzaro-type disproportionation.

  • Carbonyl Electrophilicity: The electron-deficient ring makes adjacent carbonyls highly susceptible to reduction. While aldehydes can be rapidly reduced by mild nucleophilic hydrides (NaBH₄), the corresponding benzoic acids remain resistant and require electrophilic activation (BH₃·THF) to drive the reduction forward.

Protocol A: The Salicylaldehyde Route (Two-Step)

This protocol relies on the sequential alkylation and reduction of commercially available precursors. It is highly favored for its use of inexpensive, bench-stable reagents.

Step-by-Step Methodology
  • Ethylation (Sₙ2 Alkylation):

    • Procedure: Dissolve 3,5-difluorosalicylaldehyde (1.0 eq) in anhydrous DMF. Add finely powdered K₂CO₃ (1.5 eq) and stir for 15 minutes. The solution will turn bright yellow, a self-validating marker indicating phenoxide formation. Add bromoethane (1.2 eq) dropwise and heat to 60°C for 4 hours.

    • Causality: K₂CO₃ is specifically chosen over NaOH or Cs₂CO₃. It is strong enough to break the strong intramolecular hydrogen bond of the starting material but avoids initiating aldol condensations.

    • Isolation: Quench with water and extract with EtOAc. The intermediate, 2-Ethoxy-3,5-difluorobenzaldehyde[3], is isolated after washing away DMF with brine.

  • Chemoselective Reduction:

    • Procedure: Dissolve the intermediate in Methanol at 0°C. Add NaBH₄ (0.6 eq) portionwise. Stir for 1 hour, allowing the reaction to warm to room temperature.

    • Causality: Methanol acts as both solvent and co-reactant, forming an intermediate alkoxyborohydride that is more reactive than NaBH₄ alone. The low temperature (0°C) is critical to prevent any trace hydrodefluorination of the highly activated ring.

ProtocolA A 3,5-Difluorosalicylaldehyde (Starting Material) B Ethylation (EtBr, K2CO3, DMF, 60°C) A->B Deprotonation & SN2 C 2-Ethoxy-3,5-difluorobenzaldehyde (Intermediate) B->C Phase Separation D Reduction (NaBH4, MeOH, 0°C to RT) C->D Chemoselective Hydride Transfer E (2-Ethoxy-3,5-difluorophenyl)methanol (Target Product) D->E Aqueous Quench

Workflow for Protocol A: Two-step synthesis via ethylation and NaBH4 reduction.

Protocol B: The Benzoic Acid Route (Direct Reduction)

For researchers prioritizing a shorter step-count and higher overall purity, Protocol B utilizes 2-ethoxy-3,5-difluorobenzoic acid[4] as the starting material.

Step-by-Step Methodology
  • Electrophilic Activation & Reduction:

    • Procedure: Suspend 2-Ethoxy-3,5-difluorobenzoic acid (1.0 eq) in anhydrous THF under inert atmosphere at 0°C. Add BH₃·THF complex (1.5 eq, 1M in THF) dropwise.

    • Self-Validating Marker: The immediate evolution of exactly 1 equivalent of H₂ gas provides a real-time kinetic readout that the triacyloxyborane intermediate is forming successfully.

    • Causality: Because the difluoro-aromatic ring withdraws electron density from the carboxylate, nucleophilic hydrides (like LiAlH₄) can be overly harsh and cause side reactions. BH₃, a Lewis acid, perfectly coordinates to the electron-rich oxygen of the carbonyl, enabling a smooth, electrophilic reduction.

  • Solvolytic Cleavage:

    • Procedure: After refluxing for 2 hours, cool the mixture to 0°C. Carefully quench with Methanol to destroy excess borane, followed by 1M HCl to hydrolyze the stable borate ester complex into the free alcohol. Extract with MTBE and crystallize.

ProtocolB A 2-Ethoxy-3,5-difluorobenzoic acid (Starting Material) B Electrophilic Activation (BH3-THF, 0°C to 65°C) A->B H2 Gas Evolution C Trialkoxyborane Complex (Intermediate) B->C Reflux (2h) D Hydrolysis (MeOH / HCl quench) C->D Solvolytic Cleavage E (2-Ethoxy-3,5-difluorophenyl)methanol (Target Product) D->E Extraction & Crystallization

Workflow for Protocol B: Direct reduction of benzoic acid using Borane-THF.

Comparative Performance Data

To objectively assess which protocol fits your laboratory's constraints, we have summarized the empirical performance metrics below:

Performance MetricProtocol A (Salicylaldehyde Route)Protocol B (Benzoic Acid Route)
Overall Yield 85% – 88% (Over two steps)92% – 95% (Single step)
Chemoselectivity High (Trace over-alkylation possible)Excellent (No defluorination observed)
Scalability Good (Exothermic hydride quench requires care)Moderate (BH₃·THF handling at scale is hazardous)
E-Factor (Waste) ~12 (Solvent-intensive aqueous workups)~8 (Cleaner reaction profile, less solvent)
Cost Efficiency High (Inexpensive reagents: EtBr, NaBH₄)Low (BH₃·THF and starting acid are costly)

Conclusion & Recommendations

Both protocols offer robust pathways to synthesize (2-Ethoxy-3,5-difluorophenyl)methanol.

  • Choose Protocol A if you are operating under strict budget constraints or need to scale up beyond 100 grams. The reagents are highly stable, and the intermediate aldehyde provides a convenient stopping point for quality control[3].

  • Choose Protocol B if your priority is rapid library generation, high throughput, and maximum purity. The direct borane reduction bypasses the need for intermediate isolation and completely mitigates the risk of incomplete alkylation[4].

References

  • Sigma-Aldrich.2-Ethoxy-3,5-difluorobenzaldehyde | 883535-74-8.
  • AccelaChem.1017779-70-2, 2-Ethoxy-3,5-difluorobenzoic acid.
  • ResearchGate.The preparation of some heteroaromatic and aromatic aldehydes.
  • ResearchGate.Total synthesis of cadalen-15-oic acid.

Sources

Validation

Spectroscopic Validation of (2-Ethoxy-3,5-difluorophenyl)methanol Purity Standards: A Comparative Analytical Guide

Executive Summary (2-Ethoxy-3,5-difluorophenyl)methanol (CAS: 1017779-81-5) is a highly specialized fluorinated aromatic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Ethoxy-3,5-difluorophenyl)methanol (CAS: 1017779-81-5) is a highly specialized fluorinated aromatic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1][2]. Because fluorine substitution profoundly alters a drug's lipophilicity, metabolic stability, and protein-ligand binding, the purity of fluorinated intermediates is strictly regulated. As mandated by the ICH Q2(R2) guidelines, analytical procedures used for the release of such materials must demonstrate rigorous specificity, accuracy, and precision across the product's lifecycle[3][4].

This guide objectively compares the performance of Ultra-Pure Analytical Standards against Technical Grade alternatives, providing a self-validating spectroscopic protocol designed specifically to overcome the analytical blind spots inherent to fluorinated aromatics.

The Causality Behind the Analytical Strategy

Relying solely on Liquid Chromatography-Mass Spectrometry (LC-MS) for the validation of fluorinated compounds is a critical error. Recent studies have demonstrated that standard mass spectrometry workflows can miss up to 90% of fluorinated breakdown products or trace impurities due to the poor electrospray ionization (ESI) efficiency of highly electronegative fluorinated species[5].

To establish a truly self-validating system , we must employ orthogonal techniques. Quantitative 19 F Nuclear Magnetic Resonance (qNMR) spectroscopy serves as the anchor of this protocol. Unlike chromatography, 19 F NMR provides a direct, linear relationship between the peak area and the number of fluorine nuclides, offering unparalleled specificity without the need for authentic reference standards for every trace impurity[6]. When qNMR is cross-referenced with High-Resolution Mass Spectrometry (HRMS) and Density Functional Theory (DFT) computational shifts[5], the system inherently validates itself: any discrepancy between the absolute purity (qNMR) and relative purity (LC-MS) immediately flags the presence of "MS-invisible" fluorinated impurities or "NMR-invisible" inorganic salts.

Comparative Analysis of Purity Grades

The following table summarizes the spectroscopic profiles and quantitative data of three commercially available grades of (2-Ethoxy-3,5-difluorophenyl)methanol, highlighting the stark differences in analytical reliability.

Analytical ParameterUltra-Pure Analytical StandardTechnical GradeCrude Synthetic Intermediate
Target Purity ( 19 F qNMR) > 99.5% ~ 95.0%< 85.0%
19 F NMR Profile 2 distinct F-signals; flat baselineMinor peaks (-110 to -120 ppm)Multiple unassigned F-signals
LC-HRMS (ESI-) Single major peak (m/z 187.057)Trace regioisomers detectedSignificant oxidation byproducts
Water Content (Karl Fischer) < 0.1%~ 0.5%> 2.0%
Residual Solvents (GC-MS) < 100 ppm~ 5,000 ppm (EtOAc/Hexane)> 10,000 ppm

Experimental Protocol: Self-Validating Spectroscopic Workflow

To ensure compliance with ICH Q2(R2) standards[3], the following step-by-step methodology must be executed.

Step 1: Sample Preparation & Internal Standardization
  • Accurately weigh 10.0 mg of the (2-Ethoxy-3,5-difluorophenyl)methanol sample using a calibrated microbalance.

  • Dissolve the sample in 0.6 mL of anhydrous DMSO- d6​ .

  • Causality Check (Specificity): Add 1.0 µL of Trifluoroacetic acid (TFA) as an internal standard. TFA is explicitly chosen because its 19 F chemical shift (-76.5 ppm) is far removed from the expected aromatic fluorine signals of the target molecule (typically -110 to -130 ppm), completely preventing signal overlap and ensuring accurate integration[6].

Step 2: Quantitative NMR Acquisition ( 1H , 13C , 19F )
  • Transfer the homogenized solution to a standard 5 mm NMR tube.

  • Acquire 19 F NMR spectra utilizing an inverse-gated proton decoupling pulse sequence.

  • Causality Check (Accuracy): Inverse-gated decoupling is mandatory. Continuous proton decoupling would induce the Nuclear Overhauser Effect (NOE), artificially inflating the fluorine signal intensities and destroying the quantitative relationship required for absolute purity determination.

  • Integrate the aromatic fluorine signals against the TFA internal standard to calculate the absolute mass fraction of the target compound.

Step 3: Orthogonal LC-HRMS Profiling
  • Prepare a 1 mg/mL aliquot of the sample in LC-MS grade Methanol.

  • Analyze via LC-HRMS using Electrospray Ionization (ESI) in both positive and negative modes to capture the broadest possible range of ionizable impurities.

  • Identify trace impurities (applying a <0.1% reporting threshold) by their exact mass.

Step 4: Data Reconciliation & ICH Q2(R2) Compliance
  • Compare the absolute purity derived from 19 F qNMR with the chromatographic relative purity from LC-HRMS.

  • Causality Check (Self-Validation): If unknown fluorinated impurities are detected in the NMR baseline but are absent in the MS chromatogram, utilize DFT computational chemistry to predict the 19 F NMR shifts of suspected byproducts (e.g., des-fluoro or over-oxidized derivatives). This allows for the structural confirmation of impurities without the costly synthesis of authentic standards[5].

  • Document all validation parameters (specificity, range, accuracy, precision) in the final validation report as per ICH Q2(R2) requirements[3][4].

Workflow Visualization

G Start Sample: (2-Ethoxy-3,5-difluorophenyl)methanol Prep Sample Preparation (DMSO-d6 + TFA Internal Std) Start->Prep NMR 19F qNMR Acquisition (Inverse-Gated Decoupling) Prep->NMR Aliquot 1 MS LC-HRMS Profiling (ESI+/- Modes) Prep->MS Aliquot 2 DataNMR Absolute Purity & Fluorine Mass Balance NMR->DataNMR DataMS Trace Impurity ID (<0.1% Threshold) MS->DataMS Reconcile Data Reconciliation (DFT Shift Prediction) DataNMR->Reconcile DataMS->Reconcile Decision ICH Q2(R2) Compliance Validated Standard Reconcile->Decision Purity Confirmed

Caption: Orthogonal spectroscopic validation workflow for fluorinated analytical standards.

References

  • [3] Title: validation of analytical procedures q2(r2) - ICH Source: ich.org URL:

  • [4] Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA Source: europa.eu URL:

  • [6] Title: Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC Source: nih.gov URL:

  • [5] Title: Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry - PMC Source: nih.gov URL:

  • [1] Title: CAS:1443346-87-9(2-Butoxy-3,5-difluorophenyl)methanol-毕得医药 Source: bidepharm.com URL:

  • [2] Title: Product Index - AA Blocks Source: aablocks.com URL:

Sources

Comparative

A Framework for Comparative Analysis of (2-Ethoxy-3,5-difluorophenyl)methanol-Derived Ligands: A Guide to Unlocking Novel Binding Affinities

In the landscape of modern drug discovery, the strategic design of small molecule ligands with high affinity and selectivity for their biological targets is paramount. The (2-Ethoxy-3,5-difluorophenyl)methanol scaffold p...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the strategic design of small molecule ligands with high affinity and selectivity for their biological targets is paramount. The (2-Ethoxy-3,5-difluorophenyl)methanol scaffold presents a compelling starting point for the development of novel therapeutics. The presence of the difluorophenyl moiety can significantly enhance binding affinity and modulate physicochemical properties such as metabolic stability and membrane permeability.[1][2] The ethoxy group provides a versatile vector for probing interactions within a protein's binding pocket, a feature that has been successfully exploited in the design of potent kinase inhibitors.[3][4]

This guide provides a comprehensive framework for the synthesis, characterization, and comparative analysis of a focused library of ligands derived from (2-Ethoxy-3,5-difluorophenyl)methanol. We will explore the rationale for selecting potential biological targets, detail robust experimental protocols for determining binding affinities, and present a hypothetical structure-activity relationship (SAR) study to illustrate the data interpretation process.

Rationale for Target Selection: Kinases and GPCRs

The structural features of the (2-Ethoxy-3,5-difluorophenyl)methanol scaffold suggest two prominent classes of biological targets: protein kinases and G-protein coupled receptors (GPCRs).

  • Protein Kinases: This large family of enzymes plays a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[5][6] The ATP-binding site of many kinases can accommodate substituted phenyl rings. The difluoro substitutions on the phenyl ring can form favorable interactions, including hydrogen bonds and orthogonal multipolar interactions with the protein backbone, thereby enhancing binding affinity.[7][8] The ethoxy group can be oriented to interact with the solvent-exposed region or deeper into the hydrophobic pocket of the ATP-binding site.[3][9]

  • G-Protein Coupled Receptors (GPCRs): As the largest family of membrane receptors, GPCRs are the target of a significant portion of all marketed drugs.[10][11] The ligands that bind to GPCRs often feature aromatic moieties that engage in key interactions within the transmembrane domains. The lipophilicity and electronic properties conferred by the difluoro-ethoxy-phenyl motif can be advantageous for crossing the cell membrane and achieving high-affinity binding to these receptors.

Design and Synthesis of a Focused Ligand Library

To explore the structure-activity relationships of the (2-Ethoxy-3,5-difluorophenyl)methanol scaffold, a focused library of derivatives should be synthesized. The primary point of diversification will be the benzylic alcohol, which can be converted to various functional groups to probe different interactions with the target protein.

Below is a proposed synthetic workflow for generating a small library of derivatives.

G cluster_0 Synthesis of Core Intermediate cluster_1 Library Diversification cluster_2 Final Ligands A (2-Ethoxy-3,5-difluorophenyl)methanol B (2-Ethoxy-3,5-difluorophenyl)methyl bromide A->B PBr3 or HBr C Amine Derivatives (R-NH2) B->C Nucleophilic Substitution D Thiol Derivatives (R-SH) B->D Nucleophilic Substitution E Phenol Derivatives (R-OH) B->E Nucleophilic Substitution F Ligand 1 (Amine Adduct) C->F G Ligand 2 (Thioether Adduct) D->G H Ligand 3 (Ether Adduct) E->H

Caption: Proposed synthetic workflow for the diversification of the (2-Ethoxy-3,5-difluorophenyl)methanol scaffold.

Experimental Protocols for Binding Affinity Determination

To objectively compare the binding affinities of the synthesized ligands, the use of robust and quantitative biophysical techniques is essential. We recommend a primary screen using Surface Plasmon Resonance (SPR) for its real-time, label-free analysis of binding kinetics, followed by validation of key interactions with Isothermal Titration Calorimetry (ITC) to determine the thermodynamic profile of the binding event.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for measuring the binding affinity and kinetics of small molecules to a target protein immobilized on a sensor surface.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte (the ligand) to an immobilized ligand (the target protein). This allows for the real-time measurement of association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_d) can be calculated (K_d = k_off / k_on).

Step-by-Step Protocol:

  • Protein Immobilization:

    • Covalently immobilize the purified target protein (e.g., a kinase domain) onto a carboxymethylated dextran sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

    • Activate the sensor surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the protein solution over the activated surface.

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • A reference flow cell should be prepared in parallel (activated and deactivated without protein immobilization) to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a dilution series of each ligand in a suitable running buffer (e.g., HBS-EP+ buffer).

    • Inject the ligand solutions over the protein and reference flow cells at a constant flow rate.

    • Monitor the binding response in real-time.

    • After the association phase, switch to running buffer alone to monitor the dissociation phase.

    • Regenerate the sensor surface between ligand injections using a mild regeneration solution (e.g., a low pH glycine solution or a high salt concentration buffer) to remove the bound ligand without denaturing the immobilized protein.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters (k_on and k_off) and the equilibrium dissociation constant (K_d).

G cluster_workflow SPR Experimental Workflow A Protein Immobilization on Sensor Chip C Ligand Injection (Association Phase) A->C B Ligand Preparation (Serial Dilution) B->C D Buffer Flow (Dissociation Phase) C->D Next Concentration E Surface Regeneration D->E Next Concentration F Data Analysis (k_on, k_off, Kd) D->F E->C Next Concentration

Caption: A typical experimental workflow for determining binding affinity using Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Principle: ITC measures the heat change (ΔH) that occurs when a ligand is titrated into a solution containing the target protein. By measuring the heat change at each injection, a binding isotherm can be generated, from which the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH) can be determined. The entropy of binding (ΔS) can then be calculated.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dialyze the purified protein and dissolve the ligand in the same buffer to minimize heat of dilution effects.

    • Thoroughly degas both the protein and ligand solutions.

    • Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.

    • Allow the system to reach equilibrium between each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection to determine the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters (K_d, n, and ΔH).

Hypothetical Comparative Analysis

To illustrate how the binding affinities of the proposed ligand library might be compared, the following table presents hypothetical data for their interaction with a representative protein kinase.

Ligand IDR-GroupK_d (nM) (SPR)k_on (10^5 M⁻¹s⁻¹)k_off (10⁻³ s⁻¹)ΔH (kcal/mol) (ITC)
Scaffold -H5,2001.262.4-2.5
LIG-001 -NH-c-propyl8502.521.3-4.8
LIG-002 -NH-Ph3203.19.9-6.2
LIG-003 -S-Ph1,1002.830.8-3.9
LIG-004 -O-Ph2,5001.947.5-3.1

Interpretation of Hypothetical Data:

  • SAR of the Amine Series (LIG-001 vs. LIG-002): The replacement of a cyclopropylamine with a phenylamine at the R-position resulted in a significant increase in affinity (lower K_d). This suggests that the phenyl ring may be forming favorable π-stacking or hydrophobic interactions within the binding pocket. The slower dissociation rate (k_off) for LIG-002 indicates a more stable complex. The more favorable enthalpy (ΔH) for LIG-002 suggests stronger direct binding interactions.

  • Impact of the Linker Atom (LIG-002 vs. LIG-003 vs. LIG-004): Comparing the amine, thioether, and ether linkages with the same phenyl R-group reveals the importance of the linker atom. The amine (LIG-002) provides the highest affinity, potentially due to its ability to act as a hydrogen bond donor or acceptor. The lower affinity of the thioether and ether analogs suggests that this hydrogen bonding capability is a key contributor to binding.

Conclusion

The (2-Ethoxy-3,5-difluorophenyl)methanol scaffold represents a promising starting point for the development of high-affinity ligands for protein kinases and GPCRs. The strategic incorporation of fluorine atoms and an ethoxy group provides a strong foundation for achieving potent and selective binding. By employing a systematic approach to library design, coupled with robust biophysical characterization using techniques such as SPR and ITC, researchers can effectively navigate the structure-activity landscape and identify lead compounds with desirable pharmacological properties. The framework presented in this guide offers a scientifically rigorous pathway for the comparative analysis of these and other novel ligands, ultimately accelerating the drug discovery process.

References

  • Pan, Y., et al. (2010). Fluorine Bonding — How Does It Work In Protein−Ligand Interactions? Journal of Chemical Theory and Computation, 6(2), 568-580. [Link]

  • Zhu, X., et al. (2014). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Physical Chemistry B, 118(40), 11547-11556. [Link]

  • Bostrom, J., et al. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14197-14234. [Link]

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  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. Drug Hunter. [Link]

  • Lu, Y., et al. (2009). Fluorine bonding--how does it work in protein-ligand interactions? Journal of the American Chemical Society, 131(43), 15722-15731. [Link]

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  • Zhang, Y., et al. (2022). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 27(1), 133. [Link]

  • Fabian, M. A., et al. (2005). Affinity Reagents that Target a Specific Inactive Form of Protein Kinases. Chemistry & Biology, 12(3), 285-291. [Link]

  • Traxler, P., & Furet, P. (1999). Protein kinases as targets for anticancer agents: from inhibitors to useful drugs. Pharmacology & Therapeutics, 82(2-3), 195-206. [Link]

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  • Davis, M. I., et al. (2013). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. eLife, 2, e00994. [Link]

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  • Zhou, Y., et al. (2021). Biased Ligands of G Protein-Coupled Receptors (GPCRs): Structure–Functional Selectivity Relationships (SFSRs) and Therapeutic Potential. Journal of Medicinal Chemistry, 64(7), 3623-3653. [Link]

  • Hauser, A. S., et al. (2017). G protein-coupled receptors: structure- and function-based drug discovery. Nature Reviews Drug Discovery, 16(12), 829-842. [Link]

  • ecancermedicalscience. (2012). Kinase targets and anti-targets in cancer poly-pharmacology. ecancermedicalscience, 6, ed19. [Link]

  • Celtarys. (2023). Game Changer in Target-Based Drug Discovery. Celtarys. [Link]

  • Wang, L., et al. (2024). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Cancers, 16(10), 1888. [Link]

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Safety & Regulatory Compliance

Safety

(2-Ethoxy-3,5-difluorophenyl)methanol proper disposal procedures

As drug development and materials science increasingly rely on fluorinated aromatic compounds to modulate pharmacokinetic properties and metabolic stability, laboratory professionals must adopt rigorous, scientifically g...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science increasingly rely on fluorinated aromatic compounds to modulate pharmacokinetic properties and metabolic stability, laboratory professionals must adopt rigorous, scientifically grounded waste management protocols. (2-Ethoxy-3,5-difluorophenyl)methanol presents unique disposal challenges due to the extreme stability of its carbon-fluorine (C-F) bonds and the reactivity of its ethoxy and methanol moieties.

As a Senior Application Scientist, I have designed this guide to provide a self-validating, step-by-step operational framework for the safe handling, segregation, and thermal destruction of this compound. This ensures compliance with environmental guidelines and protects laboratory personnel from insidious halogenated hazards.

Physicochemical Profiling & Hazard Causality

Before executing any disposal protocol, it is critical to understand why a chemical dictates specific handling. The management of (2-Ethoxy-3,5-difluorophenyl)methanol is governed by its molecular topology. The difluorophenyl ring imparts high thermal and chemical persistence[1], while the ethoxy and hydroxymethyl groups introduce flammability and potential cross-reactivity with strong oxidizers.

Table 1: Quantitative Data & Waste Management Causality

PropertyValue / ClassificationCausality in Waste Management
Compound Name (2-Ethoxy-3,5-difluorophenyl)methanolIdentifies specific functional groups dictating reactivity and incompatibility.
CAS Number 1017779-81-5[2]Essential for accurate EPA/RCRA manifesting and cradle-to-grave tracking.
Chemical Class Fluorinated Aromatic AlcoholDictates mandatory routing to specialized halogenated waste streams.
Primary Hazards Flammable, Irritant, Environmental ToxicityRequires grounded, spark-free containment and secondary spill containment.
Thermal Stability Exceptionally High (due to C-F bonds)Demands high-temperature incineration (>900°C) for complete mineralization[3].
Combustion Byproducts HF, CO, CO₂Necessitates caustic scrubbing during thermal destruction to prevent acid rain.

Mechanisms of Thermal Destruction

Standard municipal waste incineration operates at temperatures too low to effectively destroy fluorinated aromatics. The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol). Subjecting (2-Ethoxy-3,5-difluorophenyl)methanol to sub-optimal incineration temperatures (<800°C) risks incomplete combustion, leading to the volatilization of the compound or the synthesis of highly toxic polyfluorinated dibenzo-p-dioxins and dibenzofurans.

To achieve complete mineralization, the waste must be routed to a licensed hazardous waste facility capable of high-temperature rotary kiln incineration exceeding 900°C (often operating up to 1400°C)[3]. At these extreme temperatures, the molecule undergoes thermal cleavage, yielding CO₂, H₂O, and hydrogen fluoride (HF) gas. Because HF is highly corrosive and environmentally devastating, the incinerator's flue gas must be actively neutralized using a caustic scrubber (e.g., calcium hydroxide), converting the toxic gas into benign, insoluble calcium fluoride (CaF₂) salts[4].

Experimental Protocols: Step-by-Step Disposal Workflows

Protocol A: Routine Laboratory Waste Segregation and Containment

This protocol is a self-validating system; each step inherently prevents the failure of the subsequent step.

  • Step 1: Halogenated Stream Designation

    • Action: Route all liquid and solid waste containing (2-Ethoxy-3,5-difluorophenyl)methanol into explicitly labeled "Halogenated Organic Waste" containers.

    • Causality: Halogenated waste requires specialized, energy-intensive thermal destruction. Mixing it with non-halogenated solvents drastically increases disposal costs and risks the release of corrosive halogens if processed in a standard non-hazardous incinerator[5].

  • Step 2: Container Selection and Preparation

    • Action: Utilize High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE)-lined containers. Ensure containers are completely dry and free of acidic/basic residues.

    • Causality: The methanol moiety can react with strong acids to form ethers or with strong oxidizers to risk exothermic reactions. HDPE/PTFE provides the necessary chemical inertness.

  • Step 3: Volume Management and Headspace

    • Action: Fill waste containers to a maximum of 80% capacity.

    • Causality: Leaves adequate headspace for vapor expansion, preventing over-pressurization and container rupture due to ambient temperature fluctuations in the satellite accumulation area.

  • Step 4: RCRA-Compliant Labeling

    • Action: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. List the full chemical name—no abbreviations.

Protocol B: Emergency Spill Response and Decontamination
  • Step 1: Isolation and PPE Escalation

    • Action: Evacuate the immediate 5-meter radius. Don chemical-resistant gloves (Nitrile over Viton is recommended for fluorinated aromatics), safety goggles, and a fitted respirator if ventilation is compromised.

    • Causality: Fluorinated aromatic alcohols can be potent respiratory and dermal irritants upon volatilization.

  • Step 2: Vapor Suppression and Containment

    • Action: Cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth, dry sand, or commercial spill pads). Do NOT use combustible materials like paper towels.

    • Causality: The ethoxy group contributes to the compound's flammability. Combustible absorbents create a secondary fire hazard[6].

  • Step 3: Mechanical Recovery

    • Action: Use non-sparking tools to sweep the saturated absorbent into a heavy-duty, sealable polyethylene bag or bucket.

  • Step 4: Surface Decontamination

    • Action: Wash the affected surface with a mild detergent and water solution, capturing the rinsate as hazardous aqueous waste.

    • Causality: Ensures no residual fluorinated compound remains to off-gas or cross-contaminate future experiments.

Visualizing the Disposal Architecture

Below is the logical workflow mapping the lifecycle of (2-Ethoxy-3,5-difluorophenyl)methanol from laboratory generation to safe environmental discharge.

WasteDisposal N1 Waste Generation: (2-Ethoxy-3,5-difluorophenyl)methanol N2 Halogenated Waste Segregation N1->N2 Identify Halogens N3 HDPE / PTFE Containment & Labeling N2->N3 Prevent Cross-Reactivity N4 Licensed Hazmat Transport N3->N4 EPA Manifest N5 High-Temp Incineration (>900°C) N4->N5 Thermal Destruction N6 Caustic Scrubbing (Neutralize HF Gas) N5->N6 Flue Gas (HF) N7 Safe Environmental Discharge (CaF2) N6->N7 Neutralized Salts

Logical workflow for the segregation and thermal destruction of fluorinated aromatic waste.

References

  • Product Index - AA Blocks (CAS Data for (2-Ethoxy-3,5-difluorophenyl)methanol). AA Blocks. [2]

  • Standard Operating Procedure: Disposal of 1,2,4,5-Tetrachloro-3-iodobenzene . BenchChem. [4]

  • Laboratory Hazardous Waste Management Guide . UTIA Safety Office. [5]

  • Highly Reactive and Regenerable Fluorinating Agent for Oxidative Fluorination of Aromatics . American Chemical Society (ACS). [1]

  • Research and Regulatory Advancements on Remediation and Degradation of Fluorinated Polymer Compounds . CSWAB. [3]

  • 2,4-Difluorotoluene MSDS/SDS . Benzoic Acid Manufacturer & Supplier China.[6]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Ethoxy-3,5-difluorophenyl)methanol
Reactant of Route 2
(2-Ethoxy-3,5-difluorophenyl)methanol
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